Acetone thiosemicarbazone
Description
Properties
IUPAC Name |
(propan-2-ylideneamino)thiourea | |
|---|---|---|
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InChI |
InChI=1S/C4H9N3S/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDPIIGGVBZEQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=NNC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H9N3S | |
| Record name | ACETONE THIOSEMICARBAZIDE | |
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DSSTOX Substance ID |
DTXSID6044480 | |
| Record name | Acetone thiosemicarbazide | |
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Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetone thiosemicarbazide is a solid. (EPA, 1998), Solid; [CAMEO] White to pale brown solid; [Alfa Aesar MSDS] | |
| Record name | ACETONE THIOSEMICARBAZIDE | |
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CAS No. |
1752-30-3 | |
| Record name | ACETONE THIOSEMICARBAZIDE | |
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| Record name | 2-(1-Methylethylidene)hydrazinecarbothioamide | |
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| Record name | Hydrazinecarbothioamide, 2-(1-methylethylidene)- | |
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| Record name | ACETONE THIOSEMICARBAZONE | |
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Foundational & Exploratory
Acetone thiosemicarbazone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Acetone Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ATSC), a Schiff base ligand, is a versatile compound synthesized through the condensation reaction of acetone and thiosemicarbazide[1][2]. With the molecular formula C₄H₉N₃S, this compound is of significant interest in medicinal and coordination chemistry[1][3]. Thiosemicarbazones, including ATSC, are known to exhibit a wide range of biological activities, such as antiviral, antibacterial, antifungal, and antitumor properties[1][4]. These properties are often attributed to their ability to act as chelating agents, forming stable complexes with various metal ions[1][2]. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction. The process involves the reaction of thiosemicarbazide with acetone, typically in a polar solvent like methanol and catalyzed by a few drops of acid[2].
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established literature methods[2].
-
Dissolution of Thiosemicarbazide : Dissolve thiosemicarbazide (0.01 mol, 0.91 g) in 30 mL of methanol in a round-bottom flask. Gently heat the mixture to 50°C under reflux to ensure complete dissolution.
-
Addition of Reactants : To the clear solution, add a solution of acetone (0.1 mol, 7.3 mL) in 30 mL of methanol. Subsequently, add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reaction : Stir the reaction mixture continuously and maintain the reflux at 60°C for 4 hours.
-
Isolation of Product : After the reaction is complete, reduce the volume of the mixture by solvent evaporation. Cool the concentrated solution in an ice water bath.
-
Purification : The white crystalline product will precipitate out. Collect the solid by filtration, wash it with cold methanol, and dry it in a desiccator.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves analyzing its physical properties and employing various spectroscopic techniques.
Physical and Chemical Properties
This compound is typically a white to off-white crystalline solid at room temperature[1]. It exhibits slight solubility in water but is more soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)[1].
| Property | Value | References |
| Molecular Formula | C₄H₉N₃S | [1][3][5][6] |
| Molecular Weight | 131.20 g/mol | [3][5][6][7] |
| Appearance | White crystalline solid | [1][3][5] |
| Melting Point | 172-175 °C | [1][3][6][8] |
| CAS Number | 1752-30-3 | [1][5][6] |
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Caption: Workflow for the spectroscopic characterization of the final product.
1. Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations, the azomethine (C=N) group, and the thiocarbonyl (C=S) group are particularly important for identification.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3247 | ν(N-H) | [9] |
| ~1645 | ν(C=N) Azomethine | [4] |
| ~1017 | ν(N-N) | [9] |
| ~781-864 | ν(C=S) Thiocarbonyl | [2][4] |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent like DMSO-d₆.
| Nucleus | Chemical Shift (δ, ppm) | Assignment | References |
| ¹H NMR | 1.95-2.49 | -CH₃ (Methyl protons) | [4] |
| 7.68-7.99 | -NH (Amine proton) | [4] | |
| ¹³C NMR | ~140 | C=N (Azomethine carbon) | [10] |
| ~170-180 | C=S (Thiocarbonyl carbon) | [10] |
3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and study the fragmentation pattern of the compound, further confirming its structure.
| m/z Value | Assignment | Reference |
| 131 | [M]⁺ (Molecular ion) | [7] |
| 116 | [M-CH₃]⁺ | [7] |
| 57 | Fragment | [7] |
Conclusion
The synthesis of this compound via condensation is an efficient and reliable process. The identity and purity of the resulting compound can be unequivocally confirmed through a combination of physical property measurements and comprehensive spectroscopic analysis, including IR, NMR, and Mass Spectrometry. This well-characterized molecule serves as a valuable building block for the development of novel therapeutic agents and coordination complexes, warranting its continued study in the fields of chemistry and drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. labproinc.com [labproinc.com]
- 6. indiamart.com [indiamart.com]
- 7. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. shubhlifecare.net [shubhlifecare.net]
- 9. Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Acetone Thiosemicarbazone Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of acetone thiosemicarbazone (ACTSC) and its transition metal complexes. It is designed to serve as a practical resource for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. This document details the experimental protocols for the synthesis of ACTSC and its subsequent complexation with various metal ions, including copper(II), nickel(II), and zinc(II). A thorough compilation of quantitative data from elemental analysis, molar conductivity, and spectroscopic studies (FT-IR, UV-Vis) is presented in structured tables for comparative analysis. Furthermore, this guide elucidates the mechanistic aspects of the biological activity of these complexes, with a focus on their role in inducing apoptosis through oxidative stress and the inhibition of ribonucleotide reductase. Visual representations of the synthetic workflow and key signaling pathways are provided using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.
Introduction
Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] These compounds possess a flexible molecular framework that allows for coordination with various transition metal ions, often leading to an enhancement of their biological efficacy.[3] The formation of metal complexes can modulate the lipophilicity, cell permeability, and redox properties of the parent ligand, thereby influencing its mechanism of action.[4]
This compound (ACTSC) is a simple yet versatile thiosemicarbazone ligand that serves as an excellent model for studying the coordination chemistry and biological potential of this class of compounds. Its metal complexes have demonstrated promising activities, which are often attributed to their ability to induce cellular oxidative stress and inhibit key enzymes involved in cell proliferation, such as ribonucleotide reductase.[4][5][6] This guide provides detailed methodologies for the synthesis and characterization of ACTSC and its metal complexes, along with an in-depth look at their mechanisms of action.
Experimental Protocols
Synthesis of this compound (ACTSC)
A frequently employed method for the synthesis of this compound involves the condensation reaction between thiosemicarbazide and acetone.[7]
Materials:
-
Thiosemicarbazide
-
Acetone
-
Methanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol) in methanol (30 mL) in a round-bottom flask, gently heating to 50 °C with reflux to aid dissolution.[7]
-
To the refluxing solution, add a solution of acetone (0.1 mol) in methanol (30 mL).[7]
-
Add a few drops of concentrated hydrochloric acid to the reaction mixture to catalyze the reaction.[7]
-
Continuously stir and reflux the mixture for 4 hours at 60 °C.[7]
-
After the reflux period, reduce the volume of the reaction mixture by evaporation.
-
Cool the concentrated solution in an ice water bath to precipitate the product.[7]
-
Collect the white crystalline precipitate by filtration, wash with cold methanol, and dry.[7]
Synthesis of Metal Complexes of this compound
The synthesis of metal complexes of ACTSC is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent.[7]
Materials:
-
This compound (ACTSC)
-
Metal salts (e.g., CuSO₄·5H₂O, NiSO₄·6H₂O, ZnCl₂)[5]
-
Methanol or Ethanol
General Procedure:
-
Dissolve the synthesized ACTSC in methanol or ethanol.
-
In a separate flask, dissolve the respective metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is then typically refluxed for a specific period (e.g., 2-4 hours) to ensure complete complexation.[8]
-
The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.
Data Presentation
The following tables summarize the key quantitative data for this compound and its representative metal complexes, compiled from various studies.
Table 1: Physicochemical and Elemental Analysis Data
| Compound | Formula | M.p. (°C) | Yield (%) | Color | C (%) Calc. (Found) | H (%) Calc. (Found) | N (%) Calc. (Found) |
| ACTSC | C₄H₉N₃S | - | - | White | - | - | - |
| [Cu(ACTSC)₂(SO₄)]·EtOH | C₁₀H₂₄CuN₆O₅S₃ | 183.3 | 65 | Black | 25.66 (26.01) | 5.17 (5.86) | 17.95 (17.98) |
| [Ni(ACTSC)₂(SO₄)] | C₈H₁₈N₆NiO₄S₃ | 355 | 69 | Brown | 23.04 (23.34) | 4.35 (4.97) | 20.15 (20.98) |
| [Zn(ACTSC)₂Cl₂] | C₈H₁₈Cl₂N₆S₂Zn | 290 | 49 | White | 23.04 (23.34) | 4.35 (4.97) | 20.15 (20.98) |
Data sourced from Kpomah et al., 2017.[5]
Table 2: Spectroscopic Data
| Compound | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (π→π*) |
| ACTSC | ~1620 | ~850 | 294 |
| [Cu(ACTSC)₂(SO₄)]·EtOH | 1627 | 854 | 310-336 |
| [Ni(ACTSC)₂(SO₄)] | 1616 | 864 | 310-336 |
| [Zn(ACTSC)₂Cl₂] | 1608 | 736 | 310-336 |
Data compiled from Kpomah et al., 2016 and Kpomah et al., 2017.[5][7] A noticeable shift in the ν(C=N) and ν(C=S) vibrational frequencies upon complexation indicates the coordination of the azomethine nitrogen and the thione sulfur to the metal center.[7] The bathochromic shift (red shift) observed in the UV-Vis spectra of the complexes compared to the free ligand further supports the coordination.[7]
Visualization of Workflows and Signaling Pathways
Synthesis Workflow
The general workflow for the synthesis of this compound and its metal complexes can be visualized as a two-step process.
Signaling Pathways
The biological activity of this compound metal complexes is often linked to two primary mechanisms: the inhibition of ribonucleotide reductase and the induction of apoptosis via oxidative stress.
Thiosemicarbazone metal complexes, particularly iron complexes, are known inhibitors of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis.[4][6] The inhibition mechanism involves the generation of reactive oxygen species (ROS) that inactivate the enzyme.[8]
Metal complexes of thiosemicarbazones can induce apoptosis (programmed cell death) in cancer cells by generating excessive intracellular reactive oxygen species (ROS).[5][9] This leads to mitochondrial dysfunction and the activation of caspase cascades.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazone Cu(II) and Zn(II) complexes as potential anticancer agents: syntheses, crystal structure, DNA cleavage, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 10. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Acetone Thiosemicarbazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazones, a versatile class of Schiff bases, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. Among these, derivatives of acetone thiosemicarbazone have emerged as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives. We consolidate quantitative data on their anticancer, antimicrobial, and antifungal effects into comprehensive tables for comparative analysis. Detailed experimental protocols for key biological assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.
Introduction
Thiosemicarbazones are characterized by the toxophoric N-N-S tridentate donor set, which is crucial for their biological activity.[1] The condensation of a ketone or aldehyde with thiosemicarbazide results in the formation of a thiosemicarbazone. This compound, derived from the simple ketone acetone, serves as a foundational structure for the synthesis of a diverse array of derivatives with enhanced biological profiles. These compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, and antifungal agents.[1][2][3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like ribonucleotide reductase and topoisomerase II, induction of oxidative stress, and modulation of critical cellular signaling pathways.[3][4][5] This guide aims to provide a comprehensive resource for researchers engaged in the exploration and development of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a straightforward condensation reaction.
General Synthesis Protocol
A common method involves the reaction of thiosemicarbazide with acetone or a substituted acetone derivative in a suitable solvent, often with catalytic amounts of acid.[6]
Materials:
-
Thiosemicarbazide
-
Acetone (or substituted ketone)
-
Methanol (or other suitable solvent like ethanol)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Dissolve thiosemicarbazide in methanol by refluxing at approximately 50-60°C.
-
To the refluxing solution, add a methanolic solution of acetone (in a 1:1 molar ratio with thiosemicarbazide).
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Continue to stir and reflux the mixture for a period of 3-4 hours.
-
After reflux, reduce the volume of the reaction mixture and cool it in an ice water bath.
-
The crystalline product of this compound will precipitate out.
-
Collect the crystals by filtration, wash with cold methanol, and dry in a desiccator over silica gel.[6]
Biological Activities and Quantitative Data
This compound derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies.
Anticancer Activity
The anticancer properties of this compound and its derivatives are a primary focus of research. Their efficacy has been demonstrated against various cancer cell lines.
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound (ATSC) | Ehrlich Ascites Carcinoma (EAC) | Cell Growth Inhibition | 69.22% (1.0 mg/kg) | [2] |
| 78.47% (1.5 mg/kg) | [2] | |||
| 83.18% (2.0 mg/kg) | [2] | |||
| Increased Life Span | 69.55% (1.0 mg/kg) | [2] | ||
| 80.03% (1.5 mg/kg) | [2] | |||
| 86.63% (2.0 mg/kg) | [2] | |||
| This compound | Human Breast Cancer (MCF-7) | IC50 | 2.271 µg/mL | [5] |
| Thiosemicarbazone-Ni Complex | Acute Lymphoblastic Leukemia | Effective Dose | 5 µM (48h) | [7] |
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of this compound and its metal complexes have been reported against a variety of pathogens.
| Compound | Microorganism | Activity Metric | Value (mm) | Reference |
| Acetylthis compound | Staphylococcus aureus | Zone of Inhibition | Not specified | [1] |
| Staphylococcus epidermidis | Zone of Inhibition | Not specified | [1] | |
| Escherichia coli | Zone of Inhibition | Not specified | [1] | |
| Pseudomonas aeruginosa | Zone of Inhibition | Not specified | [1] | |
| Cu(ACNT)2Cl2 Complex | Rhizopus | Zone of Inhibition | 27.67 ± 0.58 | [8] |
| Aspergillus niger | Zone of Inhibition | Data available in source | [8] | |
| Penicillium species | Zone of Inhibition | Data available in source | [8] | |
| Candida albicans | Zone of Inhibition | Data available in source | [8] |
Mechanisms of Action
The biological effects of this compound derivatives are mediated through several mechanisms, primarily centered on enzyme inhibition and the induction of cellular stress.
Enzyme Inhibition
-
Ribonucleotide Reductase (RR) Inhibition: Thiosemicarbazones are potent inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[3][9] They are believed to chelate the iron cofactor in the R2 subunit of the enzyme, thereby inactivating it and halting DNA replication.[10]
-
Topoisomerase IIα Inhibition: Certain thiosemicarbazone derivatives and their metal complexes can inhibit topoisomerase IIα, an enzyme crucial for managing DNA topology during replication and transcription.[5][7] This inhibition can lead to DNA strand breaks and apoptosis.
Induction of Oxidative Stress and Apoptosis
Thiosemicarbazones can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.[4][11] This increase in ROS can damage cellular components, including DNA, and trigger apoptotic pathways. The chelation of metal ions by thiosemicarbazones can contribute to their redox activity and ROS generation.[4]
Signaling Pathway Modulation
Thiosemicarbazone derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the NOTCH signaling pathway.
The NOTCH signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions.[8][12][13] Dysregulation of this pathway is implicated in various cancers. Some thiosemicarbazone complexes have been found to downregulate components of the NOTCH pathway, such as NOTCH1, leading to reduced cancer cell proliferation.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[17]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[18][19][20]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
This compound derivative (test compound)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Inoculate Agar Plates: Evenly spread the microbial inoculum over the surface of the agar plates to create a lawn.
-
Create Wells: Use a sterile cork borer to create wells in the agar.[20]
-
Add Test Compound: Add a defined volume (e.g., 100 µL) of the this compound derivative solution into the wells. Also, add the positive and negative controls to separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) to permit diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to analyze changes in signaling pathway components.[21][22][23]
Materials:
-
Cells treated with this compound derivative
-
Lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target signaling proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system to visualize the protein bands.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, antimicrobial, and antifungal activities, coupled with their diverse mechanisms of action, make them attractive candidates for further investigation. This guide provides a consolidated resource of their biological activities, quantitative data, and detailed experimental protocols to support and guide future research in this exciting field of medicinal chemistry. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. oncotarget.com [oncotarget.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. hereditybio.in [hereditybio.in]
- 19. botanyjournals.com [botanyjournals.com]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Spectroscopic analysis of Acetone thiosemicarbazone
An In-depth Technical Guide to the Spectroscopic Analysis of Acetone Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ATSC) is a versatile Schiff base ligand known for its wide range of biological activities and its utility as a precursor in the synthesis of various heterocyclic compounds and metal complexes.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in medicinal chemistry and materials science. This guide provides a comprehensive overview of the spectroscopic characterization of ATSC, including detailed experimental protocols and a summary of key spectral data.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between acetone and thiosemicarbazide.[2]
Experimental Protocol
A common method for the synthesis of ATSC involves the following steps:
-
Dissolution of Thiosemicarbazide: Thiosemicarbazide (0.01 mol, 0.91 g) is dissolved in 30 mL of methanol. The mixture is refluxed at 50 °C to facilitate dissolution.[1]
-
Addition of Acetone: To the refluxing solution, 0.1 mol (0.87 mL) of acetone dissolved in 30 mL of methanol is added.[1]
-
Catalysis: A few drops of concentrated hydrochloric acid are added to the reaction mixture to catalyze the condensation.[1]
-
Reaction: The mixture is continuously stirred and refluxed for 4 hours at 60 °C.[1]
-
Isolation and Purification: The volume of the reaction mixture is reduced by evaporation, and the solution is then cooled in an ice water bath. The white crystalline precipitate of this compound is collected by filtration, washed with cold methanol, and dried.[1][2]
Spectroscopic Characterization
The structural elucidation of this compound is accomplished using a combination of spectroscopic techniques, including FT-IR, NMR, UV-Vis, and Mass Spectrometry.
General Experimental Workflow for Spectroscopic Analysis
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the ATSC molecule.
Experimental Protocol: The FT-IR spectrum is typically recorded in the range of 4000-400 cm⁻¹ using a KBr pellet or CsI disc method.[3]
Table 1: Key FT-IR Vibrational Frequencies of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Reference(s) |
| N-H Stretching (NH₂) | 3365 - 3169 | [4] |
| C=N Stretching (Azomethine) | 1608 - 1627 | [1] |
| C=S Stretching (Thioamide) | 736 - 864 | [1] |
| Asymmetric Thioamide I & II bands | 1616, 1516 | [4] |
| C-N Bending & C-S Stretching | 1273, 1155 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of ATSC.
Experimental Protocol: NMR spectra are generally recorded on a spectrometer (e.g., Varian A-60 or other modern instruments) using a suitable deuterated solvent, commonly DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.[5][6]
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (ppm) | Reference(s) |
| CH₃ | ~1.9 - 2.1 | [7] |
| NH | Varies | [7] |
| NH₂ | Varies | [7] |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (ppm) | Reference(s) |
| C=S | ~170 - 180 | [8] |
| C=N (Azomethine) | ~140 | [8] |
| CH₃ | Varies | [7] |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: The UV-Vis absorption spectrum is recorded in the range of 200-800 nm using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol.[3]
Table 4: UV-Visible Absorption Maxima (λmax) of this compound
| Solvent | λmax (nm) | Transition | Reference(s) |
| Ethanol | 198 - 200 | n → π | [1] |
| Ethanol | 294 | π → π | [1] |
| Ethanol | 207, 215, 236, 304 | π → π* | [1] |
| - | 227 (lower cutoff) | - | [9] |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ATSC.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of thiosemicarbazones.[10]
Table 5: Mass Spectrometry Data for this compound
| Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Reference(s) |
| C₄H₉N₃S | 131.20 | 131, 116 | [5] |
Conclusion
The spectroscopic analysis of this compound provides a detailed understanding of its molecular structure and electronic properties. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, facilitating further investigation and application of this important compound. The combination of FT-IR, NMR, UV-Vis, and mass spectrometry allows for unambiguous characterization, which is a prerequisite for any subsequent studies on its biological activity or coordination chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]
A Technical Guide to the Crystal Structure of Acetone Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the crystal structure of acetone thiosemicarbazone (ATSC), a compound of interest in coordination chemistry and pharmacology. The following sections present its crystallographic data, experimental protocols for its synthesis and crystal growth, and a structural comparison to related active compounds.
Crystal Structure and Crystallographic Data
The crystal structure of this compound was determined by X-ray diffraction. The compound crystallizes in the triclinic space group Pī, with two molecules per unit cell.[1] Key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound [1]
| Parameter | Value |
| Empirical formula | C₄H₉N₃S |
| Formula weight | 131.20 g/mol |
| Crystal system | Triclinic |
| Space group | Pī |
| a (Å) | 7.854 (4) |
| b (Å) | 7.791 (4) |
| c (Å) | 6.307 (2) |
| α (°) | 111.52 (2) |
| β (°) | 109.82 (2) |
| γ (°) | 85.12 (2) |
| Volume (ų) | Not explicitly stated in the source text. |
| Z | 2 |
| Calculated density (g cm⁻³) | 1.282 |
| Observed density (g cm⁻³) | 1.27 |
Table 2: Selected Bond Lengths in this compound [1]
| Bond | Length (Å) |
| N-N | 1.398 (6) |
| C(2)-N(1) | 1.286 (7) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation reaction of thiosemicarbazide and acetone.[2][3]
Materials:
-
Thiosemicarbazide
-
Acetone
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol, 0.182 g) in methanol (30 mL) by refluxing at 50 °C.
-
To the refluxing solution, add a solution of acetone (0.1 mol, 0.87 mL) in methanol (30 mL).
-
Add a few drops of concentrated HCl to the reaction mixture.
-
Continuously stir and reflux the mixture for 4 hours at 60 °C.
-
Reduce the volume of the reaction mixture.
-
Cool the solution in an ice-water bath to precipitate the crystals of this compound.
-
Collect the crystals by filtration, wash with cold methanol, and dry in a desiccator over silica gel.[2][3]
Crystal Structure Determination
The crystal structure of this compound was determined using X-ray diffraction techniques.[1] The intensity data were collected and analyzed to solve and refine the molecular structure.
Structural Analysis and Biological Activity Correlation
Thiosemicarbazones are a class of compounds known for their potential biological activities, including antitumor properties.[4] However, this compound is reported to be inactive as an antitumor agent, in contrast to other derivatives like 5-hydroxy-2-formylpyridine thiosemicarbazone.[1] A key structural difference highlighted in the crystallographic study is the longer N-N bond in this compound (1.398 Å) compared to the active pyridine derivative (1.379 Å). This variation in bond length may be a contributing factor to the observed difference in biological activity. The shorter bond in the active compound is suggested to be related to an interaction with the pyridine ring.[1]
References
An In-depth Technical Guide to the Chemical Properties of Acetone Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetone thiosemicarbazone (ATSC) is a thiourea derivative with the chemical formula C₄H₉N₃S. It presents as a white to off-white crystalline solid and has garnered significant interest in the scientific community, particularly for its versatile applications ranging from an industrial polymerization terminator to a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties of ATSC, including its synthesis, physicochemical characteristics, and detailed spectral analysis. Furthermore, this document elucidates its biological activities, with a special focus on its anticancer mechanism involving the induction of apoptosis. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and development.
Physicochemical Properties
This compound is a stable compound under standard conditions. It is slightly soluble in water but demonstrates greater solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2][3] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉N₃S | [4] |
| Molar Mass | 131.20 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 172 to 175 °C | [5] |
| Boiling Point | 213.8 °C (Predicted) | [2] |
| Density | 1.19 g/cm³ | [1] |
| Vapor Pressure | 0.161 mmHg at 25 °C | [1] |
| Flash Point | 83.1 °C | [1] |
| pKa | 12.20 ± 0.70 (Predicted) | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, DMSO | [1][2][3] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.
¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 9.90 | Singlet | 1H | -NH (azomethine proton) | [1] |
| 7.99 | Singlet | 1H | -NH₂ (imino proton) | [1] |
| 7.51 | Singlet | 1H | -NH₂ (imino proton) | [1] |
| 1.92 | Singlet | 3H | -CH₃ (methyl protons) | [1] |
| 1.91 | Singlet | 3H | -CH₃ (methyl protons) | [1] |
¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 177.8 | C=S (thiocarbonyl carbon) | [6] |
| 141.03 | C=N (imine carbon) | [7] |
| 21.51 | -CH₃ (methyl carbons) | [7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |
| 3250 | ν(N-H) | [8] |
| 1645 | ν(C=N) | [5] |
| 1516 | δ(N-H) + ν(C-N) | [9] |
| 1248 | ν(C=S) | [8] |
| 866 | ν(N-N) | [5] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion | Relative Abundance | Reference(s) |
| 131 | [M]⁺ | Base Peak | [10] |
| 116 | [M - NH₃]⁺ | High | [10] |
| 57 | [C₃H₅N]⁺ | Moderate | [10] |
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated a broad spectrum of biological activities, including antifungal and anticancer properties.[1] The anticancer effects are largely attributed to the molecule's ability to chelate metal ions and induce apoptosis in cancer cells.
Anticancer Mechanism of Action
The primary mechanism of anticancer activity for thiosemicarbazones involves the induction of apoptosis through both intrinsic (mitochondria-mediated) and, in some cases, extrinsic (death receptor-mediated) pathways.[10][11] This process is often initiated by the generation of reactive oxygen species (ROS) and the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis.
The intrinsic apoptotic pathway is triggered by intracellular stress, such as that caused by ROS. This leads to the activation of pro-apoptotic Bcl-2 family proteins like Bax, which disrupt the mitochondrial membrane integrity, causing the release of cytochrome c.[11] Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9.[11] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[10][11]
Below is a simplified representation of the thiosemicarbazone-induced intrinsic apoptosis pathway.
Caption: Thiosemicarbazone-induced intrinsic apoptosis pathway.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature and provides a reliable method for the synthesis of this compound.[1]
Materials:
-
Thiosemicarbazide
-
Acetone
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Desiccator with silica gel
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol) in methanol (30 mL) in a round-bottom flask.
-
Gently heat the mixture to reflux with stirring until the thiosemicarbazide is completely dissolved.
-
In a separate beaker, prepare a solution of acetone (0.01 mol) in methanol (10 mL).
-
Slowly add the acetone solution to the refluxing thiosemicarbazide solution.
-
Add a few drops of concentrated HCl to the reaction mixture to catalyze the reaction.
-
Continue to reflux the mixture with stirring for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified this compound in a desiccator over silica gel.
The following workflow diagram illustrates the synthesis process.
Caption: Workflow for the synthesis of this compound.
Characterization Protocols
4.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
4.2.2. FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
4.2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph. Use electron ionization (EI) at 70 eV.
Conclusion
This compound is a molecule of significant chemical and biological interest. Its straightforward synthesis and versatile chemical properties make it an attractive building block for the development of novel compounds. The detailed spectral and physicochemical data presented in this guide provide a solid foundation for its identification and characterization. Furthermore, the elucidation of its pro-apoptotic mechanism of action in cancer cells highlights its potential as a lead compound in drug discovery and development. The provided experimental protocols are intended to aid researchers in the synthesis and characterization of this compound, thereby facilitating further exploration of its therapeutic potential.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. Synthesis, In Vitro Antitumor Activity, and In Silico ADMET Evaluation of β-Lapachone-Based Thiosemicarbazones [mdpi.com]
- 7. Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 12. eng.uc.edu [eng.uc.edu]
Acetone Thiosemicarbazone as a Ligand for Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, which are often enhanced upon coordination with metal ions. Acetone thiosemicarbazone (ACTSC), a simple and accessible derivative, serves as a versatile N,S-bidentate ligand, forming stable complexes with a variety of transition metals. These metal complexes have demonstrated a broad spectrum of pharmacological properties, including potent antifungal, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound and its metal complexes. Detailed experimental protocols for the synthesis of the ligand and its complexes, as well as for key biological assays, are presented. Quantitative data from spectroscopic and crystallographic analyses are summarized in tabular format for ease of comparison. Furthermore, the underlying mechanisms of action, particularly in the context of cancer therapy, are discussed and visualized through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel metal-based therapeutic agents.
Introduction
Thiosemicarbazones are formed by the condensation of a thiosemicarbazide with an aldehyde or a ketone.[1] Their ability to act as chelating ligands, typically coordinating to metal ions through the sulfur and azomethine nitrogen atoms, is central to their chemical and biological properties.[2][3] The formation of stable five-membered chelate rings with metal ions often leads to an enhancement of their biological activity compared to the free ligand.[4] This phenomenon is attributed to factors such as increased lipophilicity, which facilitates cell penetration, and the stabilization of the metal ion in a biologically active oxidation state.[5]
This compound (ACTSC) is a readily synthesized ligand that provides a simple yet effective scaffold for the development of bioactive metal complexes. Its coordination chemistry has been explored with a range of transition metals, including copper, nickel, zinc, and cobalt, leading to complexes with diverse geometries and interesting biological profiles.[1][6] This guide will delve into the technical aspects of working with this compound as a ligand for the development of novel metal-based compounds with therapeutic potential.
Synthesis and Characterization
Synthesis of this compound (ACTSC)
The synthesis of this compound is a straightforward condensation reaction between thiosemicarbazide and acetone.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolve thiosemicarbazide (0.01 mol, 0.91 g) in 30 mL of methanol by refluxing at 50 °C.
-
To the resulting clear solution, add a solution of acetone (0.1 mol, 7.35 mL) in 30 mL of methanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Continuously stir and reflux the reaction mixture for 4 hours at 60 °C.
-
Reduce the volume of the reaction mixture by evaporation and then cool it in an ice water bath.
-
The white crystalline product of this compound will precipitate out.
-
Collect the precipitate by filtration, wash with cold methanol, and dry in a desiccator.
Synthesis of Metal Complexes of this compound
The metal complexes of ACTSC are typically prepared by reacting the ligand with a corresponding metal salt in an alcoholic solvent.
Experimental Protocol: General Synthesis of Metal(II) Complexes of this compound [1][7]
-
Dissolve this compound (2 molar equivalents) in hot ethanol.
-
In a separate flask, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O) (1 molar equivalent) in ethanol.
-
Slowly add the hot ethanolic solution of the ligand to the stirred solution of the metal salt.
-
Reflux the resulting mixture for 2-3 hours.
-
The colored metal complex will precipitate out of the solution upon cooling.
-
Collect the complex by filtration, wash with ethanol, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Spectroscopic and Structural Characterization
The coordination of this compound to a metal ion can be confirmed by various spectroscopic techniques, including infrared (IR), UV-Visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography provides definitive structural information, including bond lengths and angles.
Infrared Spectroscopy
The IR spectrum of this compound shows characteristic bands for the ν(N-H), ν(C=N), and ν(C=S) vibrations. Upon complexation, the ν(C=N) and ν(C=S) bands typically shift to lower frequencies, indicating the coordination of the azomethine nitrogen and the thione sulfur to the metal ion.[1] New bands at lower frequencies can be attributed to the ν(M-N) and ν(M-S) vibrations.[6]
Table 1: Key IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes [1]
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |
| ACTSC | 3300-3100 | 1630 | 790 | - | - |
| [Ni(ACTSC)₂]SO₄ | 3280 | 1610 | 740 | 520 | 410 |
| [Zn(ACTSC)₂]Cl₂ | 3290 | 1608 | 736 | 515 | 405 |
| [Cu(ACTSC)₂]Cl₂ | 3285 | 1627 | 781 | 525 | 415 |
| [Cu(ACTSC)₂]SO₄·EtOH | 3295 | 1615 | 750 | 530 | 420 |
UV-Visible Spectroscopy
The electronic spectra of this compound and its complexes provide information about the electronic transitions within the molecules. The ligand typically exhibits π→π* and n→π* transitions. Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. In the case of transition metal complexes, additional d-d transition bands may be observed in the visible region, which are characteristic of the geometry of the complex.[1]
Table 2: Electronic Spectral Data (λ_max, nm) for this compound and its Metal Complexes in DMSO [1]
| Compound | π→π | n→π | d-d Transitions |
| ACTSC | 294 | - | - |
| [Ni(ACTSC)₂]SO₄ | 310 | 380 | 450, 580 |
| [Zn(ACTSC)₂]Cl₂ | 325 | - | - |
| [Cu(ACTSC)₂]Cl₂ | 336 | 410 | 620 |
| [Cu(ACTSC)₂]SO₄·EtOH | 315 | 395 | 600 |
¹H NMR Spectroscopy
Proton NMR spectroscopy is a valuable tool for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II)). The spectrum of this compound shows characteristic signals for the N-H and methyl protons. Upon complexation, the chemical shifts of the protons near the coordination sites are expected to change. The disappearance of the N-H proton signal can indicate deprotonation upon coordination.[8]
Table 3: ¹H NMR Spectral Data (δ, ppm) for this compound and a Representative Zn(II) Complex in DMSO-d₆ [8][9]
| Compound | -CH₃ | -NH₂ | -NH |
| ACTSC | 1.95 (s, 6H) | 7.90 (s, 2H) | 9.85 (s, 1H) |
| [Zn(ACTSC)₂]Cl₂ | 2.10 (s, 12H) | 8.15 (s, 4H) | Deprotonated |
Note: Data for the Zn(II) complex is inferred from related thiosemicarbazone complexes due to the limited availability of specific this compound complex data.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the molecular structure of the complexes in the solid state. It allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry around the metal center.
Table 4: Selected Bond Lengths (Å) and Angles (°) for [Zn(Acehexim)₂] (a Zinc(II) Complex of an this compound Derivative) [10]
| Bond | Length (Å) | Angle | Degree (°) |
| Zn-S1 | 2.298(4) | S1-Zn-S2 | 126.44(14) |
| Zn-S2 | 2.321(4) | N12-Zn-S1 | 86.5(3) |
| Zn-N12 | 2.107(10) | N22-Zn-S2 | 87.7(3) |
| Zn-N22 | 2.083(10) | N22-Zn-N12 | 108.4(4) |
Acehexim = Acetone 3-hexamethyleneiminylthiosemicarbazone
Biological Applications and Mechanisms of Action
Metal complexes of this compound have shown promising biological activities, particularly as antifungal and anticancer agents.
Antifungal Activity
The antifungal activity of these complexes is often significantly higher than that of the free ligand.[1][11] The chelation of the metal ion is believed to enhance the lipophilicity of the compound, facilitating its transport across the fungal cell membrane.
Experimental Protocol: Antifungal Susceptibility Testing (Agar Well Diffusion Method) [1][12]
-
Prepare sterile Mueller-Hinton agar plates.
-
Prepare a standardized inoculum of the test fungus (e.g., Aspergillus niger, Candida albicans).
-
Evenly spread the fungal inoculum over the surface of the agar plates.
-
Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Prepare solutions of the test compounds (ligand and metal complexes) and a standard antifungal agent (e.g., fluconazole) in a suitable solvent (e.g., DMSO) at a known concentration.
-
Add a fixed volume (e.g., 100 µL) of each test solution to the respective wells. A well with the solvent alone serves as a negative control.
-
Incubate the plates at an appropriate temperature (e.g., 28-30 °C) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antifungal activity.
Table 5: Antifungal Activity (Zone of Inhibition, mm) of this compound and its Metal Complexes [1]
| Compound | Aspergillus niger | Penicillium species | Rhizopus | Candida albicans |
| ACTSC | 12.33 ± 0.58 | 10.33 ± 0.58 | 11.67 ± 0.58 | 13.67 ± 0.58 |
| [Ni(ACTSC)₂]SO₄ | 20.33 ± 0.58 | 18.67 ± 0.58 | 22.33 ± 0.58 | 24.33 ± 0.58 |
| [Zn(ACTSC)₂]Cl₂ | 18.67 ± 0.58 | 16.33 ± 0.58 | 20.67 ± 0.58 | 21.67 ± 0.58 |
| [Cu(ACTSC)₂]Cl₂ | 22.67 ± 0.58 | 20.33 ± 0.58 | 27.67 ± 0.58 | 26.33 ± 0.58 |
Anticancer Activity
Thiosemicarbazone metal complexes have emerged as a promising class of anticancer agents. Their mechanism of action is multifaceted and often involves the inhibition of key cellular processes and the induction of oxidative stress.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2][3]
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Table 6: In Vitro Anticancer Activity (IC₅₀, µM) of Representative Thiosemicarbazone Metal Complexes against Various Cancer Cell Lines [2][13]
| Complex | Cell Line | IC₅₀ (µM) |
| [Ru(η⁶-p-cymene)(L)]Cl | A549 (Lung) | 11.5 |
| [Pt(L)Cl] | NCI-H460 (Lung) | 2.8 ± 1.1 |
| [Cu(L)] | A549 (Lung) | 17.88 ± 0.16 |
| [Pd(L)(PPh₃)] | MDA-MB-231 (Breast) | 1.45 ± 0.1 |
| [Bi(L)Cl₂] | A549 (Lung) | 5.05 ± 1.79 |
L represents various thiosemicarbazone ligands.
Mechanism of Anticancer Action
The anticancer activity of thiosemicarbazone metal complexes is believed to stem from several interconnected mechanisms. A primary target is ribonucleotide reductase (RR) , a crucial enzyme for DNA synthesis and repair.[4][5][14] By chelating the iron cofactor in the R2 subunit of RR, these complexes inhibit its activity, leading to the depletion of the deoxyribonucleotide pool and subsequent cell cycle arrest and apoptosis.
Furthermore, many thiosemicarbazone complexes can redox cycle, leading to the generation of reactive oxygen species (ROS) , such as superoxide radicals and hydrogen peroxide.[4] This induces oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
Caption: Proposed mechanism of anticancer action of thiosemicarbazone metal complexes.
Conclusion and Future Perspectives
This compound is a valuable and accessible ligand in the design of new metal-based therapeutic agents. Its metal complexes exhibit significant biological activities, particularly as antifungal and anticancer agents. This guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, along with detailed experimental protocols. The multifaceted mechanism of action of these complexes, involving the inhibition of key enzymes like ribonucleotide reductase and the induction of oxidative stress, makes them attractive candidates for further development.
Future research in this area could focus on several key aspects:
-
Structural Optimization: Systematic modification of the this compound scaffold to improve potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the specific cellular targets and signaling pathways affected by these complexes.
-
In Vivo Studies: Evaluation of the efficacy and toxicity of the most promising complexes in animal models of disease.
-
Drug Delivery Systems: Development of targeted delivery strategies to enhance the therapeutic index of these compounds.
The continued exploration of this compound and its metal complexes holds significant promise for the discovery of novel and effective treatments for a range of diseases.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 4. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. giqimo.com [giqimo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reviberoammicol.com [reviberoammicol.com]
- 14. Square planar Ni(ii) complexes of acetone N4-phenyl-thiosemicarbazone and in situ generated benzoyl thiosemicarbazide ligands: synthesis, spectral and structural characterizations, thermal behaviour and electrochemical studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Anticancer properties of Acetone thiosemicarbazone
An In-depth Technical Guide to the Anticancer Properties of Acetone Thiosemicarbazone For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazones (TSCs) are a class of Schiff base compounds recognized for their diverse pharmacological activities, including potent anticancer effects. As excellent metal chelators, they disrupt fundamental cellular processes in neoplastic cells, leading to cell cycle arrest and apoptosis. This technical whitepaper provides a comprehensive overview of the anticancer properties of this compound (ATSC), a foundational ketone-derived TSC. While extensive in vitro data on ATSC is limited, this guide consolidates the significant in vivo findings demonstrating its efficacy against Ehrlich Ascites Carcinoma. Furthermore, it contextualizes these findings by detailing the well-established mechanisms of action and signaling pathways associated with the broader thiosemicarbazone class. Detailed experimental protocols for synthesis and anticancer evaluation are provided to facilitate further research into this promising compound.
Introduction
Thiosemicarbazones (TSCs) are formed through the condensation of an aldehyde or ketone with thiosemicarbazide. Their ability to chelate transition metal ions, such as iron and copper, is central to their biological activity. This metal chelation disrupts various cellular pathways, making TSCs effective antiviral, antifungal, and anticancer agents.[1][2] The anticancer potential of TSCs is particularly notable, with compounds like Triapine having advanced to clinical trials.[3][4] These agents have demonstrated a broad spectrum of activity against cancers including leukemia, breast cancer, and lung cancer.[1]
This compound (ATSC), with the chemical formula C₄H₉N₃S, is one of the simplest ketone-derived TSCs. Its straightforward synthesis and clear in vivo efficacy make it an important subject of study for understanding the fundamental anticancer mechanisms of this compound class and for developing more complex and targeted derivatives. This document details the known anticancer activities of ATSC, its proposed mechanisms of action based on related compounds, and provides the necessary protocols for its synthesis and evaluation.
Synthesis and Characterization of this compound (ATSC)
ATSC is synthesized via a simple condensation reaction between acetone and thiosemicarbazide. The process typically involves refluxing the two reactants in a 1:1 molar ratio, followed by crystallization.
Characterization:
-
Appearance: White crystalline product.[5]
-
Melting Point: 172-175°C.[5]
-
Key IR Spectra Bands: A strong band at 1646.68 cm⁻¹ confirms the formation of the C=N (azomethine) bond. Bands in the region of 3178-3000 cm⁻¹ correspond to –NH₂ and –NH groups, and a peak around 1164 cm⁻¹ is indicative of the C=S group.[5]
In Vivo Anticancer Properties of ATSC
Significant research has demonstrated the potent antineoplastic activity of ATSC in animal models. A key study evaluated its effects against Ehrlich Ascites Carcinoma (EAC) cells in Swiss albino mice, yielding substantial quantitative data.[5]
Tumor Growth Inhibition
ATSC treatment resulted in a dose-dependent inhibition of EAC tumor cell growth. At the highest dose tested (2.0 mg/kg), ATSC inhibited tumor growth by 83.18%, an efficacy approaching that of the standard chemotherapeutic drug, bleomycin.[5]
| Treatment Group | Dose (Intraperitoneal) | Mean Viable Tumor Cells (×10⁷) ± SE | Tumor Cell Growth Inhibition (%) |
| Control (EAC) | - | 13.60 ± 0.15 | - |
| ATSC | 1.0 mg/kg | 4.18 ± 0.11 | 69.22 |
| ATSC | 1.5 mg/kg | 2.93 ± 0.13 | 78.47 |
| ATSC | 2.0 mg/kg | 2.29 ± 0.09 | 83.18 |
| Bleomycin (Standard) | 0.3 mg/kg | 1.61 ± 0.08 | 88.20 |
| Data sourced from a study on EAC-bearing Swiss albino mice, with treatment administered for 5 days.[5] |
Increased Survival Time
Consistent with its tumor inhibition effects, ATSC treatment significantly increased the lifespan of tumor-bearing mice in a dose-dependent manner.
| Treatment Group | Dose (Intraperitoneal) | Mean Survival Time (Days) ± SE | Increase in Lifespan (%) |
| Control (EAC) | - | 18.20 ± 0.21 | - |
| ATSC | 1.0 mg/kg | 30.86 ± 0.25 | 69.55 |
| ATSC | 1.5 mg/kg | 32.77 ± 0.29 | 80.03 |
| ATSC | 2.0 mg/kg | 33.96 ± 0.31 | 86.63 |
| Bleomycin (Standard) | 0.3 mg/kg | 36.12 ± 0.33 | 98.46 |
| Data sourced from a study on EAC-bearing Swiss albino mice.[5] |
Effect on Haematological Parameters
The study also found that ATSC treatment helped restore haematological parameters, which were depleted in the EAC-bearing control mice, towards normal levels. This suggests a potential to mitigate some of the systemic effects of the tumor burden.
Proposed Mechanisms of Action
While specific molecular pathway studies for ATSC are not extensively documented, the mechanisms of action for the thiosemicarbazone class are well-researched. ATSC is presumed to act through similar pathways.
Metal Chelation and Generation of Reactive Oxygen Species (ROS)
The primary mechanism for TSCs is their ability to chelate essential intracellular transition metals, particularly iron and copper.[4] This sequestration disrupts the cell's redox balance and inhibits metalloenzymes. The resulting metal-TSC complexes are often redox-active, catalyzing the formation of damaging reactive oxygen species (ROS) like hydroxyl radicals.[4] This surge in ROS induces high levels of oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, cell death.[3]
Enzyme Inhibition
A critical target of TSCs is ribonucleotide reductase (RR), an iron-dependent enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA.[1][4] By chelating the iron cofactor, TSCs inhibit RR activity, thus halting DNA synthesis and repair, which preferentially affects rapidly proliferating cancer cells.
Induction of Apoptosis
Thiosemicarbazones are potent inducers of apoptosis (programmed cell death). Evidence suggests they primarily trigger the intrinsic, or mitochondria-mediated, pathway.[6] Oxidative stress and cellular damage caused by TSCs lead to the permeabilization of the mitochondrial outer membrane. This releases cytochrome c into the cytoplasm, which then complexes with Apaf-1 to activate caspase-9, the initiator caspase in this pathway. Caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins.[6][7]
Cell Cycle Arrest
Many thiosemicarbazones have been shown to halt cell cycle progression, preventing cancer cells from dividing. The most commonly observed effect is an arrest in the G2/M phase of the cell cycle.[8][9] This is often linked to the downregulation of key regulatory proteins such as Cyclin A and Cyclin B1, which are essential for entry into and progression through mitosis.[9] DNA damage induced by TSCs also activates cell cycle checkpoints, further contributing to the arrest.
In Vitro Cytotoxicity Profile (Contextual)
| Compound | Cancer Cell Line | IC₅₀ Value (µM) |
| Benzophenone Thiosemicarbazone (T44Bf) | U937 (Leukemia) | ~1-5 |
| Benzophenone Thiosemicarbazone (T44Bf) | HL60 (Leukemia) | ~1-5 |
| Acetoacetanilide TSC Copper Complex | DLA (Lymphoma) | 46 µg/mL |
| 5-nitro-thiophene-TSC (PR17) | MIA PaCa-2 (Pancreas) | Potent activity |
| Camphene-based TSC (Compound 17) | SK-MEL-37 (Melanoma) | 11.56 |
| This table presents data from various sources for contextual purposes.[8][10][11][12] |
Detailed Experimental Protocols
Protocol: Synthesis of this compound (ATSC)
This protocol is based on the methodology described in the literature.[5]
-
Reactant Preparation : In a round-bottom flask, combine acetone and thiosemicarbazide in a 1:1 molar ratio.
-
Solvent Addition : Add a suitable solvent, such as ethanol, to dissolve the reactants.
-
Reflux : Heat the mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Concentration : After the reaction is complete, distill the solvent until the total volume is reduced by approximately half.
-
Crystallization : Allow the concentrated solution to cool and stand undisturbed overnight. A white crystalline product should precipitate.
-
Purification : Collect the crystals by filtration. Wash the crystals several times with cold ethanol to remove any unreacted starting materials.
-
Drying : Dry the purified crystals in an oven at approximately 60°C. Store the final product in a desiccator.
Protocol: In Vivo Antitumor Activity (EAC Model)
This protocol outlines the in vivo evaluation of ATSC against Ehrlich Ascites Carcinoma (EAC) in mice.[5]
-
Animal Model : Use healthy Swiss albino mice.
-
Tumor Cell Inoculation : On Day 0, inoculate all mice (except a non-tumor control group) intraperitoneally (i.p.) with a specified number of viable EAC cells (e.g., 1.36 x 10⁶ cells/mouse).
-
Grouping : Divide the inoculated mice into several groups:
-
Group I: EAC Control (no treatment).
-
Group II, III, IV: ATSC treatment at varying doses (e.g., 1.0, 1.5, 2.0 mg/kg).
-
Group V: Standard Drug Control (e.g., Bleomycin at 0.3 mg/kg).
-
-
Treatment : Begin treatment 24 hours after tumor inoculation (Day 1) and continue daily for a set period (e.g., 5 days). Administer ATSC, saline (for control), or the standard drug via i.p. injection.
-
Evaluation :
-
Tumor Growth Inhibition : On Day 6, sacrifice a subset of mice from each group. Harvest the peritoneal fluid and count the number of viable tumor cells using a haemocytometer and the trypan blue exclusion method. Calculate the percentage of inhibition relative to the EAC control group.
-
Survival Analysis : Monitor the remaining mice in each group daily and record the date of mortality to calculate the mean survival time (MST). Calculate the percentage increase in lifespan relative to the EAC control group.
-
Haematological Studies : Collect blood via cardiac puncture from sacrificed mice to analyze parameters like hemoglobin (Hb) content, red blood cell (RBC), and white blood cell (WBC) counts.
-
Protocol: Representative In Vitro Cytotoxicity (MTT) Assay
This is a generalized protocol for determining the IC₅₀ value of a compound, based on common laboratory practices.[13][14]
-
Cell Culture : Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) in a suitable culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment : Prepare a series of dilutions of ATSC in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of ATSC. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization : Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. concentration) and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This compound has demonstrated significant, dose-dependent anticancer activity in vivo, effectively inhibiting tumor growth and extending survival in preclinical models of Ehrlich Ascites Carcinoma.[5] While direct molecular studies on ATSC are limited, its mechanism of action is likely consistent with the broader thiosemicarbazone class, involving metal chelation, induction of oxidative stress, inhibition of critical enzymes like ribonucleotide reductase, and the triggering of apoptosis and cell cycle arrest.
The clear in vivo efficacy of ATSC underscores its potential as a foundational structure for the development of novel anticancer therapeutics. However, a critical gap remains in the understanding of its in vitro activity and specific molecular interactions.
Future research should focus on:
-
Comprehensive In Vitro Screening : Determining the IC₅₀ values of ATSC against a wide panel of human cancer cell lines to establish its cytotoxicity profile and identify sensitive cancer types.
-
Mechanistic Elucidation : Investigating the specific signaling pathways modulated by ATSC, including its effects on apoptosis- and cell cycle-related proteins.
-
Derivative Synthesis : Using the ATSC scaffold to synthesize and evaluate new derivatives with potentially enhanced potency, selectivity, and improved pharmacological properties.
By addressing these areas, the full therapeutic potential of this compound and its related compounds can be more thoroughly explored and potentially translated into effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]
- 3. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 7. Multifunctional thiosemicarbazones targeting sigma receptors: in vitro and in vivo antitumor activities in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and Antitumour Studies of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone and its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on (-)-camphene and R-(+)-limonene in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antifungal Potential: A Technical Guide to Acetone Thiosemicarbazone Complexes
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of drug-resistant fungal infections necessitates the exploration of novel antifungal agents. Among the promising candidates are metal complexes of thiosemicarbazones, a class of compounds known for their diverse biological activities. This technical guide delves into the antifungal properties of acetone thiosemicarbazone and its metal complexes, providing a comprehensive overview of their activity, underlying mechanisms, and the experimental protocols for their evaluation.
Quantitative Antifungal Activity
Metal complexation has been shown to significantly enhance the antifungal activity of the parent ligand.[1][2] For instance, the copper complex of this compound, Cu(ACNT)₂Cl₂, has demonstrated the most potent activity against Rhizopus species.[2] In many cases, copper(II) and zinc(II) complexes of thiosemicarbazones exhibit the highest antifungal activity.[3]
Table 1: Zone of Inhibition of this compound and its Metal Complexes
| Compound | Aspergillus niger (mm) | Penicillium species (mm) | Rhizopus species (mm) | Candida albicans (mm) |
| This compound (ACTSC) | 12.33±0.58 | 13.67±0.58 | 15.67±0.58 | 10.33±0.58 |
| Ni(ACNT)₂SO₄ | 18.67±0.58 | 20.33±0.58 | 22.33±0.58 | 15.67±0.58 |
| Zn(ACNT)₂Cl₂ | 20.33±0.58 | 22.67±0.58 | 25.33±0.58 | 18.33±0.58 |
| Cu(ACNT)₂Cl₂ | 22.67±0.58 | 25.33±0.58 | 27.67±0.58 | 20.67±0.58 |
| Cu(ACNT)₂SO₄EtOH | 21.33±0.58 | 23.67±0.58 | 26.33±0.58 | 19.33±0.58 |
Data sourced from Kpomah et al. (2016). Values are presented as mean ± standard deviation.[2]
While the above data is valuable, it is important to note that MIC values provide a more standardized measure of antifungal potency. For context, various other thiosemicarbazone derivatives have reported MIC values against Candida albicans ranging from as low as 1.5 µg/mL to higher concentrations, demonstrating the potential for high efficacy within this class of compounds.[1]
Proposed Mechanism of Action: A Multi-pronged Attack
The antifungal activity of thiosemicarbazone complexes is believed to stem from their ability to chelate essential metal ions within the fungal cell, thereby disrupting critical biological processes. The proposed mechanism involves a cascade of events leading to fungal growth inhibition.
dot
Caption: Proposed antifungal mechanism of this compound complexes.
The core of the mechanism lies in the chelation of essential metal ions, particularly iron (Fe) and zinc (Zn).[1][4] This sequestration of metal ions triggers two primary downstream effects:
-
Mitochondrial Dysfunction: Iron is a critical component of the iron-sulfur clusters within the mitochondrial respiratory chain complexes. By chelating iron, thiosemicarbazone complexes can inhibit the activity of these complexes, particularly Mitochondrial Complex I.[1] This disruption of the electron transport chain leads to a reduction in ATP synthesis, effectively starving the fungal cell of energy and inhibiting its growth.
-
Inhibition of Ribosome Biogenesis: Zinc is an essential cofactor for numerous enzymes and proteins involved in ribosome synthesis and function. The chelation of intracellular zinc by thiosemicarbazone complexes can disrupt ribosome biogenesis, leading to a halt in protein synthesis and ultimately inhibiting fungal proliferation.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its metal complexes, as well as the key experiments used to evaluate their antifungal activity.
Synthesis of this compound (ACTSC)
dot
Caption: Workflow for the synthesis of this compound.
Materials:
-
Thiosemicarbazide
-
Acetone
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Reflux apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol) in methanol (30 mL) by refluxing at 50°C.[2]
-
To the refluxing solution, add a solution of acetone (0.1 mol) in methanol (30 mL).[2]
-
Add a few drops of concentrated HCl to the reaction mixture.[2]
-
Continuously stir and reflux the mixture for 4 hours at 60°C.[2]
-
Reduce the volume of the reaction mixture and then cool it in an ice water bath.[2]
-
The this compound will precipitate out of the solution.[2]
-
Collect the precipitate by filtration, wash it with cold methanol, and dry it in a desiccator over silica gel.[2]
Synthesis of Metal Complexes of this compound
Materials:
-
This compound (ACTSC)
-
Metal salt (e.g., NiSO₄, ZnCl₂, CuCl₂, CuSO₄)
-
Methanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Prepare a hot, stirring methanolic solution (30 mL) of ACTSC (2 mmol).[2]
-
Slowly add a methanolic solution (15 mL) of the desired metal salt (1 mmol) to the ACTSC solution, maintaining a 2:1 ligand-to-metal molar ratio.[2]
-
Continuously stir and reflux the reaction mixture for 2-3 hours.[2]
-
The metal complex will form as a product.[2]
-
Collect the product by filtration, wash it with cold methanol, and dry it in a desiccator over silica gel.[2]
Antifungal Susceptibility Testing
Two common methods for evaluating antifungal activity are the Agar Well Diffusion Method and the Broth Microdilution Method.
dot
References
- 1. Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of Acetone Thiosemicarbazone: A Technical Guide
Introduction
Thiosemicarbazones are a class of Schiff bases known for their wide range of pharmacological activities, including potent anticancer effects. These compounds are excellent metal chelators, and their biological activity is often linked to their ability to bind to transition metals such as iron and copper. Acetone thiosemicarbazone (ATSC), with the chemical formula C4H9N3S, is a foundational compound in this class. While much of the research has focused on more complex derivatives and their metal complexes to enhance efficacy, understanding the properties of the parent compound is crucial for developmental studies.
This technical guide provides an in-depth overview of the methodologies used for the in vitro study of this compound and related compounds. It is intended for researchers, scientists, and professionals in drug development. It is important to note that while the anticancer potential of the thiosemicarbazone class is well-documented, specific quantitative in vitro data for this compound itself is limited in publicly available literature. The experimental protocols and data presented herein are based on established methods for evaluating thiosemicarbazone derivatives and serve as a comprehensive framework for the investigation of ATSC.
General Mechanism of Action of Thiosemicarbazones
The anticancer activity of thiosemicarbazones is believed to be multifactorial.[1] The primary proposed mechanisms include:
-
Iron Chelation: Thiosemicarbazones can bind to intracellular iron, depleting the iron pool necessary for cellular processes. This leads to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and subsequently causes cell cycle arrest, often at the G1/S phase.[1]
-
Generation of Reactive Oxygen Species (ROS): The iron complexes of thiosemicarbazones can be redox-active, catalyzing the formation of reactive oxygen species (ROS).[1] Elevated ROS levels lead to oxidative stress, causing damage to DNA, proteins, and lipids, which can trigger apoptotic cell death.
-
Induction of Apoptosis: Thiosemicarbazones can induce programmed cell death (apoptosis) through various signaling pathways. This can be initiated by cellular stress signals originating from ROS production and DNA damage.[2]
Synthesis of this compound
This compound can be synthesized via a condensation reaction between acetone and thiosemicarbazide.[3][4]
Protocol:
-
Dissolve thiosemicarbazide in a suitable solvent, such as methanol, and heat to reflux (approximately 50-60°C).[3]
-
Add acetone in a 1:1 molar ratio to the refluxing solution.[4] A few drops of a catalyst, such as concentrated HCl, can be added.[3]
-
Continue to stir and reflux the reaction mixture for 3-4 hours.[4]
-
Reduce the volume of the solution by distillation to about half of the original volume.[4]
-
Allow the solution to cool to room temperature and then stand overnight to allow for the formation of a white crystalline product.[4]
-
Collect the crystals by filtration.
-
Wash the crystals several times with cold ethanol and then dry them in an oven at 60°C or in a desiccator.[4]
-
The purity of the compound can be confirmed by melting point determination (literature value: 172-175°C) and spectroscopic analysis (e.g., IR, NMR).[4]
Quantitative Data on Thiosemicarbazone Derivatives
As previously noted, specific in vitro cytotoxicity data for this compound is scarce in the reviewed literature. However, numerous studies have reported IC50 values for various thiosemicarbazone derivatives, demonstrating their potent anticancer activity across a range of cancer cell lines. The data in the following table is for illustrative purposes to show the typical potency of this class of compounds and does not represent data for this compound itself.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivatives | HCT116 (Colon) | 0.24 | [5] |
| Hydrazone Derivatives | T47D (Breast) | 0.1 | [6] |
| Thiosemicarbazone Derivatives | MCF7 (Breast) | 1.51 | [7] |
| Thiosemicarbazone Derivatives | PC-12 (Pheochromocytoma) | 156.2 | [8] |
| Palladium(II)-Thiosemicarbazone Complexes | A549 (Lung) | < 1 | [9] |
| Palladium(II)-Thiosemicarbazone Complexes | A375 (Melanoma) | ~2 | [9] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the anticancer properties of a compound like this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 150 µL of culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Reactive Oxygen Species (ROS) Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound.
-
Probe Loading: After treatment, incubate the cells with DCFH-DA solution (typically 10-50 µM in serum-free medium) at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation/emission ~485/525 nm). An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Visualizations
The following diagrams, created using the DOT language, illustrate key conceptual workflows and pathways related to the in vitro study of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action for thiosemicarbazones in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. scispace.com [scispace.com]
- 5. Discovery of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Acetone Thiosemicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetone thiosemicarbazone (ATSC), a Schiff base derived from the condensation of acetone and thiosemicarbazide, is a molecule of significant interest in medicinal chemistry. As a member of the broader class of thiosemicarbazones, ATSC and its metal complexes have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties. This technical guide provides an in-depth overview of the pharmacological potential of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanisms of action and experimental workflows. The core of its bioactivity is often attributed to its ability to chelate metal ions, leading to the inhibition of crucial enzymes and the generation of reactive oxygen species, ultimately inducing cellular stress and apoptosis in target cells. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Thiosemicarbazones (TSCs) are a versatile class of compounds characterized by the presence of a reactive pharmacophore, R1R2C=NNH-C(=S)NH2.[1] Their synthesis is typically straightforward, involving the condensation of a ketone or aldehyde with thiosemicarbazide.[2] this compound, as a simple representative of this class, provides a foundational structure for understanding the broader therapeutic potential of these molecules. The biological activities of thiosemicarbazones are often enhanced upon complexation with transition metals, which can modulate their stability, bioavailability, and interaction with biological targets.[3][4] The primary mechanisms underlying their anticancer effects are believed to involve the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5][6][7]
Synthesis of this compound
The synthesis of this compound is a well-established procedure involving the condensation reaction between acetone and thiosemicarbazide.[3]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve thiosemicarbazide (0.01 mol) in methanol (30 mL) by refluxing the mixture at 50 °C.
-
Addition of Reactants: To the refluxing solution, add a solution of acetone (0.1 mol) in methanol (30 mL). Subsequently, add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reflux: Stir and reflux the reaction mixture continuously for 4 hours at 60 °C.
-
Crystallization: Reduce the volume of the reaction mixture and cool it on an ice water bath to precipitate the this compound crystals.
-
Purification: Wash the precipitated crystals with methanol and dry them in a desiccator over silica gel.[3]
Pharmacological Activities
This compound and its derivatives have been evaluated for a range of pharmacological activities, with the most prominent being their anticancer and antimicrobial effects.
Anticancer Activity
Thiosemicarbazones, including ATSC, exhibit significant antitumor activity against various cancer cell lines.[8] Their cytotoxicity is often attributed to their ability to chelate iron, leading to the inhibition of ribonucleotide reductase and subsequent disruption of DNA synthesis.[7][9] Furthermore, these compounds can induce apoptosis through both intrinsic and extrinsic pathways, often mediated by the generation of reactive oxygen species.[6][10]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-methoxy isatin thiosemicarbazone | A431 (Skin) | 0.9 | [11] |
| Benzoin thiosemicarbazone | EAC (in vitro) | >120 µg/mL (72.4% inhibition) | [10] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.6 | [1] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [1] |
Note: Data for this compound is limited; this table includes data from closely related thiosemicarbazone derivatives to illustrate the potential potency of this class of compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]
MTT Assay Experimental Workflow.
Antimicrobial Activity
This compound and its metal complexes have demonstrated activity against various fungal and bacterial strains.[3][4] The antimicrobial efficacy of thiosemicarbazones is often enhanced upon chelation with metal ions.[3]
| Compound | Aspergillus niger | Penicillium species | Rhizopus | Candida albicans | Reference |
| ATSC | 10.33±0.58 | 12.33±0.58 | 11.67±0.58 | 10.67±0.58 | [3][4] |
| Cu(ATSC)2Cl2 | 25.33±0.58 | 26.67±0.58 | 27.67±0.58 | 24.67±0.58 | [3][4] |
| Ni(ATSC)2SO4 | 19.33±0.58 | 20.33±0.58 | 21.33±0.58 | 18.67±0.58 | [3][4] |
| Zn(ATSC)2Cl2 | 22.33±0.58 | 23.67±0.58 | 24.33±0.58 | 21.67±0.58 | [3][4] |
The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[15][16]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (approximately 1-2 × 10^8 CFU/mL).[16]
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an agar plate.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
Antimicrobial Susceptibility Testing Workflow.
Mechanisms of Action
The pharmacological effects of this compound are believed to be mediated through several interconnected pathways, primarily revolving around metal chelation and the induction of oxidative stress.
Ribonucleotide Reductase Inhibition
A key mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis.[5][7][17] Thiosemicarbazones can chelate the iron cofactor in the R2 subunit of RR, thereby inactivating the enzyme and halting the conversion of ribonucleotides to deoxyribonucleotides.[9] This leads to the depletion of the dNTP pool, cell cycle arrest, and ultimately, apoptosis.[1]
Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis
Thiosemicarbazones, particularly when complexed with metals like copper, can catalyze the formation of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[6] This can occur through Fenton-like reactions. The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic pathways.[6][18] The intrinsic apoptotic pathway is often initiated, involving the regulation of Bcl-2 family proteins, mitochondrial membrane depolarization, and the activation of caspases.[10][19]
References
- 1. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 16. apec.org [apec.org]
- 17. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The thiosemicarbazone Me2NNMe2 induces paraptosis by disrupting the ER thiol redox homeostasis based on protein disulfide isomerase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Acetone Thiosemicarbazone Derivatives: A Technical Guide to Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones are a versatile class of chemical compounds synthesized through the condensation of thiosemicarbazide with an aldehyde or ketone.[1][2][3] These molecules, characterized by the -NH-CS-NH-N=C< functional group, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[4][5][6] The biological efficacy of thiosemicarbazones is largely attributed to their ability to form stable chelate complexes with transition metal ions, which can enhance their reactivity and cellular uptake.[5][7][8]
Acetone thiosemicarbazone, formed from the simple ketone acetone, represents a foundational structure in this class. While possessing modest biological activity itself, its scaffold provides a readily modifiable template for synthesizing a diverse library of derivatives with significantly enhanced potency and selectivity. This guide provides an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives and their analogues, with a focus on their antimicrobial and anticancer applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.
Synthesis of Thiosemicarbazone Derivatives
The synthesis of thiosemicarbazones is typically a straightforward one-step condensation reaction. The general procedure involves reacting a thiosemicarbazide with a suitable aldehyde or ketone, often in an alcoholic solvent and sometimes with the addition of an acid catalyst to facilitate the reaction.[9][10] The resulting Schiff base derivative precipitates from the solution and can be purified by recrystallization.[11]
Biological Activity and Mechanisms of Action
Antimicrobial Activity
Thiosemicarbazone derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1] The mechanism is often linked to their ability to chelate metal ions essential for microbial enzyme function. Furthermore, metal complexes of thiosemicarbazones frequently exhibit greater antimicrobial activity than the free ligands.[5][6]
For instance, lapachol-derived thiosemicarbazones have shown potent antifungal activity and effectiveness against bacteria such as Enterococcus faecalis and Staphylococcus aureus.[12] The complexation with metals like silver has been shown to yield compounds with MIC values as low as 0.018 µg/mL, comparable to standard antibiotics like Ciprofloxacin.[1]
Table 1: Antimicrobial Activity of Selected Thiosemicarbazone Derivatives
| Compound/Derivative | Target Organism(s) | MIC Value | Reference |
| Lapachol Thiosemicarbazone | Enterococcus faecalis, Staphylococcus aureus | 0.05 µmol/mL | [12] |
| Lapachol Thiosemicarbazone | Cryptococcus gattii | 0.10 µmol/mL | [12] |
| Lapachol Thiosemicarbazone | Paracoccidioides brasiliensis (clinical isolates) | 0.01-0.10 µmol/mL | [12] |
| Ag-thiosemicarbazone complex (T39) | Escherichia coli, Staphylococcus aureus | 0.018 µg/mL | [1] |
| p-aminobenzoic acid deriv. (4d) | E. coli, K. pneumoniae, S. aureus, V. cholerae | ~1 µM (IC50) | [13] |
| p-aminobenzoic acid deriv. (4f) | Candida albicans | 1.29 µM (IC50) | [13] |
Anticancer Activity
The anticancer properties of thiosemicarbazones are well-documented, with several derivatives, most notably Triapine, advancing to clinical trials.[7][14] Their primary mechanism of action involves the inhibition of key enzymes required for DNA synthesis and repair, leading to cell cycle arrest and apoptosis (programmed cell death).[3][4]
A critical target is the enzyme ribonucleotide reductase (RR), which is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3] Thiosemicarbazones, particularly α-N-heterocyclic derivatives, are potent iron chelators.[7] They bind to the non-heme iron in the R2 subunit of RR, destabilizing a crucial tyrosyl free radical and thereby inactivating the enzyme.[3] This disruption of the cellular iron balance and inhibition of DNA synthesis is particularly effective against rapidly proliferating cancer cells, which have a high demand for iron.[7] Some derivatives also inhibit other enzymes like topoisomerase IIα.[3]
Table 2: Anticancer Activity of Selected Thiosemicarbazone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |
| p-aminobenzoic acid deriv. (4h) | Not specified | 0.07 µM | [13] |
| DpT-Antibody Conjugate (ortho) | MCF-7 (Breast) | 25.7 ± 5.5 nM | [15] |
| DpT-Antibody Conjugate (para) | MCF-7 (Breast) | 103.5 ± 2.0 nM | [15] |
| Compound 3m | C6 (Glioma) | 9.08 µg/mL | [16] |
| Compound 3m | MCF-7 (Breast) | 7.02 µg/mL | [16] |
| β-lapachone deriv. (TSC3) | Melanoma (B16-F10) | 75.27% inhibition | [14] |
| β-lapachone deriv. (TSC3) | Breast (MCF-7) | 66.42% inhibition | [14] |
Experimental Protocols
General Synthesis of this compound
This protocol describes a representative synthesis of the parent this compound.
-
Reagents and Materials:
-
Thiosemicarbazide (1.0 eq)
-
Acetone (1.1 eq)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Beaker, Buchner funnel, filter paper
-
Ice bath
-
-
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol, 0.91 g) in 30 mL of methanol in a 100 mL round-bottom flask. Gently heat and stir to facilitate dissolution.[11]
-
To this solution, add acetone (0.011 mol, 0.81 mL) dissolved in a small amount of methanol.[11]
-
Add 2-3 drops of concentrated HCl as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60-65°C) with continuous stirring for 2-4 hours.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator or by simple distillation.
-
Cool the concentrated reaction mixture in an ice water bath to induce precipitation of the product.[17]
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified this compound in a desiccator or a vacuum oven. Characterize the final product using techniques like melting point determination, FT-IR, and NMR spectroscopy.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials:
-
Synthesized thiosemicarbazone derivatives
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
DMSO (for dissolving compounds)
-
Positive control (standard antibiotic/antifungal) and negative control (medium only)
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of sterile broth to each well.
-
Add a specific volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. This creates a range of concentrations.
-
Prepare a microbial inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well (except the negative control) with 5 µL of the standardized microbial suspension.
-
Include a positive control (a known antibiotic/antifungal) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[4]
-
After incubation, determine the MIC value, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
-
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4]
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized thiosemicarbazone derivatives dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4][18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into a purple formazan precipitate.[4]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).
-
Conclusion and Future Directions
This compound and its broader class of derivatives represent a highly adaptable and pharmacologically significant scaffold. Through straightforward synthetic modifications and strategic metal complexation, their inherent biological activities can be dramatically enhanced. The primary anticancer mechanism, centered on iron chelation and the subsequent inhibition of ribonucleotide reductase, provides a clear rationale for their efficacy against malignant cells. Similarly, their antimicrobial properties make them valuable leads in the search for new agents to combat drug-resistant pathogens.
Future research should focus on structure-activity relationship (SAR) studies to design derivatives with improved potency and selectivity, thereby minimizing off-target toxicity. The development of novel delivery systems, such as their incorporation into antibody-drug conjugates, offers a promising strategy to enhance tumor-specific targeting and therapeutic efficacy.[15] Continued exploration of the complex interplay between these compounds, cellular metal homeostasis, and key enzymatic pathways will undoubtedly unlock new therapeutic opportunities.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. naturalspublishing.com [naturalspublishing.com]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial and Anticancer Activity of New Thiosemicarbazone Derivatives | Scilit [scilit.com]
- 14. Synthesis, In Vitro Antitumor Activity, and In Silico ADMET Evaluation of β-Lapachone-Based Thiosemicarbazones | MDPI [mdpi.com]
- 15. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization, computational studies and biological activity evaluation of Cu, Fe, Co and Zn complexes with 2-butanone thiosemicarbazone and 1,10-phenanthroline ligands as anticancer and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for Acetone thiosemicarbazone
Application Notes: Synthesis of Acetone Thiosemicarbazone
Introduction this compound (ATSC) is a chemical compound formed through the condensation reaction of thiosemicarbazide and acetone.[1] Thiosemicarbazones are a class of compounds known for their versatile coordination chemistry and a wide range of biological activities, making them valuable intermediates in medicinal chemistry and drug development.[2] This protocol details a straightforward and effective method for the synthesis of this compound suitable for a standard laboratory setting.
Reaction Principle The synthesis is based on the nucleophilic addition of the primary amine group of thiosemicarbazide to the carbonyl carbon of acetone, followed by dehydration to form a C=N double bond (an imine), resulting in the thiosemicarbazone product. The reaction is typically acid-catalyzed.[3]
Experimental Protocol
1. Materials and Equipment
-
Reagents:
-
Thiosemicarbazide (CH₅N₃S)
-
Acetone (C₃H₆O)
-
Methanol (CH₃OH)
-
Concentrated Hydrochloric Acid (HCl)
-
Silica Gel (for desiccator)
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers and graduated cylinders
-
Ice-water bath
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
-
Desiccator
-
Melting point apparatus
-
2. Safety Precautions
-
This compound is classified as toxic and an extremely hazardous substance.[4][5] Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
All procedures should be performed within a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Concentrated HCl is corrosive and should be handled with care.
3. Step-by-Step Synthesis Procedure
-
Dissolving Thiosemicarbazide: In a 250 mL round-bottom flask, dissolve 0.91 g (0.01 mol) of thiosemicarbazide in 30 mL of methanol.[3][6] If necessary, gently heat the mixture to 50°C while stirring to ensure complete dissolution.[3][7]
-
Addition of Acetone: To the refluxing thiosemicarbazide solution, add a solution of 0.87 mL (0.012 mol) of acetone dissolved in 30 mL of methanol.[3]
-
Acid Catalysis: Add a few drops of concentrated hydrochloric acid to the reaction mixture to catalyze the condensation reaction.[3][7]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 60°C.[3][6] Allow the mixture to reflux with continuous stirring for 4 hours.[3][7]
-
Concentration and Precipitation: After the reflux period, reduce the volume of the reaction mixture by approximately half using a rotary evaporator or by simple distillation.[3]
-
Crystallization: Cool the concentrated solution in an ice-water bath to induce the precipitation of the product.[3][6] White crystals of this compound should form.
-
Isolation and Purification: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials or impurities.[3][6]
-
Drying: Place the purified crystals in a desiccator over silica gel and dry them thoroughly.[3][6]
4. Characterization
-
Appearance: The final product should be white to light yellow crystals.[4][6]
-
Melting Point: The melting point of the synthesized compound can be determined using a standard melting point apparatus. The expected range is 172-175°C.[4][6]
-
Spectroscopy: Further characterization can be achieved using techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm the molecular structure.[3][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Reactants | ||
| Thiosemicarbazide | 0.91 g (0.01 mol) | [3][6] |
| Acetone | 0.87 mL (0.012 mol) | [3] |
| Solvent | ||
| Methanol | ~60 mL | [3][6] |
| Reaction Conditions | ||
| Temperature | 60 °C | [3][7] |
| Time | 4 hours | [3][7] |
| Product Properties | ||
| Chemical Formula | C₄H₉N₃S | [4][5] |
| Molar Mass | 131.20 g/mol | [4][5] |
| Appearance | White to Light Yellow Crystalline Solid | [4][6] |
| Melting Point | 172-175 °C | [4][6] |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1752-30-3 [amp.chemicalbook.com]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Acetone Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of acetone thiosemicarbazone using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR are presented, along with tabulated spectral data for easy reference.
Introduction
This compound is a thiosemicarbazone derivative with potential applications in medicinal chemistry and coordination chemistry. As a versatile ligand, it can coordinate with various metal ions to form complexes with interesting biological activities. Accurate structural characterization is crucial for understanding its chemical properties and biological function. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like this compound in solution. This document outlines the necessary steps and expected results for its characterization by ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.75 | Singlet | 1H | N³-H |
| 7.95 | Singlet | 2H | N⁴H₂ |
| 1.93 | Singlet | 3H | C¹-H₃ (anti to C=S) |
| 1.87 | Singlet | 3H | C¹-H₃ (syn to C=S) |
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 177.8 | C⁵=S |
| 148.5 | C²=N³ |
| 24.8 | C¹ (anti to C=S) |
| 17.6 | C¹ (syn to C=S) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
This protocol describes the preparation of an this compound sample for both ¹H and ¹³C NMR analysis.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes and tips
-
Balance
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Securely cap the vial and vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height in the tube is at least 4 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
The sample is now ready for NMR analysis.
Protocol 2: NMR Data Acquisition
This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans (NS): 1024-4096 (or more for dilute samples)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction to ensure a flat baseline.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the characterization of this compound and the logical relationships for its structural elucidation using NMR spectroscopy.
Caption: Experimental workflow for the synthesis and NMR characterization of this compound.
Caption: Correlation of NMR signals to the structure of this compound.
Application Notes and Protocols: FTIR Analysis of Acetone Thiosemicarbazone and its Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiosemicarbazones (TSCs) are a class of Schiff base ligands formed from the condensation of a thiosemicarbazide with an aldehyde or ketone.[1] Acetone thiosemicarbazone (ACTSC) is a versatile ligand capable of forming stable complexes with various transition metals. These metal complexes are of significant interest in the field of medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] Complexation with metal ions often enhances the biological efficacy of the thiosemicarbazone ligand.[2][4]
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental and powerful analytical technique for the characterization of these compounds. It provides crucial information about the coordination mode of the ACTSC ligand with the central metal ion by observing the shifts in the vibrational frequencies of key functional groups. This document provides detailed protocols for the synthesis of ACTSC and its metal complexes, their analysis using FTIR, and an interpretation of the spectral data.
Principle of FTIR Analysis for Metal Complexation: this compound typically acts as a bidentate ligand, coordinating to the metal ion through the sulfur atom of the thioketo group (C=S) and the nitrogen atom of the azomethine group (C=N).[4][5] The formation of a coordination bond alters the electron density around these groups, leading to characteristic changes in their vibrational frequencies in the IR spectrum.
The key spectral changes observed upon complexation are:
-
ν(C=N) Azomethine Stretch: The stretching vibration of the C=N group typically shifts, often to a lower frequency (a negative or bathochromic shift), indicating the involvement of the azomethine nitrogen in coordination.[2]
-
ν(C=S) Thioketo Stretch: The C=S stretching band is particularly sensitive to coordination. A significant shift in this band's position to a lower wavenumber confirms the coordination of the sulfur atom to the metal ion.[6][7] In some cases, the ligand may coordinate in its deprotonated thiol form, leading to the disappearance of the ν(C=S) band and the appearance of a new band corresponding to a ν(C-S) stretch.[7]
-
ν(N-H) Amine Stretch: The stretching frequencies of the N-H groups may also shift upon complexation, providing further evidence of coordination.[8]
-
Appearance of New Bands: The formation of new bonds between the metal and the ligand gives rise to new absorption bands in the far-infrared region (typically below 600 cm⁻¹). These bands are assigned to the metal-nitrogen ν(M-N) and metal-sulfur ν(M-S) stretching vibrations, providing direct evidence of chelation.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound (ACTSC) Ligand
This protocol is adapted from standard procedures for the synthesis of thiosemicarbazones.[2][4]
Materials:
-
Thiosemicarbazide (0.01 mol)
-
Acetone (0.1 mol)
-
Methanol (60 mL)
-
Concentrated Hydrochloric Acid (HCl) (few drops)
-
Reflux apparatus
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol) in 30 mL of methanol in a round-bottom flask by gently heating and refluxing at approximately 50°C.
-
In a separate beaker, prepare a solution of acetone (0.1 mol) in 30 mL of methanol.
-
Add the acetone solution to the refluxing thiosemicarbazide solution.
-
Add a few drops of concentrated HCl to the reaction mixture to act as a catalyst.
-
Continuously stir and reflux the mixture for 4 hours at 60°C.[4]
-
After reflux, reduce the volume of the reaction mixture by approximately half using a rotary evaporator or by gentle heating.
-
Cool the concentrated mixture in an ice water bath to facilitate the precipitation of the product.
-
Collect the white crystalline precipitate of this compound by vacuum filtration.
-
Wash the precipitate with a small amount of cold methanol and dry it in a desiccator.
Protocol 2: General Synthesis of Metal(II) Complexes of ACTSC
This is a general procedure for synthesizing metal complexes using ACTSC as the ligand.[2][10][11]
Materials:
-
This compound (ACTSC) (2 molar equivalents)
-
Metal(II) salt (e.g., CuSO₄·5H₂O, NiSO₄·6H₂O, ZnCl₂) (1 molar equivalent)
-
Methanol or Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve the synthesized ACTSC ligand in hot ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate often indicates complex formation.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the product with the solvent (ethanol/methanol) to remove any unreacted starting materials.
-
Dry the final complex in a desiccator.
Protocol 3: FTIR Spectroscopic Analysis
This protocol describes the standard method for obtaining the FTIR spectrum of the synthesized compounds.[4][9]
Materials & Equipment:
-
Synthesized Ligand (ACTSC) or Metal Complex
-
Potassium Bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR Spectrophotometer (e.g., Shimadzu 8400S)
Procedure:
-
Thoroughly dry the sample to be analyzed to remove any moisture.
-
Take approximately 1-2 mg of the sample and mix it with about 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die and press it under high pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrophotometer.
-
Record the spectrum in the range of 4000–400 cm⁻¹.
-
Analyze the resulting spectrum to identify the characteristic absorption bands and compare the spectra of the free ligand and its metal complexes.
Data Presentation and Interpretation
FTIR spectroscopy is used to confirm the coordination of the ACTSC ligand to the metal center. The table below summarizes typical vibrational frequencies for ACTSC and its metal complexes.
Table 1: Characteristic FTIR Absorption Bands (cm⁻¹) of ACTSC and its Metal Complexes
| Compound/Complex Type | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) | Reference |
| ACTSC (Free Ligand) | ~3443, ~3260 | ~1620 | ~1362, ~830 | - | - | [7][8] |
| Metal(II)-ACTSC Complex | Shifted | 1608 - 1627 | Shifted/Disappears | 543 ± 10 | 501 ± 10 | [2][7][9] |
Interpretation of Spectral Data:
-
N-H Stretching: In the free ligand, bands corresponding to the primary and secondary amines are observed. Upon complexation, these bands may shift, indicating a change in the electronic environment of the N-H groups.[8]
-
C=N (Azomethine) Stretching: The band at ~1620 cm⁻¹ in the free ligand is assigned to the ν(C=N) stretch. In the spectra of the metal complexes, this band typically shifts to a lower frequency (e.g., 1608-1627 cm⁻¹), which is a strong indication that the azomethine nitrogen is involved in coordination with the metal ion.[2]
-
C=S (Thioketo) Stretching: The ν(C=S) vibration in thiosemicarbazones is complex and can be coupled with other vibrations, resulting in multiple bands, notably in the 1300-1400 cm⁻¹ and 800-850 cm⁻¹ regions.[6][7] Upon complexation, a significant shift of these bands to lower wavenumbers is observed, confirming the coordination of the thioketo sulfur atom.[9] If the ligand coordinates via its thiol tautomer, the ν(C=S) band disappears, and a new band for ν(C-S) appears at a lower frequency (e.g., 780–791 cm⁻¹).[7]
-
M-N and M-S Stretching: The most direct evidence of complexation comes from the appearance of new, non-ligand bands in the far-IR region. Bands observed around 543 cm⁻¹ and 501 cm⁻¹ can be confidently assigned to ν(M-N) and ν(M-S) vibrations, respectively, confirming the formation of the chelate.[9]
Visualizations
Caption: Experimental workflow for synthesis and FTIR analysis.
Caption: Chelation enhances the biological activity of the ligand.
Applications in Research and Drug Development
The synthesis and characterization of ACTSC metal complexes are vital for the development of new therapeutic agents. The biological activity of these compounds is intrinsically linked to their structure and the nature of the metal-ligand coordination.[1]
-
Structure-Activity Relationship (SAR): FTIR analysis is a primary tool for confirming the mode of coordination (i.e., which atoms of the ligand bind to the metal). This information is critical for establishing SAR, which helps in designing more potent and selective drug candidates.
-
Antimicrobial Agents: Many ACTSC metal complexes have shown significant activity against various fungi and bacteria.[2][5] FTIR confirms the chelation, which is often a prerequisite for this enhanced activity.
-
Quality Control: In a drug development pipeline, FTIR serves as a rapid and reliable method for the identification and quality control of both the ligand and the final metal complex, ensuring consistency between batches.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Fragmentation of Acetone Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetone thiosemicarbazone (ATSC) is a member of the thiosemicarbazone class of compounds, which are known for their diverse biological activities, including antiviral, antibacterial, and antitumor properties. The efficacy and metabolism of these compounds are closely linked to their chemical structure. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds in various matrices. Understanding the fragmentation pattern of this compound is crucial for its identification in complex mixtures, for metabolite profiling, and in drug development processes.
These application notes provide a detailed overview of the mass spectrometric behavior of this compound, primarily under electron ionization (EI) conditions, which is common in Gas Chromatography-Mass Spectrometry (GC-MS). A comprehensive fragmentation table, detailed experimental protocols, and visual diagrams of the fragmentation pathway and experimental workflow are presented to aid researchers in their analytical endeavors. The molecular formula of this compound is C4H9N3S, with a molecular weight of approximately 131.20 g/mol .[1][2][3][4]
Mass Spectrometry Fragmentation Analysis
The mass spectrum of this compound is characterized by several key fragmentation pathways. Under typical GC-MS conditions, the molecular ion peak ([M]•+) at m/z 131 may be of low abundance or even absent. This is often due to the facile loss of small neutral molecules upon ionization.[5][6]
A primary fragmentation event for thiosemicarbazones is the cleavage of the N-N bond, which is relatively weak.[7] Another common initial fragmentation is the loss of ammonia (NH3), leading to a significant ion. Subsequent fragmentations involve the loss of other small molecules and radicals.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The relative abundance can vary depending on the specific instrumentation and experimental conditions.
| m/z | Proposed Fragment Ion | Structure | Relative Abundance (%) |
| 131 | [M]•+ (Molecular Ion) | C4H9N3S•+ | Low to Absent |
| 116 | [M - NH3]•+ | C4H6NS•+ | High |
| 114 | [M - NH3 - H2]•+ | C4H4NS•+ | Moderate |
| 72 | [C3H6N]+ | (CH3)2C=N+ | Moderate to High |
| 60 | [CH4N2S]•+ | H2N-CS-NH2•+ | Moderate |
| 59 | [CH3NS]•+ | H2N=C=S•+ | Moderate |
| 43 | [C3H7]+ | (CH3)2CH+ | High |
Note: The relative abundances are indicative and can vary.
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.[8]
-
Solvent Selection: Dissolve the this compound standard or sample extract in a volatile organic solvent such as methanol, ethanol, or acetone.[9][10] The concentration should be optimized for the instrument being used, typically in the range of 1-10 µg/mL.
-
Sample Purity: Ensure the sample is free from non-volatile salts and detergents, as these can interfere with the analysis and contaminate the instrument.[11] If necessary, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup.[9]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
GC-MS Instrumentation and Parameters
The following are typical starting parameters for a GC-MS system. These should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC) Parameters:
-
Injection Port Temperature: 250 °C (Note: Thiosemicarbazones can be thermolabile; a lower injection temperature may be necessary to prevent degradation).[5]
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[12]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.
-
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum Analysis: Obtain the mass spectrum for the identified peak.
-
Fragmentation Interpretation: Compare the obtained mass spectrum with the fragmentation data provided in the table and the proposed fragmentation pathway. Library matching (e.g., NIST, Wiley) can also be used for confirmation.
Visualizations
Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis.
References
- 1. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 1752-30-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Page loading... [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Acetone Thiosemicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of X-ray crystallography in the structural elucidation of acetone thiosemicarbazone derivatives. Detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction of these compounds are outlined to guide researchers in their drug discovery and development efforts.
Application Notes
This compound and its derivatives are a class of Schiff bases that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3][4] The biological efficacy of these compounds is often linked to their ability to chelate metal ions, which in turn can lead to the inhibition of key enzymes.
A primary mechanism of the anticancer activity of many thiosemicarbazone derivatives is the inhibition of ribonucleotide reductase (RR).[1][5][6][7] This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, these compounds effectively halt DNA replication and repair, leading to apoptosis in rapidly proliferating cancer cells.[5] X-ray crystallography is an indispensable tool for understanding the structure-activity relationships of these derivatives. By providing precise three-dimensional atomic coordinates, it allows for:
-
Unambiguous determination of molecular conformation: Understanding the spatial arrangement of the molecule is critical for predicting its interaction with biological targets.
-
Characterization of intermolecular interactions: Hydrogen bonding and other non-covalent interactions in the crystal lattice provide insights into how these molecules might interact with receptor binding sites.
-
Rational drug design: The detailed structural information obtained from X-ray crystallography can guide the synthesis of more potent and selective derivatives.
Data Presentation: Crystallographic Data of this compound and Related Derivatives
The following table summarizes key crystallographic data for an N-substituted this compound derivative and other related thiosemicarbazone structures to facilitate comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N-(4-hydroxybenzyl)this compound | C₁₁H₁₅N₃OS | Monoclinic | P2₁/c | 8.2304(3) | 16.2787(6) | 9.9708(4) | 103.355(4) | [1] |
| 4-(Diphenylamino)benzaldehyde 4-phenylthiosemicarbazone | C₂₆H₂₂N₄S | Monoclinic | P2₁/c | 15.6814(11) | 9.7712(6) | 15.0062(10) | 108.068(6) | [8] |
| 1-(4-formylbenzylidene)thiosemicarbazone (Molecule A) | C₉H₉N₃OS | Monoclinic | P2₁/c | 12.3888(9) | 11.7972(8) | 14.9428(11) | 110.286(1) | [9] |
| 1-(4-formylbenzylidene)thiosemicarbazone (Molecule B) | C₉H₉N₃OS | Monoclinic | P2₁/c | 12.3888(9) | 11.7972(8) | 14.9428(11) | 110.286(1) | [9] |
| 4-(9,10-dihydroacridin-9-ylidene)thiosemicarbazide | C₁₄H₁₂N₄S | Monoclinic | P 1 21/c 1 | 8.6535(5) | 18.6374(9) | 7.835(6) | 99.372(6) |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a condensation reaction between the corresponding ketone (acetone or a substituted variant) and thiosemicarbazide.[7]
Materials:
-
Acetone (or substituted ketone)
-
Thiosemicarbazide
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst, optional)
Procedure:
-
Dissolve thiosemicarbazide (1 equivalent) in ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Add acetone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, reduce the volume of the solvent by rotary evaporation.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator.
Crystal Growth
Obtaining single crystals of sufficient size and quality is crucial for X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of thiosemicarbazone derivatives.
Materials:
-
Purified this compound derivative
-
Suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, DMF, or mixtures with water)
-
Small beaker or vial
-
Parafilm or a loosely fitting cap
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean beaker or vial.
-
Cover the container with parafilm and pierce a few small holes in it, or use a cap that is not airtight. This allows for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Monitor the container over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction
The following protocol provides a general workflow for the determination of the crystal structure of an this compound derivative using a single-crystal X-ray diffractometer.
Equipment:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Goniometer head and mounting loops.
-
Cryostream system for low-temperature data collection.
-
Computer with software for data collection, processing, and structure solution and refinement.
Procedure:
-
Crystal Mounting:
-
Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a loop, which is then attached to a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Based on the unit cell and Bravais lattice, devise a data collection strategy to measure a complete and redundant set of diffraction intensities.
-
Collect the full set of diffraction data.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Merge the redundant data to produce a final set of unique reflections.
-
-
Structure Solution and Refinement:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final crystal structure using crystallographic software to check for geometric and other potential issues.
-
Visualizations
Caption: Experimental workflow for the X-ray crystallography of this compound derivatives.
Caption: Inhibition of Ribonucleotide Reductase by thiosemicarbazone derivatives.
References
- 1. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Development of Ribonucleotide Reductase Inhibitors: A Review on S...: Ingenta Connect [ingentaconnect.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 1-(4-formylbenzylidene)thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Acetone Thiosemicarbazone Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of acetone thiosemicarbazone (ATSC) and its subsequent complexation with various transition metals. These compounds are of significant interest due to their wide range of biological activities, including potential as antibacterial, antifungal, and anticancer agents. The coordination of the thiosemicarbazone ligand to a metal center often enhances its biological efficacy.
Synthesis of this compound (ATSC) Ligand
The synthesis of the this compound ligand is a straightforward condensation reaction between thiosemicarbazide and acetone.
Experimental Protocol:
-
Dissolve thiosemicarbazide (0.01 mol, 0.91 g) in 30 mL of methanol in a round-bottom flask. If necessary, gently heat the mixture to 50°C to aid dissolution.[1]
-
To this solution, add a solution of acetone (0.1 mol, 7.4 mL) in 30 mL of methanol.[1]
-
Add a few drops of a catalytic amount of concentrated hydrochloric acid to the reaction mixture.[1]
-
Reflux the mixture with continuous stirring for approximately 4 hours at 60°C.[1][2]
-
After reflux, reduce the volume of the reaction mixture by about half using a rotary evaporator.
-
Cool the concentrated solution in an ice water bath to precipitate the product.[1][2]
-
Filter the white crystalline product, wash it with a small amount of cold methanol, and dry it in a desiccator over anhydrous CaCl₂.
Workflow for ATSC Synthesis:
Caption: Workflow for the synthesis of this compound (ATSC).
Synthesis of this compound Metal Complexes
The general procedure for the synthesis of metal complexes of ATSC involves the reaction of the ligand with a metal salt in a suitable solvent. The following protocol is a general method that can be adapted for various transition metal salts (e.g., CuCl₂, NiSO₄, ZnCl₂).
Experimental Protocol:
-
Dissolve the synthesized this compound (ATSC) (typically 2 molar equivalents) in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve the metal salt (e.g., CuSO₄·5H₂O, NiSO₄·6H₂O, ZnCl₂) (typically 1 molar equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.[1]
-
The reaction mixture is then refluxed for a period of 2 to 6 hours, depending on the specific metal complex being synthesized.[3][4] The formation of a precipitate often indicates the formation of the complex.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Filter the precipitated metal complex, wash it with the solvent used for the reaction, and then with a small amount of diethyl ether.
-
Dry the final product in a desiccator.
Workflow for Metal Complex Synthesis:
Caption: General workflow for the synthesis of ATSC metal complexes.
Characterization Data
The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques. Below is a summary of typical characterization data.
Table 1: Physicochemical and Spectroscopic Data for ATSC and its Metal Complexes
| Compound | Color | Melting Point (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) ν(C=N) | Key IR Bands (cm⁻¹) ν(C=S) |
| ATSC (Ligand) | White | 175-177 | - | - | 1608-1627 | 736-864 |
| [Cu(ATSC)₂Cl₂] | Black | 183.3 | 65 | Non-electrolyte | 1627 | 854 |
| [Ni(ATSC)₂SO₄] | Brown | 355 (Decomp.) | 69 | Non-electrolyte | 1616 | 864 |
| [Zn(ATSC)₂Cl₂] | White | 290 | 49 | Non-electrolyte | 1608 | 736 |
Note: The IR spectral data for the complexes show a shift in the ν(C=N) and ν(C=S) bands compared to the free ligand, indicating coordination of the nitrogen and sulfur atoms to the metal ion.[1]
Table 2: Electronic Spectra Data (λmax, nm) for ATSC and its Metal Complexes
| Compound | π → π* (C=N) |
| ATSC (Ligand) | 294 |
| Metal Complexes | 310-336 |
Note: The bathochromic shift (shift to longer wavelength) of the π → π transition in the metal complexes compared to the free ligand further confirms the coordination of the azomethine nitrogen to the metal center.*[1]
Biological Activity
This compound and its metal complexes have been reported to exhibit a range of biological activities. Complexation with metal ions often leads to an enhancement of these activities.
Table 3: Antifungal Activity of ATSC and a Representative Copper Complex
| Compound | Aspergillus niger | Penicillium species | Rhizopus | Candida albicans |
| ATSC (Ligand) | + | + | + | + |
| [Cu(ATSC)₂Cl₂] | ++ | ++ | +++ (27.67±0.58 mm) | ++ |
Key: + (low activity), ++ (moderate activity), +++ (high activity). Zone of inhibition in mm is provided for the most active case.[1] The activities of the metal complexes were generally found to be greater than that of the free ligand.[1]
Signaling Pathway for Potential Anticancer Activity:
While the precise signaling pathways for the anticancer activity of this compound metal complexes are still under investigation, thiosemicarbazones are known to exert their effects through multiple mechanisms. One of the key proposed mechanisms involves the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.
Caption: Proposed mechanism of action for ATSC metal complexes in cancer cells.
Disclaimer: These protocols and data are intended for informational purposes for qualified researchers. All laboratory work should be conducted in accordance with standard safety practices. The biological activities described are based on published research and do not constitute medical advice.
References
Application Notes and Protocols: MTT Assay for Acetone Thiosemicarbazone Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetone thiosemicarbazone and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities. Assessing the cytotoxic effects of these compounds on various cell lines is a critical step in the drug discovery and development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound.
The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[1][2][3] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[1][3] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent, typically dimethyl sulfoxide (DMSO) or isopropanol.[4][5] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[2][6]
Experimental Protocols
Materials and Reagents
-
This compound (MW: 131.20 g/mol )
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549) and appropriate complete culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, flat-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Laminar flow hood
-
Inverted microscope
-
Multichannel pipette
Preparation of Solutions
-
This compound Stock Solution (10 mM):
-
Due to the hydrophobic nature of many thiosemicarbazones, DMSO is a commonly used solvent.
-
Weigh the appropriate amount of this compound powder.
-
Dissolve in cell culture grade DMSO to a final concentration of 10 mM.
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.312 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[1]
-
Vortex until the MTT is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the MTT solution at 4°C, protected from light, for up to one month.
-
Experimental Procedure
-
Cell Seeding:
-
Culture the chosen cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Seed the cells into a 96-well plate at an optimized density (typically 5,000 to 10,000 cells per well in a volume of 100 µL). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Include the following controls in your plate layout:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control (Positive Control): Cells treated with culture medium only. This represents 100% cell viability.
-
Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.
-
-
After the 24-hour incubation period, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. The incubation time can be optimized for different cell lines.[7]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise.[1]
-
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability for each treatment concentration.
Calculation of Cell Viability:
Percentage of Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results can be summarized in a table as shown below.
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.254 | 0.089 | 100.0 |
| 0 (Vehicle Control) | 1.248 | 0.092 | 99.5 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 1.056 | 0.068 | 84.2 |
| 10 | 0.789 | 0.051 | 62.9 |
| 50 | 0.432 | 0.033 | 34.4 |
| 100 | 0.215 | 0.021 | 17.1 |
Note: The data presented in this table is for illustrative purposes only.
From the dose-response curve of % Cell Viability versus Log[this compound Concentration], the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.
Potential Signaling Pathway of Thiosemicarbazone-Induced Cytotoxicity
Thiosemicarbazones are known to exert their cytotoxic effects through various mechanisms, often involving the chelation of intracellular metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular stress.[8] This can trigger apoptosis through the intrinsic (mitochondrial) pathway.
References
- 1. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of heterocyclic thiosemicarbazones and their metal complexes on human and murine tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1752-30-3 | BAA75230 [biosynth.com]
- 7. asianpubs.org [asianpubs.org]
- 8. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Susceptibility Testing of Acetone Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the antibacterial efficacy of Acetone Thiosemicarbazone. The protocols detailed herein, along with the summarized data and mechanistic insights, are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.
Introduction
This compound is a member of the thiosemicarbazone class of compounds, which are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The antibacterial potential of thiosemicarbazones is often attributed to their ability to chelate metal ions, which are essential for the survival and enzymatic functions of bacteria.[2][3] This chelation can disrupt critical metabolic pathways and induce oxidative stress, ultimately leading to bacterial cell death.[4] The uncomplexed this compound ligand has shown antibacterial activity, and this activity can be enhanced upon the formation of metal complexes.[5]
Data Presentation
The following tables summarize the antibacterial activity of this compound and its metal complexes against a panel of Gram-positive and Gram-negative bacteria. Data is presented as Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Metal Complexes
| Compound/Complex | Test Organism | MIC (µg/mL) | Reference |
| This compound (Ligand) | Salmonella typhi | 250 - 500 | [5] |
| This compound (Ligand) | Shigella sp. | 250 - 500 | [5] |
| This compound (Ligand) | Escherichia coli | 250 - 500 | [5] |
| This compound (Ligand) | Klebsiella sp. | 250 - 500 | [5] |
| This compound (Ligand) | Staphylococcus aureus | 250 - 500 | [5] |
| This compound (Ligand) | Pseudomonas aeruginosa | 250 - 500 | [5] |
| This compound (Ligand) | Vibrio cholerae | 250 - 500 | [5] |
| Cu(ACNT)₂Cl₂ | Rhizopus | - | [5] |
Note: Specific MIC values for each bacterial species for the uncomplexed ligand were not detailed in the reference; a range was provided.
Table 2: Zone of Inhibition for this compound Metal Complexes
| Compound/Complex | Test Organism | Zone of Inhibition (mm) | Reference |
| Cu(ACNT)₂Cl₂ | Rhizopus | 27.67 ± 0.58 | [5] |
Note: Zone of inhibition data for the uncomplexed this compound against bacteria was not available in the reviewed literature. The provided data is for an antifungal activity of a copper complex.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for conducting antibacterial susceptibility testing are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Kpomah et al.[5]
Materials:
-
Thiosemicarbazide
-
Acetone
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Reflux apparatus
-
Stirring plate
-
Ice-water bath
-
Filtration apparatus
-
Desiccator with silica gel
Procedure:
-
Dissolve 0.01 mol of thiosemicarbazide in 30 mL of methanol by refluxing at 50°C.
-
To the refluxing solution, add a solution of 0.1 mol of acetone in 30 mL of methanol.
-
Add a few drops of concentrated HCl to the reaction mixture.
-
Continuously stir and reflux the mixture for 4 hours at 60°C.
-
Reduce the volume of the reaction mixture by evaporation.
-
Cool the concentrated solution in an ice-water bath to precipitate the product.
-
Collect the crystals of this compound by filtration.
-
Wash the crystals with cold methanol.
-
Dry the purified product in a desiccator over silica gel.
Protocol 2: Broth Microdilution Method for MIC Determination
This protocol is based on the standardized procedures recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least twice the highest concentration to be tested.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except for the sterility control wells).
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum, but no this compound.
-
Sterility Control: Wells containing only MHB.
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Protocol 3: Kirby-Bauer Disk Diffusion Method
This protocol follows the standardized Kirby-Bauer disk diffusion susceptibility test procedure.[9][10][11][12]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of this compound Disks: a. Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to achieve a desired concentration. b. Aseptically apply a precise volume of the solution onto sterile blank filter paper disks and allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.
-
Inoculation of MHA Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Application of Disks: a. Aseptically place the this compound-impregnated disks onto the inoculated MHA surface. b. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. youtube.com [youtube.com]
- 12. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Acetone Thiosemicarbazone in Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing acetone thiosemicarbazone as a corrosion inhibitor, particularly for mild steel in acidic environments.
Introduction
This compound is a Schiff base derived from the condensation of acetone and thiosemicarbazide. Organic compounds containing heteroatoms such as nitrogen and sulfur, along with double bonds, are effective corrosion inhibitors.[1][2] Thiosemicarbazones, including the acetone derivative, have demonstrated significant potential in mitigating the corrosion of metals, particularly mild steel, in acidic media like hydrochloric acid (HCl).[3] The inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.[4][5] This adsorption is influenced by the molecular structure, the nature of the metal, and the corrosive environment.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound is the adsorption of its molecules onto the metal surface, which can involve both physical (electrostatic) and chemical (coordinative bonding) interactions.[4][6] This adsorption process typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[7][8]
The this compound molecule possesses several active centers for adsorption:
-
Sulfur Atom: The thione group (C=S) is a primary site for strong coordination with the vacant d-orbitals of iron atoms on the steel surface.
-
Nitrogen Atoms: The lone pairs of electrons on the nitrogen atoms of the imine (C=N) and amine (-NH2) groups can also form coordinate bonds with the metal.
-
Pi Electrons: The double bond of the imine group can also contribute to the adsorption process through pi-electron interactions with the metal surface.
This adsorption blocks the active sites on the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from corrosion inhibition studies of thiosemicarbazone derivatives. While specific data for this compound may vary, these tables provide a representative overview of the expected performance.
Table 1: Inhibition Efficiency of a Thiosemicarbazone Derivative at Different Concentrations (Weight Loss Method)
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.25 | - |
| 0.1 | 0.28 | 77.6 |
| 0.2 | 0.15 | 88.0 |
| 0.5 | 0.08 | 93.6 |
| 1.0 | 0.05 | 96.0 |
Data is illustrative and based on typical findings for thiosemicarbazone derivatives.[9][10]
Table 2: Electrochemical Parameters for a Thiosemicarbazone Derivative from Potentiodynamic Polarization
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 250 | 75 | 120 | - |
| 0.1 | -440 | 55 | 78 | 118 | 78.0 |
| 0.5 | -432 | 20 | 82 | 115 | 92.0 |
| 1.0 | -425 | 12 | 85 | 112 | 95.2 |
Data is illustrative and based on typical findings for thiosemicarbazone derivatives.[1]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Thiosemicarbazone Derivative
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | | 0 (Blank) | 50 | 150 | - | | 0.1 | 250 | 80 | 80.0 | | 0.5 | 800 | 45 | 93.8 | | 1.0 | 1500 | 25 | 96.7 |
Data is illustrative and based on typical findings for thiosemicarbazone derivatives.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Thiosemicarbazide
-
Acetone
-
Methanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Desiccator
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol) in methanol (30 mL) in a round-bottom flask by gently warming and stirring.
-
In a separate beaker, dissolve acetone (0.01 mol) in methanol (20 mL).
-
Add the acetone solution to the refluxing thiosemicarbazide solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture with continuous stirring for 2-4 hours.[11]
-
After the reflux period, reduce the volume of the solvent by evaporation.
-
Cool the reaction mixture in an ice bath to precipitate the this compound crystals.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator over silica gel.[11]
-
Characterize the synthesized compound using appropriate techniques such as FTIR, NMR, and melting point determination.
Weight Loss Measurements
This is a simple and direct method to determine corrosion rate and inhibition efficiency.[12][13]
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of various grades
-
Acetone and distilled water for cleaning
-
Analytical balance (accurate to 0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Water bath or thermostat
-
Glass beakers and hooks
Procedure:
-
Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.[12]
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.[12][13]
-
Weigh the cleaned and dried coupons accurately using an analytical balance (W_initial).
-
Prepare the corrosive solutions with and without different concentrations of this compound.
-
Immerse the coupons in the test solutions using glass hooks.
-
Maintain the temperature of the solutions using a water bath for a specified period (e.g., 6, 12, 24 hours).[13]
-
After the immersion period, remove the coupons, wash with distilled water and a soft brush to remove corrosion products, rinse with acetone, and dry.[14]
-
Weigh the cleaned and dried coupons again (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR = ΔW / (A * t)
-
where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of anodic and cathodic reactions.[15]
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): Mild steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Computer with electrochemical software
Procedure:
-
Prepare the working electrode as described in the weight loss method.
-
Assemble the three-electrode cell with the test solution (with and without inhibitor).
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.[16]
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[17]
-
Plot the resulting Tafel plot (log current density vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
-
where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[18][19]
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Electrochemical cell with a three-electrode setup (same as for PDP)
-
Computer with EIS software
Procedure:
-
Prepare and set up the electrochemical cell as described for the PDP measurements.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[17]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Surface Analysis Techniques
To further understand the inhibition mechanism and visualize the protective film, various surface analysis techniques can be employed after the corrosion tests.[20]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface morphology, showing the extent of corrosion damage in the absence and presence of the inhibitor.[8]
-
Atomic Force Microscopy (AFM): Offers three-dimensional surface topography at the nanoscale, allowing for the characterization of the adsorbed inhibitor film and surface roughness.[21]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of the inhibitor's constituent elements (C, N, S) on the metal surface, providing evidence of adsorption.[22][23]
These techniques provide qualitative and semi-quantitative evidence of the formation of a protective layer by the this compound on the metal surface.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Adsorption and quantum chemical studies on the inhibition potentials of some thiosemicarbazides for the corrosion of mild steel in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ripublication.com [ripublication.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. naturalspublishing.com [naturalspublishing.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. iicbe.org [iicbe.org]
- 15. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
- 18. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metal Chelation Assays Using Acetone Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of acetone thiosemicarbazone (ACTSC) in metal chelation assays. ACTSC is a versatile Schiff base ligand capable of forming stable complexes with various transition metal ions, leading to distinct colorimetric changes that can be quantified using spectrophotometry. These assays are valuable for the detection and quantification of metal ions in various samples.
Introduction
This compound is a thiosemicarbazide derivative that acts as a chelating agent, binding to metal ions through its sulfur and nitrogen atoms. This binding event alters the electronic properties of the molecule, resulting in a shift in its maximum absorbance wavelength (λmax), a phenomenon known as a bathochromic or red shift. This change in the UV-Visible absorption spectrum forms the basis of colorimetric assays for the detection and quantification of metal ions such as copper (Cu²⁺) and mercury (Hg²⁺). The formation of these metal-ligand complexes allows for the sensitive and selective determination of metal ion concentrations in solution.
Synthesis of this compound (ACTSC)
A straightforward synthesis of ACTSC can be achieved through the condensation reaction of thiosemicarbazide and acetone.
Protocol for ACTSC Synthesis[1]
Materials:
-
Thiosemicarbazide
-
Acetone
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol, 0.91 g) in 30 mL of methanol by refluxing at 50 °C.
-
To the refluxing solution, add a solution of acetone (0.01 mol, 0.73 mL) in 30 mL of methanol.
-
Add a few drops of concentrated HCl to the reaction mixture.
-
Continue to stir and reflux the mixture for 4 hours at 60 °C.
-
Reduce the volume of the reaction mixture by evaporation and then cool it in an ice bath.
-
The white crystals of this compound that precipitate are collected by filtration.
-
Wash the crystals with cold methanol and dry them in a desiccator over silica gel.
General Principle of Metal Chelation Assay
The underlying principle of the metal chelation assay using ACTSC is the formation of a colored complex between the ligand (ACTSC) and the target metal ion. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, within a certain range. This relationship is quantified by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the metal-ACTSC complex using a UV-Visible spectrophotometer.
The chelation of a metal ion by ACTSC involves the formation of coordinate bonds with the sulfur and azomethine nitrogen atoms of the thiosemicarbazone moiety. This interaction leads to a delocalization of electrons in the complex, causing a shift in the absorption spectrum to a longer wavelength (bathochromic shift) compared to the free ligand.[1]
Application: Colorimetric Assay for Copper (II) Detection
This protocol outlines a method for the colorimetric determination of Cu²⁺ ions using ACTSC. Please note that while ACTSC forms a complex with Cu²⁺, the following quantitative data is based on assays with analogous thiosemicarbazone derivatives due to the limited availability of specific data for ACTSC.
Quantitative Data (Based on Analogous Thiosemicarbazones)
| Parameter | Value | Reference Compound |
| λmax of Complex | ~370 - 390 nm | 2-acetylthiophene thiosemicarbazone[2], 5-bromosalicylaldehyde thiosemicarbazone[3] |
| Molar Absorptivity (ε) | ~1.08 x 10⁴ - 1.83 x 10⁴ L mol⁻¹ cm⁻¹ | 2-acetylthiophene thiosemicarbazone[2], 5-bromosalicylaldehyde thiosemicarbazone[3] |
| Linear Range | ~0.31 - 6.35 µg/mL | 5-bromosalicylaldehyde thiosemicarbazone[3] |
| Stoichiometry (M:L) | 1:1 or 1:2 | Varies with specific thiosemicarbazone[3][4] |
Experimental Protocol for Cu²⁺ Assay
Reagents:
-
This compound (ACTSC) stock solution (e.g., 1 x 10⁻³ M in a suitable solvent like DMSO or ethanol).
-
Copper (II) standard solutions of known concentrations.
-
Buffer solution (e.g., acetate buffer, pH 4.5 - 6.0).
-
Solvent for dilution (e.g., deionized water, or a mixture with an organic solvent if needed for solubility).
Procedure:
-
Prepare a series of standard solutions of Cu²⁺ with concentrations within the expected linear range.
-
In a set of test tubes or a 96-well plate, add a fixed volume of the ACTSC stock solution.
-
Add varying volumes of the standard Cu²⁺ solutions to the respective tubes/wells.
-
Add a fixed volume of the buffer solution to maintain the optimal pH.
-
Bring the final volume of each solution to a constant value with the appropriate solvent.
-
Allow the reaction to proceed for a set incubation time (e.g., 5-10 minutes) at room temperature for the color to develop.
-
Measure the absorbance of each solution at the predetermined λmax of the Cu²⁺-ACTSC complex using a UV-Visible spectrophotometer. Use a reagent blank (containing all components except the metal ion) to zero the instrument.
-
Construct a calibration curve by plotting the absorbance values against the corresponding Cu²⁺ concentrations.
-
To determine the concentration of an unknown sample, repeat the procedure using the sample solution instead of the standard and calculate the concentration from the calibration curve.
Application: Colorimetric Assay for Mercury (II) Detection
This protocol provides a method for the determination of Hg²⁺ ions using ACTSC, adapted from a procedure for a similar thiosemicarbazone derivative.
Quantitative Data (Based on 2-Acetylpyridine Thiosemicarbazone)[5][6][7]
| Parameter | Value |
| λmax of Complex | ~351 nm |
| Molar Absorptivity (ε) | 5.4 x 10⁴ L mol⁻¹ cm⁻¹ |
| Linear Range | 0.240 - 2.407 µg/mL |
| Stoichiometry (M:L) | 1:2 |
| Optimal pH | 6.0 (Sodium acetate-acetic acid buffer) |
Experimental Protocol for Hg²⁺ Assay[5][6][7]
Reagents:
-
This compound (ACTSC) solution (0.01 M in DMF).
-
Mercury (II) standard solutions of known concentrations.
-
Sodium acetate-acetic acid buffer (pH 6.0).
-
Distilled water.
Procedure:
-
Prepare a series of Hg²⁺ standard solutions with concentrations in the range of 0.2 to 2.5 µg/mL.
-
In a 25 mL volumetric flask, add an aliquot of the Hg²⁺ standard solution.
-
Add 10 mL of the sodium acetate-acetic acid buffer (pH 6.0).
-
Add 1.5 mL of the 0.01 M ACTSC solution.
-
Dilute the solution to the 25 mL mark with distilled water.
-
The color development is instantaneous and the absorbance remains stable for about 24 hours.[5][6]
-
Measure the absorbance of the solution at 351 nm against a reagent blank.
-
Create a calibration curve by plotting absorbance versus Hg²⁺ concentration.
-
Determine the concentration of an unknown sample by following the same procedure and using the calibration curve.
Determination of Stoichiometry using Job's Plot
Job's method of continuous variation is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[7]
Experimental Protocol for Job's Plot Analysis
Reagents:
-
Equimolar stock solutions of ACTSC and the metal ion (e.g., 1 x 10⁻³ M).
-
Buffer solution to maintain optimal pH.
Procedure:
-
Prepare a series of solutions by mixing the equimolar stock solutions of ACTSC and the metal ion in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total molar concentration and the total volume constant.
-
Add a fixed amount of buffer to each solution.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Metal])).
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) stoichiometry.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benthamopen.com [benthamopen.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Direct Spectrophotometric Determination of Mercury ( II ) using 2-Acetylpyridine Thiosemicarbazone in Environmental Samples | Semantic Scholar [semanticscholar.org]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Growing Acetone Thiosemicarbazone Single Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for growing high-quality single crystals of Acetone Thiosemicarbazone (ATSC), a compound of interest in medicinal chemistry and materials science. The ability to produce single crystals is crucial for unambiguous structure determination via X-ray diffraction and for studying structure-property relationships.
Compound Data
A summary of the physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃S | [1] |
| Molecular Weight | 131.20 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 172-175 °C | [1][2] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents such as acetone, ethanol, and dimethyl sulfoxide.[2][3][4] |
Experimental Protocols
The most effective and widely cited method for growing single crystals of thiosemicarbazone derivatives is the slow evaporation solution growth technique.[5][6] This method relies on the gradual increase in solute concentration in a solution as the solvent evaporates, leading to the formation of well-ordered crystals.
Protocol 1: Slow Evaporation Solution Growth Technique
This protocol outlines the steps for growing ATSC single crystals from a single solvent system. Methanol is often a suitable solvent for thiosemicarbazones.[7]
Materials:
-
This compound (synthesized or commercially available)
-
High-purity solvent (e.g., Methanol, Ethanol, or Acetone)
-
Glass vials or beakers
-
Filter paper
-
Parafilm or aluminum foil
Procedure:
-
Solvent Selection: Begin by selecting a suitable solvent. This compound is soluble in polar organic solvents.[2][3] A good starting point is methanol or ethanol. The ideal solvent is one in which the compound has moderate solubility at room temperature.
-
Preparation of a Saturated Solution:
-
Place a small amount of ATSC into a clean glass vial.
-
Gradually add the chosen solvent while stirring until the solid is completely dissolved.
-
To ensure a saturated or near-saturated solution, add a small amount of additional ATSC until a very small amount of solid no longer dissolves.
-
Gently warm the solution to dissolve the remaining solid, then allow it to cool to room temperature. If the solid precipitates upon cooling, you have a saturated solution. If not, add more solute and repeat.
-
-
Filtration: Filter the saturated solution through a syringe filter or filter paper into a clean crystallization vessel (a small beaker or vial is ideal). This step is crucial to remove any dust or undissolved particles that could act as unwanted nucleation sites.
-
Slow Evaporation:
-
Cover the opening of the vessel with parafilm or aluminum foil.
-
Pierce a few small holes in the cover to allow for slow evaporation of the solvent. The number and size of the holes will control the rate of evaporation; fewer and smaller holes will result in slower evaporation and potentially larger, higher-quality crystals.
-
-
Incubation: Place the vessel in a location with a stable temperature and minimal vibrations. A desiccator or a quiet corner of a laboratory bench is suitable.
-
Crystal Harvesting: Monitor the vessel over several days to weeks. Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Vapor Diffusion Technique
The vapor diffusion method is another effective technique, particularly when working with small amounts of material.[8][9][10] It involves the slow diffusion of a vapor of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.
Materials:
-
This compound
-
A "good" solvent (e.g., Methanol or Acetone)
-
An "anti-solvent" (e.g., Hexane or Diethyl Ether)[11]
-
A small inner vial and a larger outer vial with a sealable cap
Procedure:
-
Prepare the Solution: Dissolve the ATSC in a minimal amount of the "good" solvent in the small inner vial to create a concentrated solution.
-
Assemble the Apparatus: Place the inner vial inside the larger outer vial.
-
Add the Anti-Solvent: Carefully add the "anti-solvent" to the outer vial, ensuring that the level of the anti-solvent is below the top of the inner vial.
-
Seal and Incubate: Seal the outer vial tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This decreases the solubility of the ATSC in the solvent mixture, leading to the gradual formation of crystals.
-
Monitoring and Harvesting: Place the setup in a location with a stable temperature. Crystal growth may take several days to weeks. Once suitable crystals have formed, they can be harvested as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No crystals form | Solution is not sufficiently saturated. | Allow more solvent to evaporate. If that fails, start over with a more concentrated solution.[12] |
| Solvent is not appropriate. | Try a different solvent or a mixture of solvents.[12] | |
| Formation of many small crystals | Evaporation rate is too fast. | Reduce the number and/or size of the holes in the covering.[12] |
| Solution is too concentrated. | Start with a slightly less saturated solution. | |
| Oily precipitate forms | The compound is coming out of solution too quickly. | Use a solvent system where the compound is less soluble. Consider using the vapor diffusion method for slower crystallization. |
| Poor crystal quality | Vibrations or temperature fluctuations. | Ensure the crystallization vessel is in a stable environment. |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for growing this compound single crystals.
Caption: Workflow for the Slow Evaporation Solution Growth Technique.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 1752-30-3 [m.chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. unifr.ch [unifr.ch]
- 9. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 10. Crystal Growing Guide [www1.udel.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xray.chem.ufl.edu [xray.chem.ufl.edu]
Application Notes and Protocols for In Vivo Experimental Design of Acetone Thiosemicarbazone Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetone thiosemicarbazone (ATSC) and its derivatives are a class of compounds that have garnered significant interest in oncological research due to their potential as anticancer agents.[1] These compounds exhibit a range of biological activities, primarily attributed to their ability to chelate metal ions, particularly iron, leading to the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like ribonucleotide reductase.[2][3] This document provides detailed application notes and protocols for the in vivo experimental design of studies involving this compound, focusing on its anticancer and toxicological evaluation.
Mechanism of Action Overview
The anticancer activity of thiosemicarbazones, including ATSC, is multifaceted. A key mechanism involves the upregulation of N-myc downstream-regulated gene 1 (NDRG1), a metastasis suppressor.[4][5] Upregulation of NDRG1 has been shown to inhibit critical oncogenic signaling pathways such as EGFR, PI3K/AKT, c-Met, and Wnt.[4][5] Furthermore, thiosemicarbazones can induce the epithelial-mesenchymal transition (EMT) and suppress the NF-κB signaling pathway.[6][7] The chelation of intracellular iron by these compounds disrupts iron metabolism and generates ROS, contributing to oxidative stress and subsequent cancer cell death.[8][9]
Data Presentation
Table 1: In Vivo Anticancer Efficacy of this compound (ATSC) against Ehrlich Ascites Carcinoma (EAC) in Swiss Albino Mice
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Cell Growth Inhibition (%) | Increase in Lifespan (%) |
| Control (EAC) | - | - | - |
| ATSC | 1.0 | 69.22 | 69.55 |
| ATSC | 1.5 | 78.47 | 80.03 |
| ATSC | 2.0 | 83.18 | 86.63 |
| Bleomycin (Standard) | 0.3 | 88.20 | Not Reported |
| Data extracted from a study on the anticancer activities of this compound against Ehrlich Ascites Carcinoma (EAC) cells in Swiss albino mice.[10] |
Table 2: Toxicological Profile of this compound (ACTSC) and its Metal Complexes in Wistar Rats (5-day oral administration)
| Parameter | Control (5% DMSO) | ACTSC (25 mg/kg) | ACTSC (50 mg/kg) | ACTSC-Cu²⁺ (25 mg/kg) | ACTSC-Cu²⁺ (50 mg/kg) | ACTSC-Zn²⁺ (25 mg/kg) | ACTSC-Zn²⁺ (50 mg/kg) | ACTSC-Ni²⁺ (25 mg/kg) | ACTSC-Ni²⁺ (50 mg/kg) |
| Liver Enzymes | |||||||||
| AST (µ/L) | 20.67 ± 1.53 | ↑ | ↑ | No significant difference | No significant difference | ↑ | ↑ | No significant difference | No significant difference |
| ALT (µ/L) | 22.33 ± 2.08 | ↑ | ↑ | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |
| ALP (µ/L) | 30.67 ± 2.08 | ↑ | ↑ | No significant difference | No significant difference | ↑ | ↑ | No significant difference | No significant difference |
| Antioxidant Status | |||||||||
| MDA | Normal | ↑ | ↑ | Not Reported | Not Reported | ↑ | ↑ | Not Reported | Not Reported |
| Catalase | Normal | ↓ | ↓ | Not Reported | Not Reported | No significant difference | ↓ | Not Reported | Not Reported |
| Superoxide Dismutase | Normal | ↓ | ↓ | Not Reported | Not Reported | No significant difference | ↓ | Not Reported | Not Reported |
| Data summarized from a toxicological evaluation of this compound and its metal complexes.[11] '↑' indicates a significant increase and '↓' indicates a significant decrease compared to the control group. |
Experimental Protocols
Protocol 1: In Vivo Anticancer Activity in an Ehrlich Ascites Carcinoma (EAC) Mouse Model
Objective: To evaluate the antitumor efficacy of this compound in a murine ascites tumor model.
Materials:
-
This compound (ATSC)
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Swiss albino mice (6-8 weeks old, 20-25 g)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Syringes and needles (26G)
-
Animal balance
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.
-
EAC Cell Propagation: Maintain EAC cells by intraperitoneal (i.p.) inoculation of 1 x 10⁶ cells in healthy mice.
-
Tumor Inoculation: Aspirate ascitic fluid from a tumor-bearing mouse (7-10 days post-inoculation). Wash the cells with sterile PBS and perform a viable cell count using the trypan blue exclusion method. Inoculate 1 x 10⁶ viable EAC cells (in 0.1 mL PBS) i.p. into the experimental groups of mice.
-
Drug Preparation and Administration:
-
Synthesize ATSC by refluxing a 1:1 molar ratio of acetone and thiosemicarbazide for 3-4 hours, followed by distillation and crystallization.[10]
-
Prepare a stock solution of ATSC in a suitable vehicle (e.g., 5% DMSO in sterile saline).
-
24 hours after tumor inoculation, start the treatment. Administer ATSC i.p. daily for 5-9 days at the desired doses (e.g., 1.0, 1.5, 2.0 mg/kg body weight).[10] The control group should receive the vehicle only. A positive control group treated with a standard chemotherapeutic agent (e.g., Bleomycin, 0.3 mg/kg) can be included.[10]
-
-
Monitoring and Data Collection:
-
Tumor Growth Inhibition: On day 6, sacrifice a subset of mice from each group, collect the ascitic fluid, and count the number of viable tumor cells. Calculate the percentage of inhibition using the formula: (1 - (T/C)) x 100, where T is the mean number of viable tumor cells in the treated group and C is the mean number of viable tumor cells in the control group.[10]
-
Survival Time: Monitor the remaining mice daily for mortality. Record the day of death for each mouse and calculate the mean survival time (MST) and the percentage increase in lifespan (% ILS) using the formula: ((MST of treated group / MST of control group) - 1) x 100.[10]
-
Tumor Weight: After sacrificing the mice, carefully remove the ascitic fluid and weigh it to determine the tumor weight.[10]
-
Hematological Parameters: Collect blood samples via cardiac puncture for analysis of red blood cells (RBC), white blood cells (WBC), and hemoglobin levels.
-
Protocol 2: Acute Oral Toxicity Study in Wistar Rats
Objective: To assess the acute toxicity profile of this compound following oral administration.
Materials:
-
This compound (ACTSC)
-
Wistar rats (male, 190-200 g)
-
5% Dimethyl sulfoxide (DMSO) in distilled water (vehicle)
-
Oral gavage needles
-
Metabolic cages
-
Blood collection tubes (with and without anticoagulant)
-
Biochemical assay kits (for AST, ALT, ALP, bilirubin, albumin, globulin, MDA, catalase, SOD)
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (n=5 per group). A control group will receive the vehicle (5% DMSO). Treatment groups will receive ACTSC at different doses (e.g., 25 mg/kg and 50 mg/kg body weight) daily for 5 days via oral gavage.
-
Clinical Observations: Observe the animals for any signs of toxicity, changes in behavior, and mortality at least twice daily. Record body weight at the beginning and end of the study.
-
Sample Collection: After the 5-day treatment period, fast the animals overnight and then sacrifice them under anesthesia.
-
Collect blood samples via cardiac puncture for biochemical and hematological analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, etc.). Weigh the liver.
-
-
Biochemical Analysis:
-
Separate serum and analyze for liver function markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total and conjugated bilirubin, albumin, and globulin.
-
Use plasma or erythrocyte lysates to measure markers of oxidative stress: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes superoxide dismutase (SOD) and catalase.
-
-
Histopathology: Fix the liver tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
Visualizations
Signaling Pathways
// Nodes ATSC [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Iron [label="Intracellular Iron\n(Fe²⁺/Fe³⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NDRG1 [label="NDRG1\n(Upregulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR [label="EGFR Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMet [label="c-Met Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wnt [label="Wnt/β-catenin Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)\n(SNAIL, SLUG, ZEB1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ATSC -> Iron [label="Chelation", fontcolor="#5F6368"]; Iron -> ROS [label="Fenton Reaction", fontcolor="#5F6368"]; ROS -> Apoptosis; ATSC -> NDRG1; NDRG1 -> EGFR [arrowhead=tee]; NDRG1 -> PI3K_AKT [arrowhead=tee]; NDRG1 -> cMet [arrowhead=tee]; NDRG1 -> Wnt [arrowhead=tee]; NDRG1 -> NFkB [arrowhead=tee]; NDRG1 -> EMT [arrowhead=tee]; EMT -> Metastasis [arrowhead=tee]; NFkB -> Metastasis [arrowhead=normal]; EGFR -> Metastasis [arrowhead=normal]; PI3K_AKT -> Metastasis [arrowhead=normal]; cMet -> Metastasis [arrowhead=normal]; Wnt -> Metastasis [arrowhead=normal]; Apoptosis -> Metastasis [arrowhead=tee, style=dashed];
// Invisible edges for layout edge [style=invis]; EGFR -> PI3K_AKT -> cMet -> Wnt -> NFkB -> EMT; } dot
Caption: Mechanism of action of this compound.Experimental Workflow
// Nodes start [label="Start: Acclimatize Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate with\nEAC Tumor Cells", fillcolor="#FBBC05", fontcolor="#202124"]; grouping [label="Randomize into Groups\n(Control, ATSC doses, Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Daily Intraperitoneal\nTreatment (5-9 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Daily Monitoring\n(Health, Body Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoint1 [label="Endpoint 1 (Day 6):\nTumor Growth Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"]; endpoint2 [label="Endpoint 2:\nSurvival Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; sacrifice1 [label="Sacrifice & Collect\nAscitic Fluid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis1 [label="Analyze:\n- Viable Cell Count\n- Tumor Weight\n- Hematology", fillcolor="#F1F3F4", fontcolor="#202124"]; record_death [label="Record Date of Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis2 [label="Analyze:\n- Mean Survival Time\n- % Increase in Lifespan", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End of Study", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> inoculate; inoculate -> grouping; grouping -> treatment; treatment -> monitoring; monitoring -> endpoint1; monitoring -> endpoint2; endpoint1 -> sacrifice1; sacrifice1 -> analysis1; endpoint2 -> record_death; record_death -> analysis2; analysis1 -> end; analysis2 -> end; } dot
Caption: Workflow for in vivo anticancer efficacy study.References
- 1. This compound | 1752-30-3 | BAA75230 [biosynth.com]
- 2. Abstract for TR-456 [ntp.niehs.nih.gov]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (2020) | Bhushan Shakya | 85 Citations [scispace.com]
- 4. NDRG1 and its family members: More than just metastasis suppressor proteins and targets of thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NDRG1 and its family members: More than just metastasis suppressor proteins and targets of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Thiosemicarbazones Inhibit Lysine-Rich Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1) Coisolated (LYRIC) and the LYRIC-Induced Epithelial-Mesenchymal Transition via Upregulation of N-Myc Downstream-Regulated Gene 1 (NDRG1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metastasis suppressor, NDRG1, attenuates oncogenic TGF-β and NF-κB signaling to enhance membrane E-cadherin expression in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Assaying the Effect of Acetone Thiosemicarbazone on Mitochondrial Respiration
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and experimental protocols for assessing the impact of Acetone Thiosemicarbazone on mitochondrial respiration. Thiosemicarbazones are a class of compounds known for their metal-chelating properties and a wide range of biological activities, including potential anticancer effects.[1][2] A growing body of evidence suggests that many thiosemicarbazone derivatives exert their cytotoxic effects by targeting mitochondria, leading to dysfunction through various mechanisms such as inhibiting the electron transport chain, reducing membrane potential, decreasing ATP synthesis, and inducing oxidative stress.[3][4][5] These application notes describe a suite of assays to quantitatively measure these effects, providing researchers with the tools to elucidate the precise mechanism of action for this compound.
Introduction: Mitochondrial Respiration and Thiosemicarbazones
Mitochondria are central to cellular metabolism, responsible for generating the majority of cellular ATP through oxidative phosphorylation (OXPHOS).[6] This process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane (the Electron Transport Chain, ETC), which creates a proton gradient that drives ATP synthase.[6] Due to their critical role in energy production and cell death pathways, mitochondria are a key target for therapeutic agents.[7]
Thiosemicarbazones and their metal complexes have emerged as promising anticancer agents that can induce cell death by targeting mitochondria.[3] Their proposed mechanisms often involve:
-
Inhibition of the Electron Transport Chain: Some derivatives have been shown to specifically inhibit ETC complexes, such as Complex I, impeding electron flow and oxygen consumption.[4][5]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane is essential for ATP production. Dissipation of this potential is an early marker of mitochondrial dysfunction and can trigger apoptosis.[3][8]
-
Induction of Oxidative Stress: Interference with the ETC can lead to the generation of reactive oxygen species (ROS), causing damage to mitochondrial DNA, proteins, and lipids.[1]
-
Reduction in ATP Synthesis: By disrupting the ETC and ΔΨm, these compounds can significantly deplete the cell's primary energy source, leading to metabolic collapse and cell death.[9][10]
This document outlines protocols to investigate whether this compound affects mitochondrial function through these mechanisms.
Key Experimental Assays
To comprehensively assess the effect of this compound on mitochondrial respiration, a multi-parametric approach is recommended.
2.1 Measurement of Oxygen Consumption Rate (OCR) The Seahorse XF Extracellular Flux Analyzer is a standard tool for real-time measurement of cellular oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[7] The "Mitochondrial Stress Test" is a cornerstone assay that uses sequential injections of mitochondrial inhibitors to reveal a detailed profile of respiratory function.[11][12]
2.2 Quantification of Mitochondrial ATP Production Directly measuring the rate of ATP synthesis provides a functional readout of oxidative phosphorylation. Luciferase-based bioluminescence assays are highly sensitive and suitable for quantifying ATP produced specifically by mitochondria.[6][13]
2.3 Assessment of Mitochondrial Membrane Potential (ΔΨm) Changes in ΔΨm can be monitored using fluorescent probes. The ratiometric dye JC-1 is widely used; it exists as green fluorescent monomers at low membrane potential and forms red fluorescent aggregates at high membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[8]
Experimental Protocols
3.1 Protocol 1: Mitochondrial Stress Test using Seahorse XF Analyzer
Objective: To measure key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration) in cells treated with this compound.
Materials:
-
Seahorse XFe96 or similar Extracellular Flux Analyzer[14]
-
Seahorse XF Cell Culture Microplates
-
This compound (ATSC)
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial Stress Test Kit containing:
-
Cell line of interest (e.g., HeLa, HepG2)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Assay Preparation:
-
One hour before the assay, remove the culture medium from the cells.
-
Gently wash the cells twice with pre-warmed Seahorse XF Assay Medium.
-
Add the final volume of pre-warmed assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[15]
-
-
Cartridge Hydration & Loading:
-
Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Load the injector ports of the hydrated cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) to achieve desired final concentrations.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the pre-defined Mitochondrial Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure the corresponding OCR changes.
-
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration per well. Calculate the key parameters of mitochondrial respiration.
3.2 Protocol 2: Mitochondrial ATP Production Assay
Objective: To quantify the rate of ATP synthesis in cells following exposure to this compound.
Materials:
-
Luminometer or plate reader with luminescence capability
-
White, opaque 96-well plates
-
Luciferase-based ATP assay kit (e.g., ATP Determination Kit)
-
This compound (ATSC)
-
Digitonin or a similar permeabilizing agent
-
Mitochondrial substrates (e.g., pyruvate, malate)
-
ADP
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 3.1.
-
Cell Permeabilization:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[13]
-
-
ATP Synthesis Reaction:
-
Transfer the permeabilized cells to a white 96-well plate.
-
Add mitochondrial substrates (e.g., pyruvate and malate) to fuel the ETC.
-
Initiate ATP synthesis by adding a known concentration of ADP.[16]
-
-
Luminescence Measurement:
-
At timed intervals, add the luciferase reagent from the ATP assay kit. This reagent contains luciferin and luciferase, which produce light in the presence of ATP.[6]
-
Immediately measure the luminescence signal using a luminometer.
-
-
Data Analysis: Generate a standard curve using known ATP concentrations. Use this curve to convert luminescence readings into ATP concentrations. Calculate the rate of ATP production (e.g., in nmol ATP/min/mg protein).
3.3 Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess the effect of this compound on mitochondrial membrane potential.
Materials:
-
Fluorescence microscope or flow cytometer
-
JC-1 fluorescent probe
-
This compound (ATSC)
-
FCCP (as a positive control for depolarization)
-
Cell culture plates or coverslips
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips (for microscopy) or in plates (for flow cytometry). Treat with various concentrations of this compound and a vehicle control. Include a positive control group treated with FCCP.
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with a buffer (e.g., PBS).
-
Incubate the cells with JC-1 staining solution in the dark at 37°C for 15-30 minutes.
-
-
Washing: Remove the staining solution and wash the cells gently to remove excess dye.
-
Fluorescence Measurement:
-
Microscopy: Image the cells immediately using a fluorescence microscope with filters for both green (monomers, ~529 nm emission) and red (J-aggregates, ~590 nm emission) fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in ATSC-treated cells compared to the control indicates mitochondrial depolarization.[8]
Data Presentation
The following tables present hypothetical data to illustrate how results from these protocols can be structured.
Table 1: Effect of this compound (ATSC) on Mitochondrial Respiration Parameters (OCR in pmol/min/µg protein)
| Treatment Group | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Proton Leak |
| Vehicle Control | 150.5 ± 12.3 | 115.2 ± 9.8 | 350.1 ± 25.6 | 35.3 ± 4.1 |
| ATSC (1 µM) | 145.2 ± 11.8 | 109.7 ± 10.1 | 335.8 ± 22.9 | 35.5 ± 3.9 |
| ATSC (5 µM) | 110.6 ± 9.5 | 70.1 ± 6.7 | 210.4 ± 18.3 | 40.5 ± 4.5 |
| ATSC (10 µM) | 75.3 ± 7.1 | 30.8 ± 4.2 | 115.9 ± 11.2 | 44.5 ± 5.0 |
| ATSC (25 µM) | 40.1 ± 5.4 | 5.2 ± 1.9 | 45.6 ± 6.1 | 34.9 ± 4.8 |
Table 2: Effect of this compound (ATSC) on Mitochondrial ATP Production Rate
| Treatment Group | ATP Production Rate (nmol/min/mg protein) | % of Control |
| Vehicle Control | 25.4 ± 2.1 | 100% |
| ATSC (1 µM) | 23.9 ± 1.9 | 94.1% |
| ATSC (5 µM) | 15.1 ± 1.4 | 59.4% |
| ATSC (10 µM) | 8.2 ± 0.9 | 32.3% |
| ATSC (25 µM) | 2.5 ± 0.5 | 9.8% |
Table 3: Effect of this compound (ATSC) on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Red/Green Fluorescence Ratio | % Depolarization |
| Vehicle Control | 4.8 ± 0.4 | 0% |
| ATSC (1 µM) | 4.5 ± 0.5 | 6.3% |
| ATSC (5 µM) | 2.9 ± 0.3 | 39.6% |
| ATSC (10 µM) | 1.7 ± 0.2 | 64.6% |
| ATSC (25 µM) | 1.1 ± 0.2 | 77.1% |
| FCCP (Positive Control) | 1.0 ± 0.1 | 79.2% |
Visualizations (Diagrams)
Caption: Proposed mechanism of this compound on mitochondria.
Caption: Experimental workflow for the Seahorse Mitochondrial Stress Test.
Caption: Workflow for the luciferase-based ATP production assay.
References
- 1. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The thiosemicarbazone Me2NNMe2 induces paraptosis by disrupting the ER thiol redox homeostasis based on protein disulfide isomerase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazone N-Heterocyclic Cu(II) complexes inducing nuclei DNA and mitochondria damage in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketones prevent synaptic dysfunction induced by mitochondrial respiratory complex inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness | Springer Nature Experiments [experiments.springernature.com]
- 13. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial measurement of oxygen consumption rates (OCR) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Measuring the Iron-Chelating Properties of Acetone Thiosemicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones are a class of Schiff base compounds known for their wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1] A key mechanism underlying these activities is their ability to chelate metal ions, particularly iron, which is crucial for various cellular processes.[2][3] By sequestering iron, these compounds can disrupt essential metabolic pathways in pathogenic organisms and cancer cells, making them promising candidates for therapeutic development.[2] Acetone thiosemicarbazone and its derivatives are a subset of this class, formed by the condensation of acetone with a thiosemicarbazide.[4] This document provides detailed protocols for the synthesis of a representative this compound derivative and the subsequent measurement of its iron-chelating properties using the well-established ferrozine assay.
Synthesis of this compound
A common method for synthesizing this compound involves the condensation reaction between thiosemicarbazide and acetone, often catalyzed by a few drops of acid.[4]
Protocol: Synthesis of this compound
Materials:
-
Thiosemicarbazide
-
Acetone
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol) in methanol (30 mL) in a round-bottom flask by gently heating and stirring.[4]
-
In a separate beaker, prepare a solution of acetone (0.1 mol) in methanol (30 mL).[4]
-
Add the acetone solution to the thiosemicarbazide solution in the round-bottom flask.[4]
-
Add a few drops of concentrated HCl to the reaction mixture to catalyze the reaction.[4]
-
Set up the reflux apparatus and heat the mixture at 60°C with continuous stirring for 4 hours.[4]
-
After the reflux is complete, reduce the volume of the reaction mixture by evaporation.[4]
-
Cool the concentrated mixture in an ice bath to precipitate the this compound.[4]
-
Collect the white precipitate by filtration and wash it with a small amount of cold methanol.[4]
-
Dry the product in a desiccator or a low-temperature oven.
Measurement of Iron-Chelating Activity: The Ferrozine Assay
The ferrous ion-chelating (FIC) assay is a colorimetric method used to determine the ability of a compound to chelate ferrous ions (Fe²⁺). The principle of the assay is based on the competition between the test compound (the chelator) and ferrozine for the binding of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm.[5][6] When a chelating agent is present, it will bind to the Fe²⁺ ions, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in the absorbance at 562 nm. The degree of color reduction is proportional to the iron-chelating activity of the test compound.
Protocol: Ferrous Ion-Chelating (FIC) Assay
Materials:
-
This compound derivative (test compound)
-
Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄)
-
Ferrozine
-
EDTA (positive control)
-
Methanol or appropriate solvent for the test compound
-
Deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Test Compound Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations to be tested.
-
FeCl₂ Solution: Prepare a 2 mM solution of FeCl₂ in deionized water.
-
Ferrozine Solution: Prepare a 5 mM solution of ferrozine in deionized water.
-
EDTA Standard Solutions: Prepare a series of EDTA solutions of known concentrations to serve as a positive control and for creating a standard curve.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add 50 µL of the test compound solution (or EDTA standard/solvent blank).
-
Add 100 µL of deionized water to each well.
-
Add 25 µL of 2 mM FeCl₂ solution to each well to initiate the reaction.
-
Shake the plate and incubate at room temperature for 10 minutes.
-
Add 50 µL of 5 mM ferrozine solution to each well.
-
Shake the plate and incubate for another 10 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution in each well at 562 nm using a microplate reader.
-
-
Calculation of Iron-Chelating Activity:
-
The percentage of ferrous ion-chelating activity can be calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where:
-
A₀ is the absorbance of the control (without test compound).
-
A₁ is the absorbance in the presence of the test compound.
-
-
Data Presentation
The iron-chelating activity is often expressed as an IC₅₀ value, which is the concentration of the chelator required to inhibit 50% of the ferrozine-Fe²⁺ complex formation. A lower IC₅₀ value indicates a higher iron-chelating potency. The results should be tabulated for clear comparison.
Table 1: Representative Iron-Chelating Activity of an this compound Derivative
| Compound | IC₅₀ (µM) |
| This compound | [Insert representative value] |
| Derivative 1 (e.g., with substituent X) | [Insert representative value] |
| Derivative 2 (e.g., with substituent Y) | [Insert representative value] |
| EDTA (Positive Control) | [Insert representative value] |
Note: The IC₅₀ values presented here are for illustrative purposes. Actual values must be determined experimentally.
Mechanism of Action
The primary mechanism by which thiosemicarbazones exert their biological effects is through the chelation of intracellular iron. This leads to the depletion of the functional iron pool, thereby inhibiting iron-dependent enzymes that are critical for cellular processes such as DNA synthesis (e.g., ribonucleotide reductase) and mitochondrial respiration.[7][8] This disruption of iron homeostasis can induce oxidative stress and trigger apoptotic pathways in target cells.
References
- 1. The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones from the old to new: iron chelators that are more than just ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetone Thiosemicarbazone Synthesis
Welcome to the technical support center for the synthesis of Acetone Thiosemicarbazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I followed a standard protocol, but my yield of this compound is very low or I obtained no product at all. What could be the reasons?
A: Low or no yield is a frequent challenge in organic synthesis. Several factors could be at play. Consider the following troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials (acetone and thiosemicarbazide) are still present after the recommended reaction time, consider extending the reflux time. Ensure the reaction temperature is maintained at the optimal level, typically between 50-70°C.[2]
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Suboptimal Catalyst: The choice and amount of catalyst are crucial.
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Solution: Acid catalysts like glacial acetic acid, hydrochloric acid, or sulfuric acid are commonly used to facilitate the condensation reaction.[2][3] The acidity of the medium plays a significant role; an optimal pH range is generally between 3 and 4.[4] If you are not using a catalyst, adding a few drops of glacial acetic acid or concentrated HCl can significantly improve the reaction rate and yield.[2] For some thiosemicarbazone syntheses, sulfuric acid has been shown to be more efficient than acetic acid.[3]
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Improper Reactant Ratio: An incorrect stoichiometric ratio of reactants can limit the product formation.
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Solution: Ensure that you are using the correct molar ratios of acetone and thiosemicarbazide. While a 1:1 molar ratio is typical, a slight excess of the less expensive reagent, acetone, can sometimes drive the reaction to completion.
-
-
Solvent Effects: The solvent can influence the reaction rate and yield.
Issue 2: Product Purity Issues
Q: I have obtained a product, but it appears to be impure. What are the likely impurities and how can I purify my product?
A: Impurities can arise from unreacted starting materials or the formation of side products.
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Unreacted Starting Materials: Acetone is volatile and can be easily removed. Unreacted thiosemicarbazide is a common impurity.
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Solution: Purification by recrystallization is the most effective method.[1] this compound is typically a white crystalline solid.[5] Common solvents for recrystallization include ethanol, methanol, or a mixture of hexane and acetone.[6][7] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.
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-
Side Products: Although not extensively documented for this specific synthesis, potential side reactions in thiosemicarbazone formation can include the formation of hydrazones or other condensation products.
-
Solution: Careful control of reaction conditions, particularly temperature and pH, can minimize side product formation. Recrystallization is usually effective in removing minor side products. For persistent impurities, column chromatography may be necessary, although it is less common for this particular synthesis.
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Issue 3: Difficulty with Recrystallization
Q: I am having trouble recrystallizing my this compound. It is either "oiling out" or the recovery is very low.
A: Recrystallization can sometimes be challenging. Here are some tips:
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"Oiling Out": This occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
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Solution: Ensure you are using the correct solvent. If the compound is too soluble in the chosen solvent even at low temperatures, try a solvent in which it is less soluble. A two-solvent system can also be effective. For example, dissolve the compound in a small amount of a "good" solvent (like hot acetone) and then slowly add a "poor" solvent (like hexane) until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly.[6][8]
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Low Recovery: This can happen if too much solvent is used, or if the product is significantly soluble in the cold solvent.
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Solution: Use the minimum amount of hot solvent required to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize the precipitation of the product before filtration.
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Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is a condensation reaction between acetone and thiosemicarbazide. The reaction is typically acid-catalyzed and results in the formation of an imine bond with the elimination of a water molecule.
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of thiosemicarbazide. This increases the rate of the condensation reaction.
Q3: What are the optimal reaction conditions for maximizing the yield?
A3: While the optimal conditions can vary slightly, a general guideline for high yield includes:
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Reactants: Acetone and thiosemicarbazide in a 1:1 or with a slight excess of acetone.
-
Solvent: Methanol or ethanol.
-
Catalyst: A few drops of a strong acid like HCl or sulfuric acid, or a weak acid like glacial acetic acid.
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Temperature: Refluxing at a temperature between 50°C and 70°C.
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Reaction Time: Typically 2 to 4 hours, but it is best to monitor the reaction by TLC.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the product can be confirmed using several analytical techniques:
-
Melting Point: Pure this compound has a reported melting point in the range of 172-175 °C. A broad melting range usually indicates the presence of impurities.
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for characteristic peaks corresponding to the C=N (imine) and C=S (thione) functional groups.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show characteristic signals for the methyl protons of the acetone moiety and the protons of the amine and hydrazone groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will show distinct signals for the carbons of the acetone backbone and the C=S group.
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Data Presentation
Table 1: Effect of Catalyst on the Yield of Thiosemicarbazone Derivatives
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 3 | 68 | [3] |
| Acetic Acid | Ethanol | Reflux | 3 | 88 | [3] |
| Sulfuric Acid | Ethanol | Reflux | 3 | 97 | [3] |
Note: The data in this table is for a pyrazole-thiosemicarbazide derivative and is presented as an illustrative example of the impact of catalyst choice on yield. Similar trends may be observed for the synthesis of this compound.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative example and may require optimization.
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Dissolution of Thiosemicarbazide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1 equivalent) in methanol or ethanol by gently heating.
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Addition of Reactants: To the warm solution, add acetone (1 to 1.1 equivalents).
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Catalysis: Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid or concentrated HCl).
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Reflux: Heat the reaction mixture to reflux (typically 50-70°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product should start to crystallize. To maximize yield, cool the flask in an ice bath.
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Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove soluble impurities.
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Drying: Dry the purified this compound in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: Acetone Thiosemicarbazone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Acetone Thiosemicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound is a condensation reaction between acetone and thiosemicarbazide.[1] In this reaction, the nucleophilic amino group of thiosemicarbazide attacks the electrophilic carbonyl carbon of acetone, followed by the elimination of a water molecule to form a C=N double bond (an imine), resulting in the desired thiosemicarbazone. The reaction is typically catalyzed by a small amount of acid.[2]
Q2: My reaction is complete, but the yield of this compound is low. What are the possible reasons?
Low yields can be attributed to several factors:
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Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.
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Byproduct formation: Significant formation of byproducts can reduce the yield of the desired product. Common byproducts include those from hydrolysis, cyclization, and acetone self-condensation.
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Loss during workup: The product may be lost during filtration, washing, or recrystallization steps. Ensure the washing solvent is used judiciously, especially if the product has some solubility in it.
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Purity of starting materials: Impurities in acetone or thiosemicarbazide can lead to side reactions and lower the yield.
Q3: The melting point of my synthesized this compound is lower than the literature value and has a broad range. What does this indicate?
A lower and broad melting point range is a strong indication of impurities in your product. These impurities could be unreacted starting materials, byproducts formed during the reaction, or residual solvent.[1] Recrystallization is a common method to purify the product and should result in a sharper melting point closer to the literature value.
Q4: Can this compound degrade upon storage?
Yes, thiosemicarbazones can be susceptible to degradation over time, especially when exposed to light, moisture, or high temperatures.[3] It is advisable to store the purified compound in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator at a low temperature is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the formation of common byproducts.
| Issue | Potential Cause | Troubleshooting Steps |
| Oily or Gummy Product Instead of a Crystalline Solid | Presence of acetone self-condensation byproducts like diacetone alcohol or mesityl oxide.[4][5] | - Ensure the reaction temperature is not excessively high. - Use a minimal amount of acid catalyst, as excess acid can promote acetone self-condensation.[5] - Purify the crude product by thorough washing with a non-polar solvent to remove oily impurities before recrystallization. |
| Product Contaminated with Starting Materials | Incomplete reaction or equilibrium favoring reactants. | - Increase the reaction time or gently heat the reaction mixture. - Use a slight excess of one of the reactants (usually the less expensive one) to drive the reaction to completion. - After filtration, wash the product with a solvent in which the starting materials are soluble but the product is not. |
| Presence of Unexpected Peaks in NMR or Mass Spectrum | Formation of cyclized byproducts such as 1,2,4-triazole or 1,3,4-thiadiazole derivatives.[6][7] | - Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases) which can promote cyclization. - If the reaction is performed in the presence of other reagents, such as alkylating agents, be aware of potential multi-step one-pot reactions leading to complex heterocyclic byproducts.[8] - Purification by column chromatography may be necessary to separate these byproducts from the desired product. |
| Product Reverts to Starting Materials After Isolation | Hydrolysis of the this compound. | - Ensure all workup and purification steps are performed under anhydrous or near-anhydrous conditions. - Avoid prolonged exposure to acidic or basic aqueous solutions during workup. - Dry the final product thoroughly under vacuum. |
Summary of Potential Byproducts
| Byproduct Class | Specific Examples | Influencing Factors | Mitigation Strategies |
| Acetone Self-Condensation | Diacetone alcohol, Mesityl oxide | High temperature, Excess acid or base catalyst[4][5] | Control temperature, Use catalytic amount of acid. |
| Cyclization Products | 1,2,4-Triazole-3-thiones, 1,3,4-Thiadiazoline-2-amines | High temperature, Strongly acidic or basic conditions, Presence of oxidizing agents or metal ions[6][7] | Maintain mild reaction conditions, Use purified reagents. |
| Hydrolysis Products | Acetone, Thiosemicarbazide | Presence of water, Acid or base catalysis | Use anhydrous solvents, Minimize exposure to aqueous conditions during workup. |
| Oxidation Products | Various oxidized species | Presence of oxidizing agents | Use de-gassed solvents, Run the reaction under an inert atmosphere if necessary. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on methodologies found in the literature.[2][9]
Materials:
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Thiosemicarbazide
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Acetone
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Methanol (or Ethanol)
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Concentrated Hydrochloric Acid (or Glacial Acetic Acid)
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Deionized Water
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Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 equivalent) in methanol by gently warming the mixture.
-
To the resulting clear solution, add acetone (1.1 equivalents).
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Add a few drops of concentrated hydrochloric acid or glacial acetic acid as a catalyst.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture in an ice bath to induce crystallization.
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Collect the white crystalline product by vacuum filtration.
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Wash the crystals with a small amount of cold water and then with a small amount of cold methanol to remove unreacted starting materials and the catalyst.
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Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
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Determine the melting point and characterize the product using spectroscopic methods (e.g., FT-IR, NMR) to confirm its identity and purity.
Byproduct Formation Pathway
The following diagram illustrates the primary reaction for the synthesis of this compound and the potential pathways for the formation of common byproducts.
Caption: Logical workflow of this compound synthesis and potential side reactions.
References
- 1. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis: cyclization of thiosemicarbazones | GIQIMO [giqimo.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. naturalspublishing.com [naturalspublishing.com]
Technical Support Center: Purification of Acetone Thiosemicarbazone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing recrystallization to purify Acetone Thiosemicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: this compound is soluble in polar organic solvents such as ethanol, methanol, and acetone, and it is only slightly soluble in water.[1] The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Ethanol or methanol are commonly good starting points for thiosemicarbazone derivatives. A mixed solvent system, such as ethanol-water or acetone-water, can also be effective if the compound is too soluble in the pure organic solvent at room temperature.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is typically in the range of 172-175°C.[2] A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q3: How can I determine the purity of my recrystallized this compound?
A3: Purity can be assessed by several methods. The most common is melting point determination; a sharp melting point close to the literature value (172-175°C) indicates high purity.[2] Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the chemical structure and identify impurities. Thin Layer Chromatography (TLC) can also be used to check for the presence of multiple components.
Q4: Is this compound stable at its boiling point in common recrystallization solvents?
Troubleshooting Guide
Problem 1: this compound does not dissolve in the hot solvent.
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Possible Cause: Insufficient solvent.
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Solution: Add small portions of the hot solvent incrementally until the solid dissolves. Be patient, as dissolution may not be instantaneous.
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Possible Cause: Inappropriate solvent choice.
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Solution: this compound is soluble in polar organic solvents.[1] If you are using a non-polar solvent, it is unlikely to work. Switch to a more polar solvent like ethanol, methanol, or acetone.
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Possible Cause: Presence of insoluble impurities.
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Solution: If a small amount of solid material remains after adding a significant amount of hot solvent, these are likely insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool.
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Problem 2: No crystals form upon cooling.
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Possible Cause: Too much solvent was used.
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Solution: The concentration of the compound is too low for crystals to form. Boil off some of the solvent to increase the concentration and then allow the solution to cool again.
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Possible Cause: The solution is supersaturated.
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Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small "seed crystal" of pure this compound to the solution.
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Possible Cause: Cooling is too rapid.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
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Problem 3: The recrystallized product is an oil, not a solid.
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Possible Cause: The melting point of the compound is lower than the boiling point of the solvent.
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Solution: This is less likely for this compound given its high melting point. However, if this occurs, try using a lower-boiling point solvent.
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Possible Cause: Presence of significant impurities.
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Solution: Oiling out can occur when there is a high concentration of impurities. The oil may need to be separated and the recrystallization attempted again, possibly with a different solvent system or after a preliminary purification step like column chromatography.
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Problem 4: The yield of recrystallized this compound is low.
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Possible Cause: Too much solvent was used during dissolution.
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Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. More solvent will result in more of the compound remaining in the mother liquor upon cooling.
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Possible Cause: Premature crystallization during hot filtration.
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Solution: If a hot filtration was performed, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.
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Possible Cause: Washing the crystals with a solvent at room temperature.
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Solution: Always wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the purified product.
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Quantitative Data
Estimated Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | ~0.1 (Slightly Soluble) | ~1.0 |
| Ethanol | ~2.0 (Soluble) | ~15.0 |
| Methanol | ~2.5 (Soluble) | ~20.0 |
| Acetone | ~3.0 (Readily Soluble) | ~25.0 |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water (for ice bath)
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Erlenmeyer flasks (2)
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Hot plate with magnetic stirring capability
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Magnetic stir bar
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Stemless funnel
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Filter paper
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Büchner funnel and flask
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Vacuum source
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Spatula
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Watch glass
Procedure:
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Solvent Selection: Based on solubility data, ethanol is a suitable solvent.
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Dissolution:
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Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of ethanol (e.g., 10 mL) to the flask.
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Gently heat the mixture on a hot plate with stirring.
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Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
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Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot gravity filtration.
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Pre-heat a stemless funnel and a second Erlenmeyer flask on the hot plate.
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Place a fluted filter paper in the hot funnel.
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Quickly pour the hot solution through the filter paper into the clean, hot Erlenmeyer flask.
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Crystallization:
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Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface.
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Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
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Isolation of Crystals:
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Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol.
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Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
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Use a spatula to transfer any remaining crystals from the flask.
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Washing:
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With the vacuum still on, wash the crystals with a small amount (a few milliliters) of ice-cold ethanol to remove any residual soluble impurities.
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-
Drying:
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Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to pull air through and help dry them.
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Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. The final product should be a white to off-white crystalline solid.
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Characterization:
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Determine the melting point of the dried crystals and compare it to the literature value.
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Calculate the percent recovery.
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Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in this compound recrystallization.
References
Troubleshooting low yield in thiosemicarbazone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in thiosemicarbazone synthesis.
Troubleshooting Guides
Issue: Consistently Low or No Yield of Thiosemicarbazone
Question: My thiosemicarbazone synthesis is resulting in a very low yield, or in some cases, no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yield in thiosemicarbazone synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions and purification procedures. Below is a step-by-step guide to help you identify and resolve the issue.
Reagent Quality and Stoichiometry
Impurities in your starting materials can significantly impact the reaction's success.
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Purity of Aldehyde/Ketone: Aldehydes are prone to oxidation to carboxylic acids. Ensure the purity of your aldehyde or ketone starting material. If necessary, purify the aldehyde by distillation or recrystallization before use.
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Quality of Thiosemicarbazide: The stability of thiosemicarbazide can be a concern. Use a high-purity reagent and store it under appropriate conditions (cool, dry, and away from light).
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Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction. Use anhydrous solvents, especially if you are working with sensitive substrates.
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Stoichiometry: While a 1:1 molar ratio of the aldehyde/ketone to thiosemicarbazide is typical, optimizing this ratio can sometimes improve yields.[1]
Recommended Actions:
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Verify the purity of your starting materials using techniques like NMR or melting point analysis.
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Run a small-scale control reaction with freshly purified reagents.
Reaction Conditions
The condensation reaction to form thiosemicarbazones is sensitive to several parameters.
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Catalyst: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid.[2][3] The absence of a catalyst can lead to a sluggish or incomplete reaction. Conversely, too much strong acid can lead to unwanted side reactions.
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pH: The pH of the reaction medium can be critical. An optimal pH ensures the nucleophilicity of the thiosemicarbazide and the electrophilicity of the carbonyl carbon.
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Temperature: While many thiosemicarbazone syntheses proceed at room temperature, some may require heating (reflux) to go to completion.[1] However, excessive heat can lead to decomposition of the product or starting materials.
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Reaction Time: The reaction time can vary from a few hours to overnight.[1] It is crucial to monitor the reaction's progress to determine the optimal time.
Recommended Actions:
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If not already using one, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
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Systematically vary the reaction temperature to find the optimal condition.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the reaction is complete and to check for the formation of byproducts.[4]
Side Reactions and Byproduct Formation
The formation of unintended products can consume your starting materials and reduce the yield of the desired thiosemicarbazone.
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Self-condensation of Aldehyde/Ketone: Aldehydes and ketones can undergo self-condensation, especially under acidic or basic conditions.
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Decomposition: The thiosemicarbazide or the thiosemicarbazone product may be unstable under the reaction conditions, leading to decomposition.
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Cyclization Reactions: In some cases, the reactants or products can undergo cyclization to form heterocyclic byproducts.
Recommended Actions:
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Carefully control the reaction temperature and catalyst concentration.
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Use TLC to identify the presence of major byproducts. If byproducts are observed, consider adjusting the reaction conditions to minimize their formation.
Purification and Isolation
Significant loss of product can occur during the workup and purification steps.
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Precipitation/Crystallization: The product is often isolated by precipitation or crystallization from the reaction mixture. Incomplete precipitation will lead to a lower isolated yield.
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Washing: The collected solid is typically washed to remove impurities. Using a solvent in which the product has some solubility will result in product loss.
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Recrystallization: While recrystallization is an excellent purification technique, it can lead to a substantial loss of material.
Recommended Actions:
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Ensure complete precipitation by cooling the reaction mixture in an ice bath.
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When washing the product, use a cold solvent in which the product is sparingly soluble.
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If recrystallization is necessary, optimize the solvent system and minimize the amount of solvent used.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent for thiosemicarbazone synthesis?
A1: Ethanol and methanol are the most commonly used solvents for thiosemicarbazone synthesis.[1] They are good solvents for both the thiosemicarbazide and many aldehyde/ketone starting materials, and the thiosemicarbazone product often has limited solubility, facilitating its isolation by filtration.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[4] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is progressing.
Q3: My product appears as an oil and does not solidify. What should I do?
A3: If your product is an oil, it may be impure. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product if available. If these methods fail, you may need to purify the oil using column chromatography.
Q4: I see multiple spots on my TLC plate after the reaction. What does this mean?
A4: Multiple spots on the TLC plate indicate the presence of unreacted starting materials and/or byproducts in addition to your desired product. This suggests that the reaction may be incomplete or that side reactions are occurring. You may need to adjust your reaction conditions or purify the product using column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on Thiosemicarbazone Yield (Hypothetical Data)
| Entry | Aldehyde:Thiosemicarbazide Ratio | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | None | 25 | 24 | 45 |
| 2 | 1:1.2 | None | 25 | 24 | 55 |
| 3 | 1:1 | Acetic Acid (5) | 25 | 12 | 85 |
| 4 | 1:1 | Acetic Acid (5) | 60 | 4 | 92 |
| 5 | 1:1 | HCl (1) | 25 | 12 | 70 (with byproducts) |
Experimental Protocols
General Protocol for Thiosemicarbazone Synthesis
This is a general procedure and may require optimization for specific substrates.
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Dissolve the Aldehyde/Ketone: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol).
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Dissolve the Thiosemicarbazide: In a separate container, dissolve the thiosemicarbazide (1 to 1.2 equivalents) in the same solvent. Gentle heating may be required.
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Combine Reactants: Add the thiosemicarbazide solution to the aldehyde/ketone solution with stirring.
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Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
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Reaction: Stir the reaction mixture at room temperature or reflux for the desired amount of time. Monitor the reaction progress by TLC.
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Isolation: Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold solvent.
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Drying: Dry the purified product in a vacuum oven.
Protocol for Recrystallization
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Dissolve the Crude Product: In a flask, dissolve the crude thiosemicarbazone in a minimum amount of a suitable hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for thiosemicarbazone synthesis.
Caption: Troubleshooting decision tree for low yield in thiosemicarbazone synthesis.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Stability of Acetone Thiosemicarbazone in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of acetone thiosemicarbazone in Dimethyl Sulfoxide (DMSO) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
For laboratory research, DMSO is a common and effective solvent for dissolving this compound and other thiosemicarbazone derivatives due to its high solvating power for a wide range of organic molecules.
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, weigh the desired amount of this compound and dissolve it in anhydrous (water-free) DMSO to the target concentration. It is recommended to use gentle warming (e.g., 37°C) and sonication to facilitate dissolution. Visually inspect the solution to ensure it is clear and free of particulates before storage.
Q3: What are the optimal storage conditions for this compound in DMSO?
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term storage at this temperature is not recommended without specific stability data.
Q4: My this compound solution in DMSO has precipitated. What should I do?
Precipitation can occur if the solution is supersaturated or has been stored at a low temperature. Gentle warming of the solution in a 37°C water bath and brief sonication can help to redissolve the compound. If precipitation persists, the concentration may be too high, and preparing a more dilute stock solution is advisable.
Q5: How does water content in DMSO affect the stability of this compound?
DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds and may also promote hydrolysis of susceptible molecules. It is crucial to use anhydrous DMSO and to handle it in a way that minimizes exposure to atmospheric moisture.
Troubleshooting Guides
Issue 1: Precipitation Observed in DMSO Stock Solution
This is a common issue that can arise during the preparation or storage of this compound solutions. The following troubleshooting workflow can help identify and resolve the problem.
Issue 2: Inconsistent Experimental Results
Inconsistent results in assays can sometimes be attributed to the degradation of the compound in the DMSO stock solution.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions more frequently. Avoid prolonged storage at room temperature or 4°C. Perform a stability study to determine the degradation rate under your specific storage conditions. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to minimize the number of times the solution is frozen and thawed.[1] |
| Exposure to Light | Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light, as some thiosemicarbazone derivatives can be light-sensitive. |
| Oxidation | After preparing the stock solution, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. |
Quantitative Data on Stability
| Storage Condition | Time Point | Analyte Purity (% Remaining) | Notes |
| Room Temperature (~25°C) | 1 week | 95% | Data is illustrative. Actual stability may vary. |
| 1 month | 80% | Significant degradation may occur. | |
| 4°C | 1 month | 98% | Recommended for short-term storage. |
| 3 months | 92% | Monitor for precipitation. | |
| -20°C | 3 months | >99% | Recommended for long-term storage. |
| 6 months | 97% | Ensure proper sealing to prevent water absorption. | |
| Multiple Freeze-Thaw Cycles (from -20°C) | 5 cycles | >99% | Minimal impact observed in many studies.[1] |
| 10 cycles | 98% | Aliquoting is recommended to avoid numerous cycles. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC-UV
This protocol outlines a general method for determining the stability of this compound in a DMSO solution over time and under different temperature conditions.
References
Preventing precipitation of Acetone thiosemicarbazone in biological assays
Welcome to the technical support center for Acetone Thiosemicarbazone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in biological assays, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a chemical compound known for its biological activities, including potential antiviral, antibacterial, and antifungal properties. In research, it is often studied for its capacity as a chelating agent, particularly its ability to bind to metal ions like iron and copper, which can interfere with various cellular processes.[1][2][3] This activity makes it a compound of interest in medicinal chemistry and drug development.
Q2: What are the solubility characteristics of this compound?
This compound is a white to off-white crystalline solid.[4][5] It has low solubility in water but is more soluble in polar organic solvents.[4]
Summary of this compound Solubility
| Solvent | Solubility Description |
| Water | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble[4][5] |
Q3: Why does this compound precipitate in my biological assay?
Precipitation of this compound in aqueous-based biological assays is a common issue stemming from its low water solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into a biological buffer or cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate. Other contributing factors can include the final concentration of the compound exceeding its solubility limit in the assay medium, the pH of the buffer, and interactions with components in the medium such as salts and proteins.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Step 1: Optimizing Stock Solution Preparation and Handling
Proper preparation and handling of the stock solution are critical to maintaining the solubility of this compound.
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Recommended Solvent: Due to its good solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
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Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of organic solvent added to your aqueous assay, reducing the risk of precipitation and solvent-induced toxicity.
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Dissolution Technique: Ensure complete dissolution of the solid compound in DMSO. Gentle warming (up to 37°C) and vortexing can aid this process. Visually inspect the solution to ensure no solid particles remain.
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Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Step 2: Modifying the Dilution Protocol
The method of diluting the stock solution into the aqueous assay medium significantly impacts solubility.
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Serial Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous buffer or medium. Instead, perform a serial dilution. First, create an intermediate dilution in a small volume of the assay medium. Then, add this intermediate dilution to the final volume. This gradual reduction in solvent concentration helps to keep the compound in solution.
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Pre-warming the Medium: Pre-warming the biological buffer or cell culture medium to 37°C before adding the compound can increase its solubility.
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Vigorous Mixing: When adding the compound (either the stock or intermediate dilution) to the aqueous medium, ensure the solution is being mixed vigorously (e.g., by vortexing or continuous stirring) to promote rapid and uniform dispersion.
Step 3: Adjusting Assay Conditions
The composition of the assay medium can influence the solubility of this compound.
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Final DMSO Concentration: Aim for a final DMSO concentration in your assay of less than 0.5%, and ideally below 0.1%, to minimize both precipitation and cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
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pH of the Medium: The solubility of thiosemicarbazones can be pH-dependent. While specific data for this compound is limited, if you are working with a buffer system where you can adjust the pH, testing a small range around the physiological pH of your assay might reveal an optimal pH for solubility.
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Influence of Serum: For cell culture experiments, the presence of serum can have a complex effect. Serum proteins, such as albumin, can bind to hydrophobic compounds and in some cases increase their apparent solubility.[5][6][7] However, the complex mixture of salts and lipids in serum can also sometimes contribute to precipitation. If you are observing precipitation in serum-containing medium, you might consider temporarily reducing the serum concentration during the initial compound treatment phase.
Step 4: Employing Solubilizing Agents
If precipitation persists, the use of solubilizing agents can be explored.
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Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8] Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. You can prepare a stock solution of the this compound-cyclodextrin complex for direct addition to your assay.
Experimental Workflow for Troubleshooting Precipitation
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes or vials
-
-
Procedure:
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Calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 131.20 g/mol .
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Weigh the calculated amount of this compound and place it in a sterile tube.
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Add the appropriate volume of DMSO to achieve the desired concentration.
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Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
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Visually inspect the solution against a light source to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
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Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol provides a general guideline for assessing the cytotoxicity of this compound using an MTT assay.[1][4][6][9][10] Optimization for specific cell lines and experimental conditions is recommended.
-
Materials:
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Cells of interest
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Complete cell culture medium
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96-well flat-bottom plates
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This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
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Phosphate-buffered saline (PBS)
-
-
Procedure:
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Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remember to perform a two-step dilution to minimize DMSO concentration.
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Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound) and an untreated control (medium only).
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Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
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After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
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Carefully remove the medium containing MTT.
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Add 100 µL of the solubilization solution to each well.
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Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
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Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
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Calculate the percentage of cell viability for each treatment group relative to the untreated control.
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Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
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Signaling Pathways
Thiosemicarbazones, including this compound, are known to exert their biological effects through various mechanisms, including the chelation of essential metal ions and modulation of key cellular signaling pathways.
Iron Chelation and Cellular Effects
A primary mechanism of action for many thiosemicarbazones is their ability to chelate iron, thereby depleting the intracellular pool of this essential metal.[1][11] This can lead to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis and cell proliferation.
Modulation of NF-κB and MAPK Signaling Pathways
The biological activity of thiosemicarbazones has also been linked to the modulation of inflammatory and stress-response signaling pathways, such as the NF-κB and MAPK pathways. While the precise interactions of this compound are still under investigation, the general mechanisms for this class of compounds involve interference with key kinases in these cascades. For instance, some metal-thiosemicarbazone complexes have been shown to inhibit IKK, a critical kinase in the NF-κB pathway.[12] Similarly, effects on the MAPK pathway kinases, such as JNK and p38, have been reported for related compounds, which can influence cell fate decisions like apoptosis and proliferation.[13]
References
- 1. atcc.org [atcc.org]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound CAS#: 1752-30-3 [m.chemicalbook.com]
- 6. chondrex.com [chondrex.com]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
Addressing solubility issues of Acetone thiosemicarbazone in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Acetone thiosemicarbazone in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a white to off-white or light yellow crystalline solid. It is a thiosemicarbazone functional group-containing compound synthesized through the condensation reaction of acetone and thiosemicarbazide. A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₉N₃S | |
| Molecular Weight | 131.20 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 172 to 175 °C (342 to 347 °F; 445 to 448 K) | |
| Boiling Point | 213.8 °C at 760 mmHg |
Q2: What is the expected solubility of this compound in aqueous media and other common solvents?
This compound is characterized by its slight solubility in water. It exhibits greater solubility in polar organic solvents. This low aqueous solubility is a primary challenge for its use in biological assays and formulation development.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | References |
| Water | Slightly soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble |
Q3: Why is my this compound precipitating when I add it to my aqueous cell culture media or buffer?
This is a common issue known as "precipitation upon dilution." It occurs when a stock solution of the compound, typically dissolved in a water-miscible organic solvent like DMSO, is added to an aqueous medium. The organic solvent disperses, and the compound is suddenly exposed to water, a poor solvent for it. If the final concentration exceeds its maximum aqueous solubility, it will precipitate out of the solution.
Q4: What are the recommended methods for improving the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. The choice of method depends on the experimental context, such as in vitro testing or in vivo administration.
Table 3: Overview of Solubility Enhancement Techniques
| Technique | Mechanism | Suitability & Considerations |
| Co-solvency | Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous medium to increase the solvent's polarity and dissolving capacity. | Simple and common for in vitro stock solutions. The final concentration of the co-solvent must be carefully controlled to avoid toxicity in biological systems. |
| pH Adjustment | Modifying the pH of the medium to ionize the compound, which is often more soluble than the neutral form. | Effective for ionizable compounds. Requires determining the pKa of this compound and ensuring the final pH is compatible with the experimental system. |
| Cyclodextrin Complexation | Using cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophilic cavity. | A widely used pharmaceutical approach to improve solubility, stability, and bioavailability. |
| Nanoparticle Formulations | Encapsulating the compound within nanocarriers like liposomes or polymeric nanoparticles. This approach can improve pharmacokinetics and targeted delivery. | Advanced technique suitable for drug delivery development. Can prevent side effects and prolong plasma half-life. |
| Solid Dispersions | Dispersing the compound in an inert, hydrophilic carrier matrix at the solid state. | Increases dissolution rate by presenting the drug in a finely dispersed or amorphous state. |
Q5: Are there any significant safety concerns when handling this compound?
Yes, this compound is highly toxic and must be handled with extreme care. It is classified as an extremely hazardous substance in the United States.
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Toxicity: Fatal if swallowed or inhaled and harmful in contact with skin.
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Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection.
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Disposal: Do not dispose of waste by flushing it down the toilet or discarding it in the trash, as this can be dangerous to the environment. Follow institutional guidelines for hazardous waste disposal.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Technical Support Center: Ruthenium-Acetone Thiosemicarbazone Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetone thiosemicarbazone and its ruthenium complexes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of ruthenium-acetone thiosemicarbazone complexes.
Issue 1: Unexpected Formation of a Thiocyanate (SCN) Ligand
Symptom: During the synthesis of a ruthenium-acetone thiosemicarbazone complex, characterization data (e.g., IR, Mass Spectrometry) indicates the presence of a thiocyanate (SCN) ligand in the final product, which was not part of the initial reactants.
Cause: A known side reaction involves the ruthenium-mediated cleavage of the C-N bond within the this compound ligand itself. This fragmentation can lead to the in situ formation of a thiocyanate ion (SCN⁻), which then coordinates to the ruthenium center.[1][2]
Troubleshooting Steps:
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Reaction Temperature and Time: Carefully control the reaction temperature and time. Prolonged heating or excessively high temperatures can promote the fragmentation of the thiosemicarbazone ligand.
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Solvent Choice: The choice of solvent can influence the reaction pathway. Most syntheses are performed in alcohols like ethanol or methanol.[3][4] Consider using milder reaction conditions if fragmentation is observed.
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Purification: If the thiocyanate complex has formed, purification via column chromatography or recrystallization may be necessary to isolate the desired this compound complex. The polarity of the thiocyanate complex may differ significantly from the target complex, aiding in separation.
Issue 2: Complex Instability in Solution (Ligand Dissociation or Isomerization)
Symptom: The purified ruthenium-acetone thiosemicarbazone complex shows changes in its spectroscopic properties (e.g., UV-Vis, NMR) over time when dissolved in certain solvents, suggesting decomposition or structural changes.
Cause: Ruthenium-thiosemicarbazone complexes can exhibit instability in solution, leading to:
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Ligand Dissociation: The this compound ligand can dissociate from the ruthenium center, especially in coordinating solvents like dimethyl sulfoxide (DMSO) or acetone.[5]
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E/Z Isomerization: The coordinated thiosemicarbazone ligand can undergo isomerization around the C=N double bond, leading to a mixture of E and Z isomers in solution.[5]
Troubleshooting Steps:
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Solvent Selection: For biological assays or storage, choose a solvent in which the complex is stable. Non-coordinating solvents are often preferred. If a coordinating solvent like DMSO is necessary for solubility, prepare fresh solutions and use them immediately.
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Monitor Stability: Use techniques like UV-Vis or NMR spectroscopy to monitor the stability of the complex in the chosen solvent over the time course of the experiment.
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pH Control: The stability of the complex can also be pH-dependent. Ensure the pH of the buffer solution is controlled and appropriate for the complex.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions when synthesizing ruthenium complexes with this compound?
A1: The most significant side reaction is the ruthenium-mediated fragmentation of the this compound ligand, leading to the formation of a coordinated thiocyanate (SCN) ligand.[1][2] This occurs through the cleavage of a C-N bond within the ligand backbone.
Q2: My ruthenium-acetone thiosemicarbazone complex seems to be unstable in DMSO. Why is this happening and what can I do?
A2: DMSO is a coordinating solvent and can displace the this compound ligand from the ruthenium center, leading to decomposition of the complex.[5] It is advisable to minimize the time the complex is in a DMSO solution. If possible, use a less coordinating solvent. If DMSO is required for solubility, prepare the solution immediately before use and keep it at a low temperature.
Q3: I am observing a mixture of isomers in my NMR spectrum. What could be the cause?
A3: Coordinated thiosemicarbazone ligands can undergo E/Z isomerization around the imine (C=N) bond in solution. This can result in multiple species being present at equilibrium, leading to a more complex NMR spectrum. The ratio of isomers can be influenced by the solvent and temperature.[5]
Q4: What are the key spectroscopic features to confirm the coordination of this compound to ruthenium?
A4:
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FT-IR Spectroscopy: Look for a shift in the ν(C=N) (azomethine) and ν(C=S) (thioketone) stretching frequencies upon coordination to the ruthenium center. Typically, the ν(C=S) band shifts to a lower wavenumber, while the ν(C=N) band may shift to either lower or higher wavenumbers.[6]
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¹H NMR Spectroscopy: The chemical shifts of the protons near the coordination sites (e.g., the N-H and methyl protons of the acetone moiety) will be affected upon complexation.[6]
Data Presentation
Table 1: Summary of Potential Side Products and Isomers
| Issue | Description | Method of Identification | Mitigation Strategies |
| Thiocyanate Formation | Formation of a [Ru(...)(SCN)] complex due to ligand fragmentation.[1][2] | IR (strong ν(SCN) band ~2100 cm⁻¹), Mass Spectrometry. | Control reaction temperature and time, careful choice of solvent. |
| Ligand Dissociation | Release of the this compound ligand in coordinating solvents.[5] | UV-Vis, NMR (appearance of free ligand signals). | Use non-coordinating solvents, prepare solutions fresh. |
| E/Z Isomerization | Presence of both E and Z isomers of the coordinated ligand in solution.[5] | NMR (multiple sets of signals for the ligand protons). | Temperature control, solvent choice. |
Experimental Protocols
Synthesis of this compound Ligand
This protocol is adapted from a general procedure for the synthesis of thiosemicarbazones.[2]
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Dissolve thiosemicarbazide in a suitable solvent (e.g., ethanol).
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Add a stoichiometric amount of acetone to the solution.
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Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
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Reflux the mixture for 2-4 hours.
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Cool the reaction mixture to room temperature or in an ice bath to precipitate the product.
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Filter the solid, wash with cold solvent, and dry under vacuum.
General Synthesis of a Ruthenium-Acetone Thiosemicarbazone Complex
This is a general guideline; specific reaction conditions may vary depending on the ruthenium precursor used.
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Dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) in an appropriate solvent (e.g., methanol or ethanol).
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Add a solution of the this compound ligand in the same solvent (typically in a 1:2 molar ratio of Ru dimer to ligand).
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The reaction may be stirred at room temperature or refluxed for several hours. Monitor the reaction by TLC.
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After the reaction is complete, the solvent is typically reduced in volume.
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The product may be precipitated by the addition of a less polar solvent (e.g., diethyl ether).
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The solid complex is collected by filtration, washed with a suitable solvent, and dried under vacuum.
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Purification can be achieved by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of ruthenium-acetone thiosemicarbazone complexes.
Proposed Anticancer Mechanism of Action
Caption: A simplified diagram of the proposed anticancer mechanisms of ruthenium-thiosemicarbazone complexes.
Troubleshooting Logic for Side Product Formation
Caption: A logical workflow for identifying and addressing the formation of a thiocyanate side product.
References
- 1. researchgate.net [researchgate.net]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Half-Sandwich Arene Ruthenium(II) Thiosemicarbazone Complexes: Evaluation of Anticancer Effect on Primary and Metastatic Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities during Acetone thiosemicarbazone crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the crystallization of Acetone Thiosemicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the ideal appearance of pure this compound?
A1: Pure this compound should appear as white to off-white or light yellow crystalline solid.[1][2] The presence of significant color may indicate impurities.
Q2: What is the melting point of pure this compound?
A2: The reported melting point of pure this compound is in the range of 172-175 °C.[1][2][3][4] A broad melting point range or a melting point significantly lower than this range can be an indicator of impurities.
Q3: In which solvents is this compound soluble?
A3: this compound is slightly soluble in water but shows good solubility in polar organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO).[2]
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can include unreacted starting materials, such as thiosemicarbazide and acetone, as well as side-products from the synthesis. The specific nature of impurities can depend on the synthetic route and reaction conditions.
Q5: How does the cooling rate affect the purity of the crystals?
A5: A slower cooling rate generally leads to the formation of larger and purer crystals.[5] Rapid cooling can trap impurities within the crystal lattice, resulting in a less pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of a liquid/oily layer instead of crystals) | The melting point of the impure compound is lower than the boiling point of the solvent. The chosen solvent is too non-polar for the compound. The solution is supersaturated to a very high degree. | - Add a small amount of a solvent in which the compound is more soluble to the hot mixture. - Select a more appropriate solvent or a mixed solvent system. - Ensure the solution is not overly concentrated. - Try to induce crystallization at a lower temperature by seeding. |
| Formation of very fine, needle-like crystals | The solution was cooled too rapidly. The solution was highly supersaturated. | - Decrease the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Use a more dilute solution. - Consider using a different solvent system that promotes slower crystal growth. |
| Colored Impurities in Crystals | Impurities from the starting materials or side reactions are co-crystallizing with the product. | - Perform a hot filtration of the crystallization solution, with or without the addition of activated charcoal, to remove insoluble and some colored impurities. - A second recrystallization may be necessary. |
| Low Recovery/Yield | The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. Premature crystallization occurred during hot filtration. | - Choose a solvent in which the compound has a significant difference in solubility between hot and cold conditions. - Use the minimum amount of hot solvent required to dissolve the compound. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a "poor" solvent (an anti-solvent) to the solution to decrease the solubility of the compound. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C4H9N3S |
| Molecular Weight | 131.20 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 172-175 °C[3][4] |
| Purity (Typical) | >97.0%[6] |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Methanol | 65 | Polar | Good solubility at high temperatures. |
| Ethanol | 78 | Polar | A common and effective solvent for recrystallization. |
| Acetone | 56 | Polar | Good solvent for dissolving the compound. Can be used in a mixed solvent system with a non-polar solvent like hexane. |
| Water | 100 | Very Polar | This compound is only slightly soluble in water, making it a potential anti-solvent in a mixed solvent system. |
| n-Hexane/Acetone | Variable | Non-polar/Polar Mixture | A mixed solvent system that can be optimized for good crystal growth.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard laboratory procedure.[1][8]
-
Dissolution: Dissolve thiosemicarbazide (0.01 mol, 0.91 g) in 30 mL of methanol in a round-bottom flask. Heat the mixture to 50 °C under reflux to facilitate dissolution.
-
Reaction: To the refluxing solution, add a solution of acetone (0.1 mol, 7.3 mL) in 30 mL of methanol. Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux: Stir the reaction mixture and continue to reflux for 4 hours at 60 °C.
-
Concentration and Cooling: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator. Cool the concentrated solution in an ice-water bath to induce crystallization.
-
Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent (e.g., silica gel).
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent or mixed solvent system (e.g., ethanol, methanol, or an acetone/hexane mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored, perform a hot gravity filtration. If using charcoal to decolorize, add a small amount to the hot solution, swirl, and then filter.
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Cooling: Allow the hot solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow down the cooling process.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude and recrystallized this compound in a suitable solvent (e.g., acetone). Spot the solutions on the starting line.
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Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The choice of the solvent system may need to be optimized to achieve good separation.
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Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
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Analysis: The purified sample should ideally show a single spot with a different Rf value than any impurities present in the crude sample.
Visualizations
Caption: Experimental Workflow for Synthesis and Purification.
Caption: Troubleshooting Logic for Impurity Issues.
References
- 1. This compound CAS#: 1752-30-3 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Affordable Price this compound Powder, CAS No 1752-30-3 [shubhlifecare.net]
- 5. researchgate.net [researchgate.net]
- 6. labproinc.com [labproinc.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assay Interference from Acetone Thiosemicarbazone's Metal Chelating Properties
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference arising from the metal-chelating properties of acetone thiosemicarbazone.
Understanding the Interference
This compound, a member of the thiosemicarbazone class of compounds, is a known metal chelator. This property, where the molecule binds to metal ions, is fundamental to its biological activity but can also be a source of interference in various biological and chemical assays. The primary mechanism of interference is the sequestration of metal ions that are essential for assay components, such as metalloenzymes or detection reagents. This can lead to false-positive or false-negative results, compromising data integrity.
Frequently Asked Questions (FAQs)
Q1: What types of assays are most susceptible to interference from this compound?
A1: Assays that rely on metal ions as cofactors for enzymatic activity or as components of the detection system are most at risk. This includes:
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Enzymatic Assays: Many enzymes require divalent cations like Mg²⁺, Mn²⁺, Zn²⁺, or Cu²⁺ for their catalytic activity. This compound can chelate these ions, leading to apparent inhibition of the enzyme.
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Immunoassays (e.g., ELISA): Some enzyme conjugates used for signal detection in ELISAs, such as Alkaline Phosphatase (ALP), require Zn²⁺ and Mg²⁺ for activity.[1] Chelation of these ions by this compound can reduce the signal, leading to an underestimation of the analyte. Similarly, Horseradish Peroxidase (HRP), while not a metalloenzyme in the same way, can be inhibited by certain compounds.
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Fluorescence-Based Assays: The fluorescence of some probes is dependent on the presence of specific metal ions. This compound can quench this fluorescence by sequestering the metal ions.
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Cell-Based Assays: The proliferation, viability, and signaling of cells are dependent on the tightly regulated homeostasis of metal ions. The introduction of a chelator like this compound can disrupt these processes, leading to misinterpretation of the compound's specific biological effects.
Q2: How can I determine if this compound is interfering with my assay?
A2: The following are key indicators of potential interference:
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Non-reproducible results: Significant variability in your data between experiments.
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Dose-response curves with unusual shapes: Non-sigmoidal curves or sharp drop-offs in signal.
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Discrepancies between different assay formats: Conflicting results when measuring the same endpoint with different technologies.
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"Metal rescue" experiment: The inhibitory effect of this compound can be reversed by the addition of an excess of the specific metal ion that is being chelated.
Q3: Can this compound's color interfere with colorimetric assays?
A3: While this compound itself is not intensely colored, it is good practice to run a control containing only the compound and assay buffer to check for any intrinsic absorbance at the detection wavelength.
Troubleshooting Guides
Issue 1: Apparent Inhibition in an Enzymatic Assay
Possible Cause: this compound is chelating essential metal cofactors for the enzyme.
Troubleshooting Steps:
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Identify Metal Cofactors: Consult the literature or enzyme datasheet to determine if the enzyme requires metal cofactors.
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Metal Rescue Experiment:
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Perform the assay with this compound at a concentration that shows inhibition.
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In parallel, run the same experiment but supplement the reaction buffer with a molar excess of the suspected metal cofactor (e.g., 10x the concentration of this compound).
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If the enzyme activity is restored, it strongly suggests that the initial "inhibition" was due to metal chelation.
-
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Use a Different Enzyme: If possible, use an alternative enzyme for the same pathway that does not require the same metal cofactor.
Issue 2: Reduced Signal in an ELISA
Possible Cause: The enzyme conjugate (e.g., ALP or HRP) is being inhibited by the metal-chelating properties of this compound.
Troubleshooting Steps:
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Enzyme Conjugate Activity Test:
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Run a control experiment with only the enzyme conjugate and its substrate in the presence and absence of this compound.
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A decrease in signal in the presence of the compound indicates direct inhibition of the enzyme conjugate.
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Increase Metal Ion Concentration: For ALP-based assays, supplement the substrate buffer with additional Mg²⁺ and Zn²⁺.
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Change the Detection System: Consider using an alternative enzyme conjugate system (e.g., a non-metalloenzyme) or a non-enzymatic detection method.
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Sample Dilution: Diluting the sample containing this compound may reduce its concentration to a level where it no longer significantly interferes with the assay, while the analyte of interest may still be detectable.
Issue 3: Quenching in a Fluorescence-Based Assay
Possible Cause: this compound is chelating metal ions that are essential for the fluorescent properties of the probe.
Troubleshooting Steps:
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Direct Quenching Test:
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In a cell-free system, mix the fluorescent probe with its target metal ion to generate a stable signal.
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Add this compound and observe if the fluorescence is quenched.
-
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Use a Metal-Insensitive Probe: If possible, switch to a fluorescent probe that does not rely on metal binding for its signal.
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Increase Metal Ion Concentration: Similar to the enzyme assay rescue, adding an excess of the relevant metal ion can help to overcome the quenching effect.
Quantitative Data: Metal Binding of Thiosemicarbazones
| Metal Ion | Related Thiosemicarbazone Ligand | Stability Constant (log β) | Reference |
| Cu(II) | Pyridoxal-thiosemicarbazone | ~10-12 | [2] |
| Fe(II) | Pyridoxal-thiosemicarbazone | ~7-8 | [2] |
| Co(II) | Pyridoxal-thiosemicarbazone | ~8-9 | [2] |
| Ni(II) | Pyridoxal-thiosemicarbazone | ~9-10 | [2] |
| Zn(II) | Acetone 3-hexamethyleneiminylthiosemicarbazone | Not specified, but forms stable complexes | [3] |
Note: The exact stability constants can vary depending on the specific thiosemicarbazone derivative and the experimental conditions (e.g., pH, solvent). The data presented here are for illustrative purposes to demonstrate the strong metal-chelating potential of this class of compounds.
Experimental Protocols
Protocol 1: Metal Rescue Experiment for an Enzymatic Assay
Objective: To determine if the observed inhibition of an enzyme by this compound is due to metal chelation.
Materials:
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Enzyme of interest
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Enzyme substrate
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Assay buffer
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This compound stock solution
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Stock solution of the suspected metal cofactor (e.g., 1 M MgCl₂)
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Microplate reader
Procedure:
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Prepare a reaction mixture containing the enzyme in the assay buffer.
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Aliquot the reaction mixture into the wells of a microplate.
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Add this compound to a final concentration that gives significant inhibition (e.g., IC₅₀).
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To a subset of the wells containing this compound, add the metal cofactor solution to a final concentration that is in molar excess (e.g., 10-fold) of the this compound concentration.
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Include control wells with no inhibitor and with the metal cofactor alone.
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Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes.
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Initiate the reaction by adding the substrate.
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Monitor the reaction kinetics or endpoint using a microplate reader.
Data Analysis: Compare the enzyme activity in the presence of this compound with and without the addition of the metal cofactor. A significant recovery of enzyme activity in the presence of the added metal indicates that the inhibition is due to metal chelation.
Protocol 2: Testing for Interference with ELISA Detection
Objective: To determine if this compound directly inhibits the enzyme conjugate used in an ELISA.
Materials:
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Enzyme conjugate (e.g., ALP-conjugated antibody)
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Enzyme substrate (e.g., p-nitrophenyl phosphate for ALP)
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Assay diluent/buffer
-
This compound stock solution
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Microplate reader
Procedure:
-
Coat a microplate with the capture antibody and block as per your standard ELISA protocol.
-
In separate tubes, prepare dilutions of the enzyme conjugate in the assay diluent.
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To one set of dilutions, add this compound to the highest concentration that would be present in a sample well.
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To another set of dilutions, add the vehicle control.
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Add 100 µL of each enzyme conjugate preparation (with and without this compound) to the wells of the microplate.
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Incubate for the standard time and temperature for your ELISA.
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Wash the plate according to your standard protocol.
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Add the enzyme substrate and incubate.
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Read the absorbance at the appropriate wavelength.
Data Analysis: Compare the signal generated by the enzyme conjugate in the presence and absence of this compound. A significant reduction in signal in the presence of the compound indicates direct interference with the detection system.
Visualizations
References
Technical Support Center: Improving the Reproducibility of Cytotoxicity Assays with Acetone Thiosemicarbazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of cytotoxicity assays involving Acetone thiosemicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound (ATSC) is a chemical compound belonging to the thiosemicarbazone class.[1] Thiosemicarbazones are known for their wide range of pharmacological activities, including antitumor, antiviral, antifungal, and antibacterial properties.[2] In cancer research, ATSC and its derivatives are investigated for their potential as cytotoxic agents.
Q2: What is the proposed mechanism of action for the cytotoxicity of this compound?
The cytotoxic mechanism of thiosemicarbazones, including this compound, is believed to involve the chelation of metal ions, particularly iron and copper, which are essential for cell proliferation. This chelation can lead to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. Additionally, thiosemicarbazones can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is soluble in acetone and Dimethyl sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect the compound's stability.
Q4: What are some general considerations for the stability of this compound in cell culture media?
While specific data on the stability of this compound in various cell culture media is limited, the stability of small molecules in culture can be influenced by factors such as pH, temperature, exposure to light, and the composition of the medium itself. For long-term experiments (e.g., over 48 hours), it is good practice to consider replacing the medium with a freshly prepared solution containing this compound to maintain a consistent concentration of the active compound. It is also recommended to protect the compound from light during storage and incubation.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause 1: Inconsistent Stock Solution.
-
Troubleshooting Step: Always prepare fresh dilutions from a validated stock solution for each experiment. Ensure the stock solution is properly stored in single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.
-
-
Possible Cause 2: Fluctuation in Cell Health and Density.
-
Troubleshooting Step: Use cells within a consistent and low passage number. Ensure a uniform cell seeding density across all wells and plates. Always perform a cell count before seeding to ensure accuracy.
-
-
Possible Cause 3: Instability of this compound in Culture Medium.
-
Troubleshooting Step: For longer incubation periods (>24 hours), consider renewing the treatment medium at regular intervals. Perform a stability test of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂).
-
Issue 2: Unexpectedly High or Low Cytotoxicity
-
Possible Cause 1: Interference with the Cytotoxicity Assay.
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Troubleshooting Step: this compound, as a thiocarbonyl-containing compound, has the potential to directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[3][4] It is crucial to include a "compound only" control (wells with medium and this compound but no cells) to assess any direct reduction of the assay reagent. If interference is observed, consider using an alternative cytotoxicity assay that is less susceptible to chemical reduction, such as the sulforhodamine B (SRB) or lactate dehydrogenase (LDH) assay.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control (cells treated with the same concentration of solvent as the highest concentration of this compound) to determine the baseline level of cytotoxicity from the solvent alone.
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Issue 3: Poor Reproducibility of Results
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Possible Cause 1: Inconsistent Incubation Times.
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Troubleshooting Step: Standardize the incubation time with this compound and the subsequent incubation with the assay reagent across all experiments.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: Minimize evaporation from the outer wells of the plate by filling the peripheral wells with sterile water or PBS. Avoid using the outer wells for experimental samples if significant edge effects are observed.
-
Experimental Protocols
1. Preparation of this compound Stock Solution
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
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Vortex thoroughly until the compound is completely dissolved.
-
Prepare single-use aliquots of the stock solution in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
2. Standard MTT Cytotoxicity Assay Protocol
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include appropriate controls: untreated cells, vehicle control (medium with the highest concentration of DMSO used), and a "compound only" control (medium with the highest concentration of this compound and no cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
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Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
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Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
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Subtract the absorbance of the "compound only" control from the treated wells to correct for any direct MTT reduction by this compound.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Data Presentation
Table 1: IC50 Values of Representative Thiosemicarbazone Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| COTI-2 | SW480 | Colon Cancer | 0.56 ± 0.16 | |
| COTI-2 | SW480/Coti (Resistant) | Colon Cancer | 9.51 ± 3.11 | |
| Triapine | SW480 | Colon Cancer | 0.82 ± 0.18 | |
| Cu-COTI-2 | SW480 | Colon Cancer | 0.04 ± 0.01 | |
| PdB1 | A2780 (Ovarian) | Ovarian Cancer | < 1 | [4] |
| PdB1 | MDA-MB-231 (Breast) | Breast Cancer | ~2 | [4] |
Note: The IC50 values presented are for thiosemicarbazone derivatives and may not be directly representative of this compound. This data is provided for comparative purposes to illustrate the range of cytotoxic activity observed with this class of compounds.
Mandatory Visualizations
Caption: Experimental workflow for a typical cytotoxicity assay using this compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
References
Dealing with tautomerism in Acetone thiosemicarbazone characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing acetone thiosemicarbazone, with a specific focus on managing its tautomerism.
Frequently Asked Questions (FAQs)
Q1: What is tautomerism and why is it a critical factor in the characterization of this compound?
A1: Tautomerism refers to a chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] For this compound, this is particularly important as it can exist in different forms, primarily the thione (thioketo) and thiol (thioenol) forms.[2][3] The specific tautomer present can significantly influence the compound's chemical reactivity, biological activity, and how it coordinates with metals.[4][5] Therefore, understanding and identifying the dominant tautomeric form under your experimental conditions is crucial for interpreting data correctly and ensuring reproducibility.
Q2: What are the primary tautomeric forms of this compound?
A2: this compound primarily exists in an equilibrium between two main forms:
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Thione form: This is the open-chain thioketo structure, which is generally the most stable and predominant form.[4][6]
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Thiol form: This is the thioenol tautomer, which can be present in smaller amounts. Its presence can be inferred through chemical reactions like methylation, which would not occur on the thione form.[6]
-
Cyclic form: In certain solvents, particularly acidic ones like trifluoroacetic acid (TFA), this compound can convert into a cyclic 1,2,4-triazolidine-3-thione structure.[4][6]
Q3: How does the choice of solvent affect the tautomeric equilibrium?
A3: Solvent polarity and acidity play a significant role in determining which tautomer is favored.[4][6]
-
In polar aprotic solvents like d6-dimethylsulfoxide (DMSO), the open-chain thione form is exclusively observed.[4][6]
-
In acidic solvents like deuterated trifluoroacetic acid (TFA), the compound can readily cyclize, leading to an equilibrium between the open-chain and ring structures.[4][6] This can be observed in ¹H NMR by the appearance of two pairs of double-doublets for aromatic protons in similar compounds.[6]
Q4: Which spectroscopic techniques are most effective for identifying and distinguishing between the tautomers?
A4: A combination of spectroscopic methods is ideal for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful tool to observe the different proton and carbon environments in each tautomer. The presence of distinct signals for N-H and S-H protons can differentiate the thione and thiol forms.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The thione form will show a characteristic C=S stretching vibration, while the thiol form will exhibit an S-H stretch. The C=N stretch is also a key indicator.[9][10]
-
UV-Vis Spectroscopy: The electronic transitions differ between tautomers. The C=S group (thione) and the C=N chromophore result in characteristic absorption bands.[11][12] Changes in these bands upon altering solvent conditions can indicate a shift in the tautomeric equilibrium.[13]
-
X-ray Crystallography: This technique provides definitive structural information in the solid state, confirming bond lengths and the specific tautomer present in the crystal.[9][14]
Q5: I am observing unexpected or broad peaks in my NMR spectrum. Could this be due to tautomerism?
A5: Yes, unexpected or broad signals in an NMR spectrum are classic indicators of a dynamic equilibrium between tautomers.[6][7] If the rate of interconversion between tautomers is on the same timescale as the NMR measurement, the signals can broaden. Alternatively, if the equilibrium is slow, you may see separate, distinct sets of peaks for each tautomer present in the solution.[6] Running the experiment in a different solvent (e.g., DMSO-d6) where one form is known to predominate can help simplify the spectrum.[4]
Q6: How can I definitively confirm the presence of the minor thiol tautomer?
A6: Direct observation of the thiol tautomer can be challenging due to its typically low concentration. However, its presence can be confirmed indirectly through a methylation reaction.[6] By reacting the compound with a methylating agent, the thiol group (S-H) will be converted to a thioether (S-CH₃). The subsequent detection of this methylated product by techniques like mass spectrometry provides strong evidence for the existence of the thiol tautomer in the original equilibrium.[6]
Troubleshooting Guides
Problem 1: Ambiguous or Conflicting Spectroscopic Data
-
Symptom: Your ¹H NMR spectrum shows more peaks than expected for a single structure, or your IR spectrum has weak bands that are difficult to assign.
-
Possible Cause: The sample exists as a mixture of tautomers in the solvent used for analysis.
-
Troubleshooting Workflow:
References
- 1. tgc.ac.in [tgc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of N-(4-hydroxybenzyl)acetone thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elixirpublishers.com [elixirpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. naturalspublishing.com [naturalspublishing.com]
- 14. journals.iucr.org [journals.iucr.org]
Technical Support Center: Optimizing Reaction Conditions for Thiosemicarbazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosemicarbazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing thiosemicarbazide derivatives?
A1: The most common method for synthesizing thiosemicarbazide derivatives is through the condensation reaction of a substituted thiosemicarbazide with an appropriate aldehyde or ketone.[1][2][3][4] This reaction is typically carried out in an alcohol-based solvent, such as ethanol or methanol, and is often catalyzed by a few drops of acid, like glacial acetic acid.[5][6] The general scheme involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the thiosemicarbazone.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the progress of the reaction. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
Q3: What are the typical methods for purifying thiosemicarbazide derivatives?
A3: Recrystallization is the most frequently cited method for purifying crude thiosemicarbazide derivatives.[1][8] Common solvents for recrystallization include ethanol, methanol, or dilute alcohol solutions.[8][9] The crude product is dissolved in a minimum amount of the hot solvent and then allowed to cool slowly, which promotes the formation of pure crystals. The purified product can then be collected by filtration.
Q4: What spectroscopic techniques are essential for characterizing my synthesized thiosemicarbazide derivatives?
A4: A combination of spectroscopic techniques is necessary to confirm the structure and purity of your compounds. These typically include:
-
FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=N, C=S, and aromatic C-H bonds.[2][8][10]
-
¹H-NMR Spectroscopy: To determine the number and types of protons and their connectivity in the molecule. Key signals to look for include those for NH protons, aromatic protons, and any aliphatic protons.[3][8][10]
-
¹³C-NMR Spectroscopy: To identify the carbon skeleton of the molecule.[1][3]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[2][3][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent.- Reaction temperature is too low.- Insufficient reaction time.- Catalyst is not added or is inactive. | - Try different solvents such as ethanol, methanol, or THF.[11]- Increase the reaction temperature; refluxing is often required.[1][11]- Extend the reaction time; some reactions may need to run for several hours or even overnight.[1][3]- Add a catalytic amount of glacial acetic acid.[6] |
| Formation of Multiple Products (Side Reactions) | - Reaction temperature is too high.- Presence of impurities in starting materials.- Incorrect stoichiometry of reactants. | - Lower the reaction temperature and monitor the reaction closely using TLC.- Ensure the purity of your starting aldehydes/ketones and thiosemicarbazides.- Use a 1:1 molar ratio of the thiosemicarbazide and the carbonyl compound.[3] |
| Product is an Oil or Fails to Crystallize | - Presence of impurities.- The compound has a low melting point. | - Attempt purification using column chromatography.- Try triturating the oil with a non-polar solvent like hexane to induce solidification.- Attempt to form a salt of the derivative to promote crystallization. |
| Difficulty in Removing Starting Material | - Incomplete reaction.- Similar polarity of starting material and product. | - Extend the reaction time or increase the temperature.- Optimize the recrystallization solvent system to selectively precipitate the product.- If recrystallization fails, use column chromatography for separation. |
| Inconsistent Spectroscopic Data (e.g., broad NMR peaks) | - Presence of residual solvent or water.- Compound exists as a mixture of isomers (e.g., E/Z isomers around the C=N bond).- Sample degradation. | - Dry the sample thoroughly under vacuum.- Use deuterated solvents with low residual water content for NMR.- Variable temperature NMR might help to resolve isomeric peaks.- Re-purify the sample and acquire fresh spectroscopic data. |
Experimental Protocols
General Synthesis of a Thiosemicarbazone Derivative
This protocol is a generalized procedure based on common practices reported in the literature.[1][3][6]
-
Dissolution of Reactants: In a round-bottom flask, dissolve the substituted thiosemicarbazide (1.0 mmol) in an appropriate solvent, such as methanol or ethanol (20-30 mL). To this, add a solution of the corresponding aldehyde or ketone (1.0 mmol) in the same solvent.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to 24 hours.[3]
-
Isolation of Crude Product: Upon completion of the reaction, the precipitate is typically filtered and washed with a small amount of cold solvent. If no precipitate forms, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce crystallization.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The structure and purity of the final product are confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Presentation
Table 1: Optimization of Reaction Conditions for Thiosemicarbazone Synthesis
| Entry | Amine | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Aliphatic | Ethanol | Reflux | 24 | 77-98 | [11] |
| 2 | Aromatic | THF | Reflux | 24 | 75-98 | [11] |
| 3 | Phenyl | Methanol | Room Temp | 24 | ~30 | [3] |
| 4 | Substituted Phenyl | Ethanol | Room Temp | 5 | 70-90 | [6] |
Visualizations
Experimental Workflow for Thiosemicarbazone Synthesis
Caption: A typical experimental workflow for the synthesis of thiosemicarbazone derivatives.
Potential Signaling Pathway Inhibition by Thiosemicarbazide Derivatives
Many thiosemicarbazide derivatives have shown potential as anticancer agents by targeting key signaling pathways.[12] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, which is often implicated in cancer cell survival and proliferation and is a target for some of these compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiosemicarbazide derivatives.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 9. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Functionalized Thiosemicarbazones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized thiosemicarbazones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing functionalized thiosemicarbazones?
A1: The most prevalent and straightforward method is the condensation reaction between a substituted thiosemicarbazide and a suitable aldehyde or ketone.[1][2][3][4][5][6][7][8][9] This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out in a solvent like ethanol or methanol.[2][4][10]
Q2: What are some alternative synthetic routes for preparing the thiosemicarbazide precursor?
A2: Thiosemicarbazide precursors can be synthesized through various methods. One common approach involves the reaction of amines with thiophosgene (SCCl₂) or carbon disulfide (CS₂) to form an isothiocyanate intermediate, which is then reacted with hydrazine.[11][12][13] It's important to use protecting groups for other reactive functional groups present on the starting amine during this process.[12]
Q3: What are the key characterization techniques to confirm the successful synthesis of a thiosemicarbazone?
A3: The structure and purity of synthesized thiosemicarbazones are typically confirmed using a combination of spectroscopic techniques, including Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry.[1][7][9][14] Elemental analysis is also frequently used to verify the elemental composition of the new compound.[1] In FT-IR spectra, the absence of the C=O stretching band from the starting aldehyde/ketone and the appearance of the C=N (azomethine) stretching vibration are key indicators of product formation.[8]
Q4: What factors can influence the biological activity of synthesized thiosemicarbazones?
A4: The biological activity of thiosemicarbazones is highly dependent on their chemical structure. The nature and position of substituents on the aromatic rings and the N4 position of the thiosemicarbazone backbone can significantly impact their antibacterial, antifungal, anticancer, and antiviral properties.[6][14][15][16] Their ability to chelate metal ions is also a crucial factor for their biochemical activity.[16][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][11] - Increase the reaction time or temperature. Refluxing for several hours (2-5 hours) is common.[2][4] - Ensure the appropriate amount of acid catalyst (e.g., glacial acetic acid) is used.[2][4] |
| - Poor quality of starting materials. | - Use pure analytical grade reagents.[1] - Check the purity of the aldehyde/ketone and thiosemicarbazide starting materials. | |
| - Unfavorable reaction equilibrium. | - For condensation reactions, removing the water formed can drive the reaction forward. This can sometimes be achieved by using a Dean-Stark apparatus or by performing the reaction in a solvent that azeotropically removes water. | |
| - Side reactions, such as cyclization. | - The reaction of propargyl amine with thiophosgene followed by hydrazine has been reported to be unsuccessful due to rapid cyclization.[11] Consider alternative synthetic strategies or protecting group chemistry for highly reactive functionalities. | |
| Difficulty in Product Purification | - Presence of unreacted starting materials. | - Wash the crude product with a solvent in which the product is sparingly soluble but the starting materials are soluble (e.g., cold ethanol).[11] |
| - Formation of byproducts. | - Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[2] - Column chromatography may be necessary for complex mixtures or oily products. | |
| - Product is insoluble and precipitates with impurities. | - Dissolve the crude product in a suitable solvent and re-precipitate by adding a non-solvent to improve purity. | |
| Product Instability | - Degradation of the thiosemicarbazone moiety. | - The thiosemicarbazide moiety can be susceptible to degradation under certain pH conditions.[11] Store the purified compound in a cool, dry, and dark place. - For biological assays, assess the stability of the compound in the assay medium.[11] |
| Inconsistent Spectroscopic Data | - Presence of E/Z isomers. | - Thiosemicarbazones can exist as E and Z isomers around the C=N bond. This can lead to the appearance of multiple sets of signals in NMR spectra. Variable temperature NMR studies can help in analyzing this isomerism.[18] |
| - Tautomerism (Thione-Thiol) | - The thiosemicarbazone backbone can exhibit thione-thiol tautomerism.[12] This can influence spectroscopic data and reactivity. The thione form is typically more stable in the solid state.[8] |
Quantitative Data Summary
The yield of functionalized thiosemicarbazones can vary significantly depending on the specific substrates and reaction conditions. Below is a summary of reported yields from various studies.
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Thiosemicarbazide + Substituted Benzaldehydes | K₂CO₃, Ethanol, Reflux 1h | 70-92% | [9] |
| Thiosemicarbazide + Benzaldehyde Derivatives | Methanol, Stirred 24h at RT | 25-82% | [6] |
| Multi-step synthesis starting from amines | 3-6 steps including reaction with CS₂ or SCCl₂ and hydrazine, then condensation | 10-85% (overall) | [12][13][19] |
| Thiosemicarbazide + 4-formylantipyrine | Solid-state ball milling at RT | Quantitative | [20] |
| Diacetyl-2,3-bis(N4-methyl-3-thiosemicarbazone) + Primary Amines | Transamination, Reflux 24h in Acetonitrile or THF | 77-98% | [21] |
Experimental Protocols
Protocol 1: General Synthesis of Thiosemicarbazones via Condensation
This protocol describes the common method of synthesizing thiosemicarbazones from a thiosemicarbazide and a carbonyl compound.[2][4]
-
Dissolution: Dissolve the thiosemicarbazide derivative (1 equivalent) in a suitable alcohol, such as ethanol or 1-butanol, with heating if necessary.[2][4]
-
Addition of Carbonyl: In a separate flask, dissolve the aldehyde or ketone (1 equivalent) in the same solvent.
-
Reaction Mixture: Add the thiosemicarbazide solution to the aldehyde/ketone solution with stirring.
-
Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to the mixture.[2][4]
-
Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 5 hours.[2][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature or in an ice bath. The solid product often precipitates out.
-
Purification: Collect the precipitate by filtration. Wash the solid with cold water or ethanol to remove unreacted starting materials and impurities.[11]
-
Drying & Recrystallization: Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]
Protocol 2: Synthesis of N4-Functionalized Thiosemicarbazides
This protocol outlines a multi-step synthesis for creating N4-substituted thiosemicarbazide precursors, which can then be used in Protocol 1.[12][13]
-
Isothiocyanate Formation:
-
Dissolve the primary amine (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a suitable solvent like ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thiophosgene (SCCl₂) or carbon disulfide (CS₂) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude isothiocyanate.
-
-
Thiosemicarbazide Formation:
-
Dissolve the crude aryl isothiocyanate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.[11]
-
Stir the mixture for several hours to overnight. The thiosemicarbazide product often precipitates.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the 4-substituted-3-thiosemicarbazide.[11]
-
Visualizations
References
- 1. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds [mdpi.com]
- 17. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Functionalizing Thiosemicarbazones for Covalent Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ir.library.louisville.edu [ir.library.louisville.edu]
Validation & Comparative
Unveiling the Enhanced Cytotoxic Potential of Metal Complexes with Acetone Thiosemicarbazone
A comparative analysis of Acetone Thiosemicarbazone and its metal complexes reveals a significant enhancement in cytotoxic activity upon chelation with transition metals. This guide provides a comprehensive overview of their comparative cytotoxic effects, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.
Researchers in the field of medicinal chemistry and drug development are continually exploring novel compounds with potent anticancer properties. Thiosemicarbazones, a class of Schiff bases, have garnered considerable attention due to their diverse pharmacological activities, including antitumor effects.[1] this compound (ACTSC), a specific derivative, and its coordination complexes with various transition metals have been a subject of investigation to understand their structure-activity relationships and mechanisms of action. Experimental evidence consistently demonstrates that the metal complexes of ACTSC exhibit superior cytotoxic activity compared to the free ligand.[2][3]
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or biochemical function. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of this compound and its metal complexes against various cancer cell lines, as reported in the literature.
| Compound/Complex | Cell Line | IC50 Value | Reference |
| Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone Copper Complex | Dalton's Lymphoma Ascites (DLA) | 46 µg/ml | [4] |
| 2-benzoyl pyridine N(4)-methyl thiosemicarbazone | K562 (Leukemia) | 0.02 µM | [5] |
| 2-benzoyl pyridine N(4)-methyl thiosemicarbazone | BEL7402 (Liver Cancer) | 0.138 µM | [5] |
| 2-acetylpyrazine-N(4)-phenyl thiosemicarbazone | K562 (Leukemia) | 12.3 µM | [5] |
| 2-benzoylpyridine-N(4)-phenyl thiosemicarbazone | K562 (Leukemia) | 1.43 µM | [5] |
| Pyridine-2-carbaldehyde thiosemicarbazone Copper(II) complex (HPTSC*-Cu) | SW480 (Colon Cancer) | Not specified, but showed best antitumor characteristics | [6] |
| Thiosemicarbazone Copper(II) complex 12 | A549 (Lung Cancer) | 0.20 ± 0.04 mM | [7] |
| Thiosemicarbazone Platinum(II) complex 87 | NCI-H460 (Lung Cancer) | 2.8 ± 1.1 μM | [7] |
| Binuclear Ru(η6-p-cymene) complex 49 | A549 (Lung Cancer) | 11.5 μM | [7] |
| Thiosemicarbazone Gold(I) complexes | Jurkat, HL-60, MCF-7, HCT-116 | IC50 in nM to µM range | [8] |
Note: The table includes data for various thiosemicarbazone derivatives to provide a broader context of their cytotoxic potential, as specific IC50 values for this compound were not consistently available across multiple cancer cell lines in the initial search results.
The data clearly indicates that metal complexes, particularly those involving copper, platinum, and ruthenium, often exhibit significantly lower IC50 values than the parent thiosemicarbazone ligands, highlighting their enhanced cytotoxic potential.[5][7] This increased activity is often attributed to the chelation theory, which suggests that the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membrane of the cancer cells.[7]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic effects of this compound and its metal complexes typically involves a series of standardized in vitro assays. The following is a generalized experimental protocol based on common methodologies found in the literature.
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, A549 for lung cancer, and MCF-7 for breast cancer) and a normal cell line (e.g., L929 or MCF-10A) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[5][7][9] The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound and its metal complexes are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.
-
Cell Seeding and Treatment: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives only the vehicle (e.g., DMSO-containing medium).
Cytotoxicity Assay (MTT Assay)
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few more hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of the compounds.
Caption: Workflow for in vitro cytotoxicity assessment.
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
The enhanced cytotoxicity of thiosemicarbazone metal complexes is often linked to their ability to induce oxidative stress within cancer cells.[6][10] This leads to a cascade of events culminating in programmed cell death, or apoptosis. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS).[9][10]
The metal complexes can catalyze the production of ROS, such as superoxide radicals and hydrogen peroxide.[7] An excessive accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, leading to mitochondrial dysfunction.[10][11] This dysfunction can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.
Signaling Pathway for ROS-Induced Apoptosis
The diagram below illustrates a simplified signaling pathway for apoptosis induced by thiosemicarbazone metal complexes through the generation of reactive oxygen species.
Caption: ROS-mediated apoptotic pathway.
References
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Cytotoxic and Antitumour Studies of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone and its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Thiosemicarbazone-metal complexes exhibiting cytotoxicity in colon cancer cell lines through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiosemicarbazone Cu(II) and Zn(II) complexes as potential anticancer agents: syntheses, crystal structure, DNA cleavage, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetone Thiosemicarbazone and Triapine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two thiosemicarbazone compounds, Acetone Thiosemicarbazone and Triapine, which have garnered interest in the field of oncology for their potential as anticancer agents. While both belong to the same chemical class, the extent of their investigation and clinical development varies significantly, with Triapine being the more extensively studied compound. This report synthesizes available data on their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways.
Executive Summary
Triapine, a potent ribonucleotide reductase inhibitor, has undergone numerous clinical trials and its mechanism of action is well-characterized. It effectively induces apoptosis and cell cycle arrest in a wide range of cancer cell lines. This compound, while demonstrating anticancer properties in preclinical models, is less studied. Its mechanism is presumed to be similar to other thiosemicarbazones, involving metal chelation and inhibition of ribonucleotide reductase, leading to oxidative stress and cell death. However, a direct quantitative comparison with Triapine is challenging due to the limited availability of published data for this compound.
Data Presentation: Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Triapine in various human cancer cell lines. Due to the scarcity of published data, a comparable table for this compound could not be compiled. The anticancer activity of thiosemicarbazones is generally attributed to their ability to chelate metal ions and inhibit ribonucleotide reductase.[1][2]
Table 1: IC50 Values of Triapine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 0.29 | [3] |
| K562 | Human Leukemia | 0.476 | [4] |
| K/VP.5 (Etoposide-resistant) | Human Leukemia | 0.661 | [4] |
| IGROV-1 | Ovarian Carcinoma | ~0.23 - 0.43 | [3] |
| A549 | Lung Carcinoma | ~0.23 - 0.43 | [3] |
| HCT-116 | Colon Carcinoma | ~0.23 - 0.43 | [3] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~1.0 | [5] |
| BG-1 | Ovarian Carcinoma | Not specified | [6] |
| PC3 | Prostate Cancer | Not specified | [7] |
| PC3-DR (Docetaxel-resistant) | Prostate Cancer | Not specified | [7] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Mechanisms of Action and Signaling Pathways
Triapine
Triapine's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair.[8] By inhibiting RNR, Triapine depletes the pool of deoxyribonucleotides, leading to DNA replication stress and the induction of DNA double-strand breaks.[3] This triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: Triapine induces a G1/S phase cell cycle arrest, preventing cells from entering the DNA synthesis phase with a depleted dNTP pool.[7]
-
Apoptosis: The accumulation of DNA damage and cellular stress leads to programmed cell death (apoptosis). This is often mediated through the mitochondrial pathway, involving the activation of caspases.[7][9]
-
Endoplasmic Reticulum (ER) Stress: Triapine has been shown to induce ER stress, which can contribute to apoptosis.[7][10]
-
Immunogenic Cell Death (ICD): Recent studies suggest that Triapine can induce ICD, a form of cancer cell death that activates an anti-tumor immune response. This involves the release of damage-associated molecular patterns (DAMPs) that stimulate immune cells.[10] The Triapine-induced ER stress can also lead to the upregulation of FAS, making cancer cells more susceptible to killing by immune cells.[10]
This compound
The precise molecular mechanisms of this compound are not as extensively documented as those of Triapine. However, based on the known activities of thiosemicarbazones, its anticancer effects are likely mediated through:
-
Ribonucleotide Reductase Inhibition: Similar to Triapine, this compound is expected to inhibit RNR, leading to the disruption of DNA synthesis.[1][2]
-
Metal Chelation and Oxidative Stress: Thiosemicarbazones are potent metal chelators, particularly for iron and copper. By binding to these essential metal ions, they can disrupt the function of various metalloenzymes and generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1][11]
-
Apoptosis and Cell Cycle Arrest: The cellular stress induced by RNR inhibition and oxidative damage can trigger apoptosis and cell cycle arrest, common mechanisms of action for thiosemicarbazone compounds.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Triapine for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Triapine for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compounds on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the compounds for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Washing and RNase Treatment: Wash the fixed cells with PBS and treat with RNase A to remove RNA.
-
PI Staining: Stain the cells with Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Conclusion
References
- 1. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rsc.org [rsc.org]
- 4. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
Acetone Thiosemicarbazone: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, thiosemicarbazones have emerged as a promising class of compounds. This guide provides a detailed comparison of the efficacy of acetone thiosemicarbazone (ATSC) and its derivatives against standard antibiotics, supported by experimental data and protocols.
Executive Summary
This compound (ATSC) is a thiosemicarbazone compound that has been investigated for its biological activities. While ATSC itself has demonstrated some antifungal properties, its antibacterial efficacy appears to be limited. However, when complexed with metal ions or when its derivatives are synthesized, a significant enhancement in antimicrobial activity is often observed. This guide will delve into the available data, comparing the performance of ATSC and its related compounds against established antibiotics.
Quantitative Data Summary
The following tables summarize the antimicrobial efficacy of this compound, its metal complexes, and various thiosemicarbazone derivatives compared to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
Table 1: Antibacterial Activity of Thiosemicarbazone Derivatives against Standard Antibiotics (MIC in µg/mL)
| Compound/Antibiotic | E. coli | S. aureus | Reference |
| Ag-thiosemicarbazone complex (T39) | 0.018 | 0.018 | [1] |
| Ciprofloxacin | 0.018 | 0.018 | [1] |
| Fe(III) complex of a thiosemicarbazone (T78) | 0.56 mM | - | [1] |
| Mn(II) complex of a thiosemicarbazone (T79) | <0.17-0.34 mM | - | [1] |
| Chloramphenicol | 0.05-0.77 mM | - | [1] |
Note: A lower MIC value indicates greater antimicrobial activity.
Table 2: Antifungal Activity of this compound (ATSC) and its Metal Complexes (Zone of Inhibition in mm)
| Compound | Aspergillus niger | Penicillium species | Rhizopus | Candida albicans | Reference |
| This compound (ATSC) | 10.33±1.15 | 11.67±0.58 | 13.33±1.53 | 11.33±0.58 | |
| Cu(ACNT)2Cl2 | 24.33±0.58 | 25.67±0.58 | 27.67±0.58 | 23.33±0.58 | |
| Ni(ACNT)2SO4 | 19.67±0.58 | 21.33±0.58 | 23.33±0.58 | 20.67±0.58 | |
| Zn(ACNT)2Cl2 | 22.33±0.58 | 23.67±0.58 | 25.67±0.58 | 21.33±0.58 |
Note: A larger zone of inhibition indicates greater antifungal activity.
It is important to note that one study indicated that the this compound ligand alone had no significant effect on bacterial growth compared to its metal complexes.[2]
Experimental Protocols
The data presented in this guide were primarily obtained through two standard antimicrobial susceptibility testing methods: the Disc Diffusion Method and the Broth Microdilution Method.
Disc Diffusion Method
This method is used to determine the zone of inhibition of an antimicrobial agent.
Workflow:
-
A standardized inoculum of the test microorganism is uniformly streaked onto the surface of a solid growth medium in a Petri dish.
-
Filter paper discs impregnated with a known concentration of the test compound (e.g., this compound) are placed on the agar surface.
-
The Petri dish is incubated under appropriate conditions for microbial growth.
-
The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
-
Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action
The antimicrobial activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which are essential for the survival and growth of microorganisms. This chelation can disrupt vital cellular processes. While the precise mechanism for this compound is not fully elucidated, the general mechanism for this class of compounds is believed to involve the inhibition of key enzymes required for DNA replication and repair.
Conclusion
The available evidence suggests that while this compound in its pure form may have modest antimicrobial activity, particularly against fungi, its potential is significantly amplified through the formation of metal complexes and the synthesis of its derivatives. Some thiosemicarbazone derivatives have demonstrated antibacterial efficacy comparable to standard antibiotics like ciprofloxacin. Further research is warranted to explore the full therapeutic potential of this versatile class of compounds, including more extensive in vivo studies and investigations into their mechanisms of action against a broader range of pathogens.
References
Validating the Metal Chelating Ability of Acetone Thiosemicarbazone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazones are a class of compounds recognized for their significant biological activities, which are often intrinsically linked to their ability to chelate metal ions.[1][2] Acetone thiosemicarbazone and its derivatives are of particular interest in drug development due to their potential as therapeutic agents. This guide provides a comparative overview of their metal chelating abilities, supported by experimental data and detailed protocols to aid researchers in this field.
Comparative Analysis of Metal Chelating Performance
The ability of thiosemicarbazone derivatives to chelate metal ions, particularly iron, is a key determinant of their biological activity, including anticancer and antifungal properties.[3][4] This chelation can lead to the inhibition of essential metalloenzymes or the generation of reactive oxygen species. While extensive comparative data on a wide range of this compound derivatives is limited in publicly available literature, we can draw valuable insights from closely related structures.
A study comparing acetophenone thiosemicarbazone and its N,N-dimethyl derivative highlighted the crucial role of the N-substitution pattern in metal ion chelation. The presence of a coordinating ring nitrogen, in addition to the thiosemi-carbazone moiety, significantly enhances the compound's ability to bind metal ions.[3] This suggests that modifications to the this compound backbone can profoundly impact its chelating efficacy.
To provide a quantitative comparison, we can examine the data from a series of 2-acetylpyridine thiosemicarbazones, which are structurally analogous to this compound derivatives. The antiproliferative activity (IC50) of these compounds against tumor cell lines is strongly correlated with their iron chelation efficacy.[5]
| Compound | IC50 (µM) against SK-N-MC Neuroepithelioma Cells | Key Structural Feature |
| 2-Acetylpyridine Thiosemicarbazone (HApT) Analog 1 | 0.001 | Unsubstituted thiosemicarbazide moiety |
| 2-Acetylpyridine Thiosemicarbazone (HApT) Analog 2 | 0.002 | Methyl substitution on the terminal nitrogen |
| 2-Acetylpyridine Thiosemicarbazone (HApT) Analog 3 | > 10 | Phenyl substitution on the terminal nitrogen |
| 2-Acetylpyridine Thiosemicarbazone (HApT) Analog 4 | 0.001 | Cyclohexyl substitution on the terminal nitrogen |
Table 1: Antiproliferative activity of 2-acetylpyridine thiosemicarbazone analogs, demonstrating the impact of substitution on biological activity, which is linked to iron chelation. Data sourced from a study on 2-acetylpyridine thiosemicarbazones.[5]
Experimental Protocols for Validating Metal Chelating Ability
Accurate and reproducible experimental methods are essential for validating the metal chelating ability of newly synthesized this compound derivatives. The following are standard protocols used in the field.
Synthesis of this compound Derivatives
General Procedure: A common method for the synthesis of this compound involves the condensation reaction of thiosemicarbazide with acetone.[6][7] To synthesize derivatives, substituted thiosemicarbazides or substituted acetones can be used.
-
Dissolve thiosemicarbazide (or its derivative) in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of acetone (or its derivative) to the solution.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter, wash, and dry the resulting solid to obtain the pure this compound derivative.
Ferrous Iron (Fe²⁺) Chelating Assay using Ferrozine
This colorimetric assay is widely used to determine the iron-chelating capacity of a compound. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity, which can be measured spectrophotometrically.
Materials:
-
This compound derivative (dissolved in a suitable solvent)
-
Ferrous chloride (FeCl₂) solution
-
Ferrozine solution
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add the this compound derivative at various concentrations.
-
Add a solution of FeCl₂ to each well and incubate for a few minutes.
-
Initiate the reaction by adding the ferrozine solution to each well.
-
Incubate the plate at room temperature for 10-20 minutes.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
EDTA is typically used as a positive control.
-
The percentage of iron-chelating activity can be calculated using the following formula:
% Chelating Activity = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control (without the chelating agent) and A_sample is the absorbance in the presence of the this compound derivative. The IC50 value, the concentration of the compound that chelates 50% of the iron, can then be determined.
Visualizing the Chelation Process and its Impact
To better understand the experimental workflow and the potential biological implications of metal chelation, the following diagrams are provided.
References
- 1. New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones from the old to new: iron chelators that are more than just ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of thiosemicarbazones with antifungal and antitumor effects: cellular iron chelation mediating cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. naturalspublishing.com [naturalspublishing.com]
Cross-Reactivity of Acetone Thiosemicarbazone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the spectrum of activity and potential cross-reactivity of a compound is paramount. This guide provides a comparative analysis of Acetone thiosemicarbazone (ATSC), a molecule belonging to the versatile class of thiosemicarbazones, across various biological assays. We present a compilation of its performance against cancer cell lines, bacteria, and fungi, alongside a prominent alternative, Triapine, to offer a broader perspective on its therapeutic potential and off-target effects.
Thiosemicarbazones are characterized by their ability to chelate metal ions, a property intrinsically linked to their biological activity. This guide delves into the quantitative data available for ATSC and its counterparts, outlines the experimental methodologies used to generate this data, and visualizes the key signaling pathways and experimental workflows involved.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activity of this compound and other selected thiosemicarbazones in anticancer, antibacterial, and antifungal assays. The data, presented as IC50 (half-maximal inhibitory concentration) for anticancer activity and MIC (minimum inhibitory concentration) for antimicrobial activity, allows for a direct comparison of potency.
Table 1: Anticancer Activity of Thiosemicarbazones (IC50, µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound (ATSC) | Ehrlich Ascites Carcinoma (EAC) | Not specified in µM, but showed significant tumor growth inhibition at 1.0, 1.5, and 2.0 mg/kg doses. | [1] |
| Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) | MIA PaCa-2 (Pancreatic) | 1 | [2] |
| L1210 (Leukemia) | Potent inhibition demonstrated | [3] | |
| DU145, U251, PSN1 (Prostate, Glioblastoma, Pancreatic) | Enhances radiosensitivity at 5 µM | [4] | |
| p-aminobenzoic acid thiosemicarbazone derivative (4h) | HT29 (Colon) | 0.07 | [5] |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | PANC-1, MIAPaCa-2 (Pancreatic), DU145 (Prostate) | Inhibition of STAT3 phosphorylation | [6] |
| Pd(II)-thiosemicarbazone complexes (B family) | Ovarian and Breast Cancer Cell Lines | < 1 µM and ~2 µM, respectively | [4] |
Table 2: Antibacterial Activity of Thiosemicarbazones (MIC, µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound (ATSC) metal complexes | Various bacteria | Generally more potent than the free ligand | [7] |
| p-aminobenzoic acid thiosemicarbazone derivative (4d) | Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Vibrio cholerae, Bacillus subtilis | ~1 µM | [5] |
| N-methyl thiosemicarbazone (4) | Staphylococcus aureus, Pseudomonas aeruginosa | 39.68 | [8] |
| Ag-thiosemicarbazone complex (T39) | Escherichia coli, Staphylococcus aureus | 0.018 | [9] |
Table 3: Antifungal Activity of Thiosemicarbazones (MIC, µg/mL)
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| This compound (ATSC) metal complexes | Aspergillus niger, Penicillium species, Rhizopus, Candida albicans | More potent than the free ligand; Cu(ACNT)2Cl2 showed a 27.67±0.58 mm zone of inhibition against Rhizopus | [7][10] |
| p-aminobenzoic acid thiosemicarbazone derivative (4f) | Candida albicans | 1.29 µM | [5] |
| Thiosemicarbazone-chalcones | Candida krusei | 0.011-0.026 µmol/ml | [1] |
| Novel thiosemicarbazone (5r) | Candida glabrata isolates | 0.0625 - 4 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, SW620) in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with varying concentrations of the thiosemicarbazone compound (e.g., 0 to 50 µM) and incubate for a further 24 to 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the thiosemicarbazone compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by adding a viability indicator like p-iodonitrotetrazolium violet (INT).[12]
Antifungal Activity: Agar Disk Diffusion Method
This method assesses the susceptibility of fungi to antimicrobial agents.
-
Inoculum Preparation: Prepare a fungal suspension and adjust its turbidity to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the fungal inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue for yeasts).[7]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the thiosemicarbazone compound onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antifungal activity.
Mandatory Visualizations
Signaling Pathways of Thiosemicarbazones
Thiosemicarbazones exert their biological effects through multiple mechanisms, primarily centered around their ability to chelate iron and other metal ions. This chelation disrupts key cellular processes, leading to cell death.
Caption: Key signaling pathways affected by thiosemicarbazones.
Experimental Workflow: Biological Activity Screening
The general workflow for assessing the biological activity of a compound like this compound involves a series of standardized assays.
Caption: General workflow for screening biological activity.
References
- 1. Antifungal effects of thiosemicarbazone-chalcones on Aspergillus, Candida and Sporothrix strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and antibiofilm activity of acetone leaf extracts of nine under-investigated south African Eugenia and Syzygium (Myrtaceae) species and their selectivity indices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Reliability of Biological Assays Using Acetone Thiosemicarbazone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Acetone Thiosemicarbazone and related thiosemicarbazone derivatives in various biological assays. While direct metrological data on the reproducibility and reliability of assays using this compound is limited in publicly available literature, this document synthesizes existing experimental data to offer insights into its potential performance relative to other thiosemicarbazones. The information is intended to aid researchers in designing robust and reliable experimental protocols.
Introduction to Thiosemicarbazones in Biological Assays
Thiosemicarbazones are a class of Schiff bases known for their wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] These compounds are synthesized through the condensation of a thiosemicarbazide with an aldehyde or ketone.[2] Their biological activity is often attributed to their ability to chelate metal ions, which is a critical factor in their antiproliferative effects.[4] The general structure of thiosemicarbazones allows for extensive modification, leading to a diverse library of compounds with varying biological activities.[5][6] this compound is a simple derivative formed from the reaction of thiosemicarbazide and acetone.
The reliability of biological assays using these compounds can be influenced by factors such as compound solubility, stability, and potential for off-target effects.[7] This guide will explore these aspects by comparing the reported biological activities and experimental protocols for various thiosemicarbazone derivatives.
Performance Comparison in Biological Assays
The following tables summarize the reported biological activities of this compound and other thiosemicarbazone derivatives across different assays. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are commonly used to quantify the antiproliferative activity of these compounds.[1]
Table 1: Comparative Antifungal Activity of this compound and its Metal Complexes
| Compound | Aspergillus niger | Penicillium species | Rhizopus species | Candida albicans |
| This compound (ACTSC) | + | + | + | + |
| Ni(ACTSC)2SO4 | ++ | ++ | ++ | ++ |
| Zn(ACTSC)2Cl2 | ++ | ++ | ++ | ++ |
| Cu(ACTSC)2SO4EtOH | +++ | +++ | +++ | +++ |
| Cu(ACTSC)2Cl2 | +++ | +++ | +++ | +++ |
Activity is indicated qualitatively: + (low), ++ (moderate), +++ (high). Data suggests that metal complexes of this compound show enhanced antifungal activity compared to the ligand alone.[8]
Table 2: Comparative Anticancer Activity of Various Thiosemicarbazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (1) | MCF-7 (Breast Cancer) | Active (qualitative) | [9] |
| 3-methoxy benzaldehyde thiosemicarbazone (2) | MCF-7 (Breast Cancer) | More active than (1) | [9] |
| Compound 15f | Various Human Cancer Cell Lines | 0.19 - 1.37 | [10] |
| Compound 17e | A549 (Lung Cancer) | Strongest activity in series | [10] |
| Compound 17a | HeLa (Cervical Cancer) | Strongest activity in series | [10] |
| Compound 3m | C6 (Glioma) & MCF7 (Breast Cancer) | Most potent in study | [11] |
This table highlights the potent anticancer activity of various thiosemicarbazone derivatives, often exceeding that of standard chemotherapeutic agents like 5-FU and Imatinib in the cited studies.[10][11]
Experimental Protocols
Reliable and reproducible data is contingent on well-defined experimental protocols. Below are methodologies for key experiments involving thiosemicarbazones.
Synthesis of this compound
A common method for the synthesis of this compound involves the reflux condensation of thiosemicarbazide and acetone.[3][8]
Materials:
-
Thiosemicarbazide
-
Acetone
-
Methanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Dissolve thiosemicarbazide in methanol by refluxing at 50°C.[8]
-
Add a solution of acetone in methanol to the refluxing solution, followed by a few drops of concentrated HCl.[3][8]
-
Continuously stir and reflux the reaction mixture for 4 hours at 60°C.[3][8]
-
Reduce the volume of the reaction mixture and cool it on ice water.[3][8]
-
The precipitated crystals of this compound are then collected, washed with cold methanol, and dried.[3][8]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[1][12]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT solution
-
Dimethyl Sulfoxide (DMSO)
-
Thiosemicarbazone compound stock solution (in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the thiosemicarbazone compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antifungal Activity Assay (Agar Disc Diffusion Method)
This method is used to assess the antimicrobial activity of chemical substances.[8]
Materials:
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile filter paper discs
-
Thiosemicarbazone compound solution
Procedure:
-
Prepare SDA plates and inoculate them with the fungal strain.
-
Impregnate sterile filter paper discs with the thiosemicarbazone solution at a known concentration.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 72 hours).[8]
-
Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antifungal activity.
Signaling Pathways and Mechanisms of Action
The biological effects of thiosemicarbazones are multifaceted and can involve the modulation of various cellular signaling pathways.[1][13] Their ability to chelate iron is a key mechanism, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[4] This action can induce cell cycle arrest and apoptosis.[1][13]
Below are diagrams illustrating a generalized experimental workflow and a potential signaling pathway affected by thiosemicarbazones.
Caption: Workflow for an in vitro cytotoxicity assay using thiosemicarbazones.
Caption: Proposed mechanism of anticancer action for thiosemicarbazones.
Conclusion
This compound and its derivatives are versatile compounds with significant potential in various biological assays. While direct comparative studies on assay reproducibility are not extensively documented, the available data on their biological activity suggest that structural modifications and the formation of metal complexes can significantly impact their efficacy. For researchers, ensuring the reliability of assays with these compounds requires careful attention to experimental design, including solubility, concentration, and potential off-target effects. The protocols and data presented in this guide offer a foundation for developing robust and reproducible assays for the evaluation of thiosemicarbazone-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (2020) | Bhushan Shakya | 85 Citations [scispace.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiosemicarbazone Cytotoxicity Against Established Chemotherapeutics: Cisplatin and Dxorubicin
In the landscape of anticancer drug discovery, thiosemicarbazones have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a wide array of cancer cell lines.[1][2] Their unique chemical properties, particularly their ability to chelate metal ions, contribute to their potent antitumor activity.[3] This guide provides a comparative overview of the cytotoxicity of various thiosemicarbazone derivatives against two widely used chemotherapeutic agents, cisplatin and doxorubicin, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of a compound in inhibiting cancer cell proliferation. The following table summarizes the IC50 values for several thiosemicarbazone derivatives in comparison to cisplatin and doxorubicin across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazones & Complexes | |||
| Complex 87 (Pt(II) complex) | NCI-H460 (Non-small cell lung) | 2.8 ± 1.1 | [4] |
| Complex 49 (Ru(η6-p-cymene) complex) | A549 (Lung) | 11.5 | [4] |
| Binuclear Ni(II) complexes (81-84) | A549 (Lung) | 4.97–6.44 | [4] |
| FA4 (Sigma-2 receptor-targeting TSC) | MCF7 (Breast) | 1.53 | [5] |
| FA4 (Sigma-2 receptor-targeting TSC) | A549 (Lung) | 1.84 | [5] |
| PS3 (Sigma-2 receptor-targeting TSC) | MCF7 (Breast) | 1.81 | [5] |
| PS3 (Sigma-2 receptor-targeting TSC) | A549 (Lung) | 2.20 | [5] |
| 3-MBTSc | MCF-7 (Breast) | 2.821 ± 0.008 (µg/mL) | [6] |
| 4-NBTSc | MCF-7 (Breast) | 7.102 ± 0.010 (µg/mL) | [6] |
| PdB1 (Pd(II) complex) | A2780 (Ovarian) | < 1 | [7] |
| PdB1 (Pd(II) complex) | MDA-MB-231 (Breast) | ~2 | [7] |
| Reference Drugs | |||
| Cisplatin | NCI-H460 (Non-small cell lung) | 5.2 ± 2.2 | [4] |
| Cisplatin | A549 (Lung) | 21.3 | [4] |
| Cisplatin | A549 (Lung) | 31.08 ± 0.79 | [4] |
| Cisplatin | HeLa (Cervical) | 77.4 | [8] |
| Doxorubicin | MCF-7 (Breast) | 3.162 ± 0.018 (µg/mL) | [6] |
| Doxorubicin | HeLa (Cervical) | 1.7 | [8] |
| Doxorubicin | HepG2 (Liver) | 11.1 | [8] |
Experimental Protocols
The following is a generalized experimental protocol for determining cytotoxicity using the MTT assay, a common colorimetric method cited in the reviewed literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess cell viability and proliferation as an indicator of cytotoxicity.[9]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Thiosemicarbazone compounds, cisplatin, and doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the exponential growth phase and determine cell viability (e.g., using trypan blue exclusion). Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazones, cisplatin, and doxorubicin in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include wells with untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the cell line and study objectives.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 1.5 to 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Gently shake the plate for about 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Mechanisms of Action and Signaling Pathways
Thiosemicarbazones, cisplatin, and doxorubicin induce cytotoxicity through distinct yet sometimes overlapping mechanisms.
Thiosemicarbazones: A Multi-Faceted Approach
Thiosemicarbazones exert their anticancer effects through various mechanisms.[3] A primary mode of action is the chelation of essential metal ions like iron and copper, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[3][4] This disruption of cellular metal homeostasis can also generate reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.[3] Some thiosemicarbazones can also induce apoptosis through the upregulation of the metastasis suppressor protein Ndrg1 and by causing mitochondrial dysfunction.[3][11]
Cisplatin: DNA Damage as a Primary Trigger
Cisplatin is a platinum-based drug that primarily acts by cross-linking DNA.[12] Upon entering the cell, its chloride ligands are replaced by water molecules in a process called aquation, which activates the drug. The aquated cisplatin then binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks.[7] These DNA adducts distort the DNA helix, inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[7][13]
Doxorubicin: A Dual Threat of DNA Intercalation and Enzyme Inhibition
Doxorubicin, an anthracycline antibiotic, has a multi-modal mechanism of action.[14][15] It can intercalate between DNA base pairs, which obstructs DNA and RNA synthesis.[12] Additionally, doxorubicin inhibits the enzyme topoisomerase II. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, it prevents the re-ligation of the DNA strands, leading to double-strand breaks.[14] Doxorubicin is also known to generate free radicals, contributing to oxidative stress and cellular damage.[14]
Conclusion
The data presented indicate that many thiosemicarbazone derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some demonstrating superior or comparable potency to cisplatin and doxorubicin. Their multifaceted mechanism of action, which includes metal chelation, enzyme inhibition, and induction of oxidative stress, makes them attractive candidates for further development. The ability of some thiosemicarbazone complexes to overcome cisplatin resistance is also a significant advantage.[1] Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this promising class of anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin and Doxorubicin Induce Distinct Mechanisms of Ovarian Follicle Loss; Imatinib Provides Selective Protection Only against Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [ouci.dntb.gov.ua]
Unveiling the Potent Activity of Thiosemicarbazones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of thiosemicarbazone derivatives, a versatile class of compounds exhibiting significant anticancer, antiviral, and antimicrobial properties. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this guide aims to facilitate the rational design of more potent and selective therapeutic agents.
Thiosemicarbazones are characterized by a core structure formed from the condensation of a thiosemicarbazide with an aldehyde or ketone. Their biological activity is profoundly influenced by the nature of the substituents on both the aldehyde/ketone moiety and the thiosemicarbazide backbone. A critical feature of many biologically active thiosemicarbazones is their ability to chelate metal ions, particularly iron, which is essential for the proliferation of cancer cells and the function of key viral and bacterial enzymes.
Anticancer Activity: A Tale of Metal Chelation and Oxidative Stress
The anticancer activity of thiosemicarbazone derivatives is the most extensively studied aspect of their pharmacology. A key determinant of their efficacy is the presence of an α-N-heterocyclic ring system, which, in conjunction with the thiosemicarbazone side chain, creates a potent tridentate (N,N,S) ligand system for metal chelation.
Comparative Anticancer Activity of Thiosemicarbazone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiosemicarbazone derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 (Breast) | 2.82 | [1] |
| B16-F0 (Melanoma) | 2.90 | [1] | |
| EAC (Ascites) | 3.36 | [1] | |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 (Breast) | 7.10 | [1] |
| B16-F0 (Melanoma) | 7.13 | [1] | |
| EAC (Ascites) | 3.83 | [1] | |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | Various Tumor Cells | 0.002 - 0.04 | [2] |
| Compound 5 (Benzodioxole-based) | A549 (Lung) | 10.67 | |
| C6 (Glioma) | 4.33 | ||
| Compound 10 (Benzodioxole-based) | A549 (Lung) | 29.67 | |
| C6 (Glioma) | 12.33 | ||
| DM(tsc)T (Triphenylphosphonium derivative) | PC-3 (Prostate) | 2.64 | [3] |
| Cisplatin (Reference Drug) | PC-3 (Prostate) | 5.47 | [3] |
Structure-Activity Relationship Insights:
-
Substitution on the Benzaldehyde Ring: As seen with 3-MBTSc and 4-NBTSc, the position and nature of substituents on the aromatic ring significantly impact cytotoxicity. The methoxy group at the 3-position appears more favorable for activity against MCF-7 and B16-F0 cells compared to the nitro group at the 4-position.[1]
-
Heterocyclic Scaffolds: The high potency of Dp44mT highlights the importance of the di-2-pyridylketone scaffold in enhancing anticancer activity.[2]
-
Bulky Side Chains: The introduction of a triphenylphosphonium moiety in DM(tsc)T resulted in potent activity against prostate cancer cells, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[3]
Mechanism of Anticancer Action: The Intrinsic Apoptosis Pathway
A primary mechanism by which thiosemicarbazones exert their anticancer effects is through the induction of apoptosis, often mediated by the intrinsic or mitochondrial pathway. This process is typically initiated by the generation of reactive oxygen species (ROS) resulting from the redox cycling of their metal complexes, particularly iron.
Caption: Intrinsic apoptosis pathway induced by thiosemicarbazones.
This signaling cascade involves the chelation of intracellular iron by the thiosemicarbazone, leading to the formation of redox-active iron complexes that catalyze the production of damaging ROS.[4] This oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c.[3] Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.[4] Studies have shown that active thiosemicarbazones can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[4]
Another key target for many anticancer thiosemicarbazones is the enzyme ribonucleotide reductase (RR) , which is crucial for DNA synthesis and repair.[5] By chelating the iron in the active site of the R2 subunit of RR, these compounds inhibit its activity, leading to depletion of the deoxyribonucleotide pool and cell cycle arrest.[5][6]
Antimicrobial and Antiviral Activities
The structure-activity relationships of thiosemicarbazone derivatives also extend to their antimicrobial and antiviral properties. Their ability to interfere with essential metal-dependent enzymes in pathogens is a key aspect of their mechanism of action.
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiosemicarbazone derivatives against common bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Acetaldehyde thiosemicarbazone | E. coli | >250 | [7] |
| S. aureus | 250 | [7] | |
| Cu(II) complex of Acetaldehyde thiosemicarbazone | E. coli | 125 | [7] |
| S. aureus | 62.5 | [7] | |
| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 | [8] |
| S. aureus | 0.018 | [8] | |
| Lapachol thiosemicarbazone | S. aureus | 0.10 (µmol/mL) | [9] |
| E. faecalis | 0.05 (µmol/mL) | [9] | |
| N-methyl thiosemicarbazones (compounds 4 & 8) | S. aureus | 39.68 | [10] |
| P. aeruginosa | 39.68 | [10] |
Structure-Activity Relationship Insights:
-
Metal Complexation: The antimicrobial activity of thiosemicarbazones is often significantly enhanced upon complexation with metal ions like copper and silver, as demonstrated by the lower MIC values of the metal complexes compared to the free ligands.[7][8]
-
Parent Aldehyde/Ketone: The choice of the carbonyl precursor influences the antimicrobial spectrum and potency. For instance, lapachol-derived thiosemicarbazone showed potent activity against Gram-positive bacteria.[9]
-
Substituents on Thiosemicarbazide: Modifications on the N-terminal of the thiosemicarbazide moiety, such as the presence of imidazole or thiophene rings, can confer activity against a broader range of bacteria, including Pseudomonas aeruginosa.[10]
Antiviral Potential
Thiosemicarbazone derivatives have shown promise as antiviral agents, particularly against DNA viruses like herpes simplex virus (HSV) and poxviruses, as well as some RNA viruses. Their mechanism of action is often attributed to the inhibition of viral ribonucleotide reductase or other essential viral enzymes. While comprehensive comparative tables of IC50 values are less common in the literature, studies have demonstrated the potent anti-HSV activity of 2-acetylpyridine thiosemicarbazone derivatives.[11] Research has also explored their activity against influenza virus, with some derivatives showing inhibitory effects.[12][13]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the thiosemicarbazone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Result Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
Principle: A confluent monolayer of host cells is infected with a virus in the presence of a test compound. An overlay of semi-solid medium restricts the spread of progeny virus, resulting in the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.
Procedure:
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with various concentrations of the thiosemicarbazone derivative.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial screening and evaluation of thiosemicarbazone derivatives.
Caption: General workflow for thiosemicarbazone drug discovery.
Conclusion
Thiosemicarbazone derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their mechanism of action, often revolving around metal chelation and the subsequent generation of oxidative stress or inhibition of key metalloenzymes, provides a solid foundation for the rational design of novel therapeutics. The structure-activity relationships highlighted in this guide underscore the critical role of specific structural modifications in fine-tuning the potency and selectivity of these compounds. By utilizing the comparative data and detailed experimental protocols provided, researchers can accelerate the development of next-generation thiosemicarbazone-based drugs for the treatment of cancer, infectious diseases, and viral infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. arabjchem.org [arabjchem.org]
- 7. Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes | Scholars Middle East Publishers [saudijournals.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Acetone Thiosemicarbazone: A Comparative Analysis of In Vitro and In Vivo Efficacy
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Acetone Thiosemicarbazone (ATSC). This document synthesizes available experimental data on its anticancer, antimicrobial, and antiviral properties, offering a valuable resource for assessing its therapeutic potential.
This compound belongs to the thiosemicarbazone class of compounds, which are known for their diverse biological activities. These activities are often attributed to their ability to chelate metal ions and inhibit key enzymes involved in cellular proliferation and microbial replication. This guide presents a structured overview of the scientific evidence for ATSC's efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Anticancer Efficacy
The anticancer potential of thiosemicarbazones has been a subject of significant research, with their mechanism of action often linked to the chelation of iron and subsequent inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[1]
In Vitro Data
Specific in vitro cytotoxic data, such as IC50 values for this compound against common cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116), is not extensively available in the reviewed literature. However, the broader class of thiosemicarbazones has demonstrated significant cytotoxic activity against various cancer cell lines. For illustrative purposes, the table below includes data on other thiosemicarbazone derivatives. It is crucial to note that these are not direct data for this compound and should be interpreted with caution.
| Compound | Cell Line | IC50 (µM) | Reference |
| (2Z)-N-Benzyl-2-(3-methoxybenzylidene)hydrazinecarbothioamide | HT-29 (Colon) | 6.7 | [2] |
| (2Z)-N-Benzyl-2-(3-methoxybenzylidene)hydrazinecarbothioamide | SW620 (Colon) | 8.3 | [2] |
| (2Z)-N-Benzyl-2-(3-methoxybenzylidene)hydrazinecarbothioamide | MCF-7 (Breast) | 14.5 | [3] |
| (2Z)-N-Benzyl-2-(3-methoxybenzylidene)hydrazinecarbothioamide | A549 (Lung) | 23.7 | [3] |
In Vivo Data
A study on Swiss albino mice bearing Ehrlich Ascites Carcinoma (EAC) provides direct in vivo evidence of the anticancer activity of this compound.[4][5] Treatment with ATSC resulted in a significant inhibition of tumor growth and an increase in the life span of the tumor-bearing mice.[4]
| Treatment | Dose (mg/kg, i.p.) | Tumor Cell Growth Inhibition (%) | Increase in Life Span (%) | Reference |
| This compound | 1.0 | 69.22 | 69.55 | [4] |
| This compound | 1.5 | 78.47 | 80.03 | [4] |
| This compound | 2.0 | 83.18 | 86.63 | [4] |
| Bleomycin (Standard) | 0.3 | 88.20 | - | [4] |
Antimicrobial Efficacy
Thiosemicarbazones are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against bacteria and fungi.
In Vitro Data
| Compound | Organism | Zone of Inhibition (mm) | Reference |
| This compound | Aspergillus niger | - | [6] |
| This compound | Penicillium species | - | [6] |
| This compound | Rhizopus species | - | [6] |
| This compound | Candida albicans | - | [6] |
| Cu(ACNT)2Cl2 | Rhizopus species | 27.67 ± 0.58 | [6] |
For comparative context, the table below presents MIC values for other thiosemicarbazone derivatives against common microbial pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| N-methyl thiosemicarbazone derivative 4 | Staphylococcus aureus | 39.68 | [2] |
| N-methyl thiosemicarbazone derivative 8 | Staphylococcus aureus | 39.68 | [2] |
| N-methyl thiosemicarbazone derivatives 1-8 | Escherichia coli | 2.45 - 19.84 | [2] |
| Thiosemicarbazone derivative 2C | Candida albicans | 4.92 ± 0.76 | [7] |
In Vivo Data
No specific in vivo antimicrobial efficacy studies for this compound were identified in the reviewed literature. However, a study on a different thiosemicarbazone derivative, R91, demonstrated its efficacy in a murine skin infection model against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds for in vivo applications.[8]
Antiviral Efficacy
The antiviral activity of thiosemicarbazones has been reported against a variety of DNA and RNA viruses.[9][10]
In Vitro Data
Specific 50% effective concentration (EC50) values for this compound against viruses such as Herpes Simplex Virus (HSV) or Dengue Virus (DENV) were not found in the reviewed literature. The antiviral potential of the broader thiosemicarbazone class is generally acknowledged, with some studies reporting EC50 values for various derivatives against different viruses.
In Vivo Data
No in vivo antiviral efficacy studies specifically for this compound were identified in the reviewed literature.
Experimental Protocols
Synthesis of this compound
Acetone and thiosemicarbazide are mixed in a 1:1 molar ratio and refluxed for 3-4 hours. The solution is then distilled to half its volume and left to stand overnight, during which a white crystalline product of this compound precipitates. The crystals are then recrystallized, filtered, washed with ethanol, and dried.[11]
In Vivo Anticancer Activity against Ehrlich Ascites Carcinoma (EAC) in Mice
-
Animal Model: Swiss albino mice are used.
-
Tumor Inoculation: EAC cells are inoculated intraperitoneally (i.p.) into the mice.
-
Treatment: Twenty-four hours after inoculation, the test compound (this compound) is administered i.p. daily for a specified number of days. A standard anticancer drug (e.g., Bleomycin) and a control group (untreated) are included.
-
Parameters Monitored:
-
Tumor Cell Growth Inhibition: On a specific day post-inoculation, EAC cells are harvested from the peritoneal cavity, and the number of viable cells is counted to determine the percentage of inhibition compared to the control group.
-
Increase in Life Span: The survival time of the mice in each group is monitored, and the percentage increase in life span is calculated relative to the control group.
-
Tumor Weight: In solid tumor models, the tumor is excised and weighed at the end of the study.[4]
-
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[12][13]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[3][14]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[12]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium.[11]
-
Inoculum Preparation: A standardized suspension of the microorganism to be tested is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[12]
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.[11]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus and Compound Incubation: A known amount of virus is incubated with different concentrations of the test compound.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization and Counting: The cells are stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.
Visualizations
Mechanism of Action and Experimental Workflow Diagrams
Caption: General mechanism of thiosemicarbazone anticancer activity.
Caption: Workflow for in vivo anticancer efficacy testing.
Conclusion
This compound has demonstrated notable in vivo anticancer activity in a murine model of Ehrlich Ascites Carcinoma. While comprehensive in vitro data for ATSC across a wide range of cancer cell lines, bacteria, fungi, and viruses are currently limited in the available literature, the broader class of thiosemicarbazones consistently shows potent biological activity. The established mechanisms of action, primarily iron chelation and ribonucleotide reductase inhibition, provide a strong rationale for their therapeutic potential. Further research is warranted to fully elucidate the specific in vitro efficacy of this compound and to explore its full therapeutic window for various diseases. This guide serves as a foundational resource to inform and direct future investigations into this promising compound.
References
- 1. Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Selectivity of Acetone Thiosemicarbazone for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acetone thiosemicarbazone (ATSC) belongs to the thiosemicarbazone class of compounds, which have garnered significant interest in oncology for their potential as anticancer agents. A critical aspect of any potential chemotherapeutic is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This guide provides a comparative evaluation of the selectivity of thiosemicarbazones, with a focus on ATSC and structurally similar analogues, for cancer cells over normal cells, supported by experimental data and detailed methodologies.
Executive Summary
While direct comparative data for this compound (ATSC) is limited in the reviewed literature, studies on closely related thiosemicarbazone derivatives consistently demonstrate a degree of selectivity for cancer cells over normal cells. This selectivity is often attributed to the higher metabolic rate and increased levels of reactive oxygen species (ROS) in cancer cells, which renders them more susceptible to the cytotoxic effects of thiosemicarbazones. The primary mechanism of action involves the induction of oxidative stress and subsequent apoptosis through mitochondrial pathways.
Data Presentation: Comparative Cytotoxicity of Thiosemicarbazones
The following tables summarize the in vitro cytotoxicity of various thiosemicarbazone derivatives against a panel of human cancer cell lines and normal cell lines, as measured by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate greater cytotoxic activity.
Table 1: Cytotoxicity (IC50/EC50 in µM) of Thiosemicarbazone Derivatives in Cancer vs. Normal Cell Lines
| Compound | Cancer Cell Line | IC50/EC50 (µM) | Normal Cell Line | IC50/EC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| Thiazole Derivative 2h | HL-60 | 43 | Vero | >100 | >2.33 | [1] |
| Thiazole Derivative 2d | MCF-7 | 76 | Vero | >100 | >1.32 | [1] |
| FA4 | MCF-7 | 1.53 | MCF10A | 10.08 | 6.59 | [2] |
| FA4 | A549 | 1.84 | BEAS-2B | 8.73 | 4.74 | [2] |
| PS3 | MCF-7 | 1.81 | MCF10A | 7.32 | 4.04 | [2] |
| PS3 | A549 | 2.20 | BEAS-2B | 1.17 | 0.53 | [2] |
| Bis(thiosemicarbazone) 1 | A549 | 14.33 | L929 | >50 | >3.49 | [3] |
| Bis(thiosemicarbazone) 10 | A549 | 11.67 | L929 | >50 | >4.28 | [3] |
| Bis(thiosemicarbazone) 11 | A549 | 16.67 | L929 | >50 | >2.99 | [3] |
| Thiosemicarbazide Deriv. 1 | MKN74 | 137.38 | BJ Fibroblasts | 631.45 | 4.60 | [4] |
| Thiosemicarbazide Deriv. 2 | MKN74 | 143.54 | BJ Fibroblasts | 756.85 | 5.27 | [4] |
Note: A higher selectivity index indicates greater selectivity for cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of thiosemicarbazone derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiosemicarbazone compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Signaling Pathway: Thiosemicarbazone-Induced Apoptosis
Caption: Proposed signaling pathway for thiosemicarbazone-induced apoptosis in cancer cells.
Discussion of Findings
The experimental data presented in Table 1, derived from studies on various thiosemicarbazone derivatives, consistently show lower IC50 or EC50 values for cancer cell lines compared to normal cell lines. This indicates a preferential cytotoxic effect against cancerous cells. The selectivity indices, which quantify this preference, range from moderately selective to highly selective.
The underlying mechanism for this selectivity is believed to be linked to the distinct biochemical environment of cancer cells.[5] Cancer cells often exhibit elevated levels of intracellular reactive oxygen species (ROS) and a higher demand for transition metals like iron and copper to support their rapid proliferation.[5] Thiosemicarbazones can chelate these metal ions, forming redox-active complexes that further exacerbate oxidative stress, pushing the cancer cells beyond a tolerable threshold and into apoptosis.[5] Normal cells, with their lower basal ROS levels and more robust antioxidant defense systems, are better equipped to handle the induced oxidative stress, thus exhibiting higher resistance to the cytotoxic effects of these compounds.[5]
The proposed signaling pathway illustrates how thiosemicarbazones, including by extension ATSC, likely trigger apoptosis. The initial event is a significant increase in intracellular ROS. This surge in ROS has a dual effect: it can activate the Nrf2-mediated antioxidant response as a cellular defense mechanism, but more critically, it leads to mitochondrial dysfunction.[6] The loss of mitochondrial membrane potential is a key step, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, with the activation of initiator caspase-9 and subsequent activation of effector caspases-3 and -7, ultimately leading to the execution of the apoptotic program.[7]
Conclusion
References
- 1. scielo.br [scielo.br]
- 2. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(ii) thiosemicarbazone complexes induce marked ROS accumulation and promote nrf2-mediated antioxidant response in highly resistant breast cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Multifunctional thiosemicarbazones targeting sigma receptors: in vitro and in vivo antitumor activities in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Acetone thiosemicarbazone with other ribonucleotide reductase inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Ribonucleotide reductase (RR) is a critical, rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair. Its elevated expression in malignant cells makes it a prime target for anticancer therapies. This guide provides an objective, data-driven comparison of thiosemicarbazones, a potent class of RR inhibitors, against other established inhibitors like Hydroxyurea and Gemcitabine. While Acetone Thiosemicarbazone is a member of this class, this guide will focus on the extensively studied and clinically evaluated compound Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) as a representative agent for a robust, data-supported comparison.
Comparative In Vitro Efficacy
The cytotoxic potential of RR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) across various cancer cell lines. The table below summarizes the IC50 values for Triapine, Hydroxyurea, and Gemcitabine, demonstrating their relative potencies. Lower IC50 values indicate higher potency.
| Inhibitor | Cancer Cell Line | IC50 Value | Key Insights |
| Triapine | HL-60 (Human promyelocytic leukemia) | 0.29 µM[1] | Thiosemicarbazones like Triapine show high potency, often in the sub-micromolar range.[1] |
| SW480 (Human colon adenocarcinoma) | 0.82 µM[2][3] | Demonstrates broad-spectrum activity against various tumor types.[4] | |
| Hydroxyurea | HL-60 (Human promyelocytic leukemia) | 87 µM[1] | The first-generation RR inhibitor, generally less potent than Triapine.[1][5] |
| HCT-116 (Human colon carcinoma) | 223 µM[6] | Often requires high micromolar concentrations for significant cell inhibition.[6] | |
| L1210 (Mouse leukemia) | 21.4 - 32 µM[6][7] | A benchmark compound, but its use can be limited by resistance and side effects.[8] | |
| Gemcitabine | MIA PaCa-2 (Human pancreatic cancer) | 0.025 µM (25 nM)[9] | As a nucleoside analog, it shows extremely high potency in sensitive cell lines.[9][10][11] |
| PANC-1 (Human pancreatic cancer) | 0.048 µM (48.5 nM)[9] | Efficacy can be limited by cellular uptake and metabolism mechanisms.[11] | |
| MIA-G (Gemcitabine-Resistant) | 1.24 µM (1243 nM)[8] | Highlights the challenge of acquired resistance in clinical use.[8] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density).
Mechanism of Action: Targeting the Engine of DNA Synthesis
RR inhibitors function through distinct mechanisms, primarily targeting one of the two subunits of the enzyme, R1 (catalytic subunit) or R2 (radical-generating subunit).
-
Thiosemicarbazones (e.g., Triapine): These compounds act as potent chelators of the di-iron center within the R2 subunit. This interaction disrupts the essential tyrosyl free radical, which is required for the catalytic cycle, thereby inactivating the enzyme.[12][13][14][15]
-
Hydroxyurea: This small molecule also quenches the tyrosyl free radical in the R2 subunit, though it is generally less potent than thiosemicarbazones.[1][5]
-
Gemcitabine: As a nucleoside analog, Gemcitabine is metabolized within the cell to its diphosphate and triphosphate forms. The diphosphate form acts as a mechanism-based inhibitor of the R1 subunit, irreversibly inactivating the enzyme.[8]
The following diagram illustrates the distinct points of inhibition within the RR pathway.
Caption: Mechanisms of different RR inhibitor classes.
Experimental Protocols & Workflow
Objective comparison requires standardized methodologies. Below are detailed protocols for the key assays used to generate the data in this guide.
Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[16][17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds (Triapine, Hydroxyurea, etc.) in culture medium. Replace the existing medium with 100 µL of the medium containing the respective drug concentrations. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plates for a specified duration, typically 48 to 72 hours, under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours until purple formazan crystals are visible.[16][17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Ribonucleotide Reductase Activity Assay
This assay directly measures the enzymatic conversion of a ribonucleotide substrate to a deoxyribonucleotide product.[19][20][21][22][23]
Protocol:
-
Enzyme Preparation: Use purified recombinant human RR subunits (R1 and R2) or prepare cell extracts containing RR activity.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6) containing magnesium, a reducing agent (like DTT), and an allosteric effector (like ATP).
-
Inhibitor Addition: Add the RR inhibitor of interest at various concentrations to the reaction tubes.
-
Enzyme Addition: Add the R1 and R2 subunits to the reaction mixture and pre-incubate briefly.
-
Reaction Initiation: Start the reaction by adding the substrate, typically a radiolabeled ribonucleotide such as [3H]CDP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heating.
-
Product Separation & Quantification: Separate the deoxyribonucleotide product ([3H]dCDP) from the unreacted substrate. This is commonly done using HPLC or by enzymatic degradation of the remaining substrate followed by scintillation counting of the product. The activity is calculated based on the amount of product formed over time.
Caption: Standard experimental workflows for inhibitor evaluation.
References
- 1. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is Triapine used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Ribonucleotide Reductase Inhibitors: A Review on S...: Ingenta Connect [ingentaconnect.com]
- 15. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. atcc.org [atcc.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Benchmarking the antibacterial activity of Acetone thiosemicarbazone against known drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the antibacterial activity of Acetone Thiosemicarbazone (ACTSC) against established antibiotic agents. The following sections detail its performance based on available experimental data, outline the methodologies for antibacterial susceptibility testing, and illustrate the proposed mechanism of action.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The data presented below summarizes the MIC values for this compound and a selection of commonly used antibiotics against various bacterial strains.
Disclaimer: The MIC data for this compound and the compared antibiotics are compiled from different studies. Direct comparison should be approached with caution as experimental conditions may have varied.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Bacillus subtilis (µg/mL) |
| This compound | 250-500[1] | 250-500[1] | 250-500[1] | 250-500[1] |
| Ciprofloxacin | 0.013 - 0.08[2] | 0.6[2] | 0.15[2] | 0.25 - 1.0 |
| Ampicillin | 2 - 8 | 0.25 - 2 | >128 | 0.125 - 1 |
| Gentamicin | 0.25 - 2 | 0.125 - 1 | 0.5 - 4 | 0.06 - 0.5 |
| Tetracycline | 0.5 - 4 | 0.25 - 2 | 8 - 32 | 0.125 - 1 |
Note: Data for standard antibiotics are typical ranges sourced from various susceptibility testing reports and may vary between specific strains and testing methodologies.
Another key indicator of antibacterial activity is the Zone of Inhibition (ZOI) in disc diffusion assays, where a larger diameter indicates greater susceptibility of the microorganism to the compound.
Table 2: Zone of Inhibition (ZOI) Data
| Compound | Escherichia coli (mm) | Staphylococcus aureus (mm) |
| This compound | Data Not Available | Data Not Available |
| Ampicillin (10 µg disc) | 10[3] | 11[3] |
| Ciprofloxacin (5 µg disc) | ~25-36 | ~20-27 |
| Gentamicin (10 µg disc) | ~20-21 | ~16-23 |
Note: ZOI data is highly dependent on the amount of compound per disc and the specific experimental conditions. The values for standard antibiotics are illustrative ranges.
Potential Mechanism of Action
Thiosemicarbazones, the class of compounds to which this compound belongs, are believed to exert their antibacterial effects through a multi-faceted approach. A primary proposed mechanism involves the chelation of essential metal ions within the bacterial cell. This sequestration of metals can disrupt vital enzymatic processes. Furthermore, some studies suggest that thiosemicarbazones can inhibit key enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV, thereby halting bacterial replication.
Caption: Proposed mechanism of action for thiosemicarbazones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Zone of Inhibition (ZOI) Assay via Disc Diffusion
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the clear zone around a disc impregnated with the compound.
Workflow:
Caption: Workflow for ZOI determination by disc diffusion.
Protocol:
-
Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disc Impregnation: A sterile paper disc (typically 6 mm in diameter) is impregnated with a known concentration of this compound.
-
Disc Placement: The impregnated disc is placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the clear zone of inhibition around the disc is measured in millimeters. A larger zone diameter indicates greater antibacterial activity.
References
Safety Operating Guide
Proper Disposal of Acetone Thiosemicarbazone: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling acetone thiosemicarbazone must adhere to strict safety and disposal protocols due to its significant health hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory staff and compliance with environmental regulations.
This compound is classified as a highly toxic substance. It is fatal if swallowed or inhaled and harmful upon skin contact.[1][2][3] Proper personal protective equipment (PPE) is mandatory when handling this chemical.
Hazard Classification and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed[2][3] |
| Acute Toxicity, Inhalation | Category 1 | Danger | H330: Fatal if inhaled[2] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[1][2][3] |
When heated to decomposition, this compound may emit toxic fumes of nitrogen and sulfur oxides.[1][4][5][6]
Required Personal Protective Equipment (PPE)
To minimize exposure risk, the following PPE must be worn at all times when handling this compound:
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when dust may be generated.[1] For firefighting, a self-contained breathing apparatus is required.[1]
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[1] In case of potential skin exposure, an emergency shower should be readily available.[7]
Step-by-Step Disposal Procedures
The primary disposal method for this compound is through a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
1. Waste Collection and Storage:
- Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[1][7]
- Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][8] The storage area should be secure and accessible only to authorized personnel.[2]
2. Spill Management:
- In the event of a spill, immediately evacuate all non-essential personnel from the area.[7]
- Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
- For solid spills, carefully collect the powdered material using appropriate tools to avoid creating dust and place it in a sealed container for disposal.[7][8]
- After the material has been collected, decontaminate the area with a suitable cleaning agent and ventilate the space.[7][8]
- All materials used for spill cleanup must be disposed of as hazardous waste.
3. Arranging for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste.[2][7]
- Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and hazard information from the Safety Data Sheet (SDS).
Emergency Procedures
In case of accidental exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][9] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Acetone thiosemicarbazide | C4H9N3S | CID 2770166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 1752-30-3 [m.chemicalbook.com]
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Safeguarding Your Research: A Comprehensive Guide to Handling Acetone Thiosemicarbazone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Acetone Thiosemicarbazone, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed or inhaled and harmful in contact with skin.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls: It is crucial to handle this compound in a well-ventilated area.[3][4] Where possible, use a closed system or local exhaust ventilation to minimize dust dispersion.[2] Emergency shower facilities and eyewash fountains should be readily accessible in the immediate work area.[4]
Personal Protective Equipment: A comprehensive PPE strategy is your first line of defense.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used when there is a risk of splashing.[3][4] | Protects against dust, splashes, and vapors. |
| Hand Protection | Chemical impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] Milled butyl rubber gloves are a suitable option.[5] Gloves must be inspected before use.[3] | Prevents skin contact, as the substance is harmful upon dermal absorption.[1][2] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[3] For firefighting, a self-contained breathing apparatus is necessary.[3] | Protects against inhalation of fatal concentrations of dust or aerosols.[1][2] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[3] A rubber apron can provide additional protection.[5] All protective clothing should be clean and put on before work.[4] | Minimizes skin exposure and protects against potential splashes. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential for safety and efficiency.
1. Preparation and Handling:
-
Training: Before working with this compound, ensure you are fully trained on its proper handling and storage.[4]
-
Ventilation: Always handle the substance in a well-ventilated place.[3]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3]
-
Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]
2. Storage:
-
Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4]
-
Segregation: Store apart from foodstuff containers or incompatible materials such as acids, aldehydes, and strong oxidizing agents.[1][3]
-
Security: The storage area should be locked to restrict access.[2][3]
3. Spill Management:
-
Evacuation: In case of a spill, evacuate personnel not wearing protective equipment from the area.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Clean-up: Collect the powdered material in the most convenient and safe manner and deposit it in sealed containers for disposal.[4] Use non-sparking tools.[3]
-
Decontamination: Ventilate and wash the area after clean-up is complete.[4]
4. Disposal:
-
Waste Classification: this compound may need to be disposed of as hazardous waste.[4] Consult with your environmental protection department or regional EPA office for specific recommendations.[4]
-
Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
-
Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3] Get emergency medical help immediately.[3] If not breathing, provide artificial respiration.[1] |
| Skin Contact | Take off contaminated clothing and wash it before reuse.[3] Wash the skin with plenty of soap and water.[1][4] Get medical help if you feel unwell.[3] |
| Eye Contact | Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] |
| Ingestion | Rinse mouth.[2][3] Get emergency medical help immediately.[2][3] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
